1-(4-Chlorobenzyl)-1H-indole-2,3-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127077. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBLIIOSJXGVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181446 | |
| Record name | 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26960-66-7 | |
| Record name | 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26960-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026960667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26960-66-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-CHLOROBENZYL)ISATIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-Chlorobenzyl)indoline-2,3-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72RW29KS2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Foreword: The Isatin Scaffold and the Significance of N-Substitution
An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione
The indole-2,3-dione, or isatin, core is a privileged scaffold in medicinal chemistry and synthetic organic chemistry. Its unique structural and electronic properties, particularly the reactive C3-keto group, make it an exceptionally versatile building block for the synthesis of a wide array of heterocyclic compounds. The biological profile of the isatin core is broad and potent, with derivatives exhibiting activities ranging from anticancer to antimicrobial.
This guide focuses on a specific, synthetically crucial derivative: This compound . The introduction of the 4-chlorobenzyl group at the N1 position serves a dual purpose. Firstly, it blocks the acidic N-H proton, which modulates the compound's solubility, lipophilicity, and hydrogen bonding capabilities. Secondly, and more critically, it provides a lipophilic anchor that can significantly influence the molecule's interaction with biological targets, often enhancing potency or altering the mechanism of action compared to the parent isatin. Understanding the fundamental chemical properties of this specific molecule is paramount for researchers aiming to leverage it as an intermediate for drug discovery or materials science.
Core Molecular and Physicochemical Profile
This compound is a synthetic organic compound that presents as a solid at room temperature.[1] Its identity and key computed properties are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]indole-2,3-dione | PubChem[1] |
| Synonyms | 1-(4-Chlorobenzyl)isatin, 4-Chlorobenzylisatin | PubChem[1], CymitQuimica[2] |
| CAS Number | 26960-66-7 | PubChem[1] |
| Molecular Formula | C₁₅H₁₀ClNO₂ | PubChem[1] |
| Molecular Weight | 271.70 g/mol | PubChem[1] |
| XLogP3 | 2.7 | PubChem[1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)Cl | PubChem[1] |
| InChIKey | VEBLIIOSJXGVAW-UHFFFAOYSA-N | PubChem[1] |
XLogP3 is a computed measure of lipophilicity, indicating a moderate degree of lipid solubility which is often favorable for cell membrane permeability.
Synthesis Pathway: N-Alkylation of the Isatin Core
The most direct and widely adopted method for preparing this compound is the N-alkylation of the parent isatin molecule. This reaction proceeds via a classical nucleophilic substitution (Sₙ2) mechanism.
Mechanistic Rationale
The nitrogen atom in the isatin ring possesses an acidic proton (pKa ≈ 10-11). For the nitrogen to act as an effective nucleophile and attack the electrophilic benzylic carbon of 4-chlorobenzyl chloride, it must first be deprotonated. This is achieved using a suitable base. The resulting isatin anion is a significantly stronger nucleophile. The choice of a polar aprotic solvent, such as Dimethylformamide (DMF), is critical as it solvates the cation of the base without forming a strong solvation shell around the nucleophilic anion, thereby accelerating the Sₙ2 reaction rate.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isatin (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask until the reactants are fully suspended (approx. 5-10 mL per gram of isatin).
-
Reactant Addition: Add 4-chlorobenzyl chloride (1.1 eq) to the suspension.
-
Reaction: Heat the mixture to 60-80 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting isatin spot is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring. A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Spectroscopic and Structural Characterization
Unambiguous characterization is essential for confirming the structure and purity of the synthesized compound. The following spectroscopic data are characteristic of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include:
-
A singlet around 5.0 ppm corresponding to the two benzylic protons (-CH₂-). This signal is highly characteristic of the N-alkylation.
-
A series of multiplets in the aromatic region, typically between 7.0-7.8 ppm . This region will contain signals for the four protons of the indole ring system and the four protons of the A₂B₂ system of the 4-chlorophenyl ring.
-
-
¹³C NMR: The carbon spectrum is particularly informative for confirming the isatin core.
-
Two distinct carbonyl carbon signals are expected in the downfield region. The ketone carbonyl (C3) typically resonates around 184-186 ppm , while the amide carbonyl (C2) appears further upfield around 158-160 ppm .[3] This difference is due to the electron-donating effect of the adjacent nitrogen atom on the C2 carbonyl.[3]
-
The remaining aromatic and benzylic carbons will appear in the 110-140 ppm and ~45 ppm regions, respectively.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is dominated by the strong absorption bands of the two carbonyl groups. This is a rapid and reliable method for confirming the presence of the α-dicarbonyl system.
-
Ketone (C3=O) stretch: A strong, sharp absorption band is typically observed around 1740 cm⁻¹ .[3]
-
Amide (C2=O) stretch: A second strong absorption band appears at a lower wavenumber, typically around 1620 cm⁻¹ .[3] The lower frequency is a result of resonance with the nitrogen lone pair, which imparts more single-bond character to the C=O bond.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion: In techniques like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be expected at m/z 272.04.[4]
-
Fragmentation: A common fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a prominent fragment ion corresponding to the 4-chlorobenzyl cation (C₇H₆Cl⁺) at m/z 125.
| Spectroscopic Data Summary | |
| ¹H NMR | ~5.0 ppm (s, 2H, -CH₂-); 7.0-7.8 ppm (m, 8H, Ar-H) |
| ¹³C NMR | ~185 ppm (C=O, ketone); ~159 ppm (C=O, amide); ~45 ppm (-CH₂-) |
| FTIR (cm⁻¹) | ~1740 (C=O, ketone); ~1620 (C=O, amide) |
| Mass Spec (m/z) | 272.04 ([M+H]⁺); 125 ([C₇H₆Cl]⁺) |
Chemical Reactivity: The C3-Carbonyl as a Synthetic Hub
The primary site of chemical reactivity on the this compound scaffold is the C3-ketone. This carbonyl group is significantly more electrophilic than the C2-amide carbonyl and readily undergoes condensation reactions with various nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate for generating diverse molecular libraries.
A prime example is the reaction with hydrazides to form N-acylhydrazones (Schiff bases), a class of compounds frequently investigated for biological activity.
Protocol: Synthesis of an Indole-3-Carbohydrazide Derivative
This procedure illustrates the typical conditions for a condensation reaction at the C3-position.[5]
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as absolute ethanol in a round-bottom flask.
-
Nucleophile Addition: Add the desired carbohydrazide (1.0 eq) to the stirred solution.
-
Catalyst: Add a few drops of a weak acid catalyst, such as glacial acetic acid, to protonate the carbonyl oxygen and increase its electrophilicity.
-
Reaction: Reflux the reaction mixture with continuous stirring for 4-6 hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the mixture. The product often precipitates from the solution and can be collected by vacuum filtration.
-
Purification: The collected solid can be washed with cold ethanol and recrystallized if necessary to achieve high purity.
Biological Activity and Research Applications
While this compound is primarily a synthetic intermediate, its derivatives have been extensively explored for a range of biological activities. The isatin scaffold is a known inhibitor of various enzymes, including caspases and kinases. The introduction of the 4-chlorobenzyl group and subsequent derivatization at the C3 position have led to the discovery of compounds with significant potential.
-
Antifungal Agents: Derivatives, particularly those incorporating a 1,2,3-triazole moiety synthesized from this core structure, have demonstrated significant antifungal activity against various Candida strains.[6][7]
-
Anticancer Agents: Carbohydrazide derivatives have been synthesized and evaluated as procaspase activators, exhibiting potent cytotoxicity against human colon cancer cell lines.[8] Other derivatives have shown anti-proliferative activity against various human cancer cell lines, including cervical, breast, and liver cancer.[9]
-
Antibacterial Agents: The isatin-indole conjugate framework has been investigated for its antibacterial properties.[5][10]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
GHS Hazard Statements: H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[1]
-
Precautions: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Handling: Should be handled in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Standard personal protective equipment (PPE), including safety glasses, lab coat, and compatible gloves, is required.
Conclusion
This compound is a compound of significant interest due to its well-defined chemical properties and its role as a versatile synthetic platform. Its straightforward synthesis via N-alkylation of isatin makes it readily accessible. The key to its utility lies in the predictable and efficient reactivity of its C3-keto group, which allows for the systematic generation of diverse molecular libraries. Spectroscopic analysis provides clear and unambiguous methods for its characterization. For researchers in drug discovery and medicinal chemistry, this molecule represents a validated starting point for the development of novel therapeutics targeting a wide spectrum of diseases.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid. National Center for Biotechnology Information.
- Global Substance Registration System (GSRS). (n.d.). 1-(4-CHLOROBENZYL)INDOLINE-2,3-DIONE. GSRS.
- ResearchGate. (2019, February 21). Design, Synthesis and Biological Evaluation of Substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1,2,3‐triazol‐4‐yl)methanones as Antifungal Agents. ResearchGate.
- PubChemLite. (n.d.). This compound. PubChemLite.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. PubMed Central.
- ResearchGate. (n.d.). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. ResearchGate.
- ResearchGate. (2025, August 6). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. ResearchGate.
- ResearchGate. (2026, January 3). Design, Synthesis and Biological Evaluation of Substituted (1-(4-chlorobenzyl)-1H-indol-3-yl) 1H-(1,2,3-triazol-4-yl) methanones as Antifungal Agents. ResearchGate.
- Dove Medical Press. (2020, February 3). New Isatin–Indole Conjugates: Synthesis, Characterization, and a. DDDT.
Sources
- 1. This compound | C15H10ClNO2 | CID 277990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Buy 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | 303998-01-8 [smolecule.com]
- 4. PubChemLite - this compound (C15H10ClNO2) [pubchemlite.lcsb.uni.lu]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
1-(4-Chlorobenzyl)-1H-indole-2,3-dione molecular structure
An In-Depth Technical Guide to the Molecular Structure and Properties of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione
This guide provides a comprehensive technical overview of this compound, a member of the isatin family of heterocyclic compounds. Isatins are recognized for their versatile synthetic utility and diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, and potential biological significance of this molecule.
Introduction to this compound
This compound, also known as 1-(4-chlorobenzyl)isatin, belongs to the N-substituted isatin class of compounds. The isatin core is an endogenous molecule found in various organisms and serves as a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1] The introduction of a 4-chlorobenzyl group at the N-1 position of the indole-2,3-dione core can significantly influence its physicochemical properties and biological activity. This modification enhances lipophilicity, which may affect cell membrane permeability and interaction with biological targets.
Molecular Structure and Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀ClNO₂ | [2][3] |
| Molecular Weight | 271.70 g/mol | [2] |
| CAS Number | 26960-66-7 | [2] |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]indole-2,3-dione | [2] |
| Synonyms | 1-(4-Chlorobenzyl)isatin, N-(4-Chlorobenzyl)isatin | [2] |
| Appearance | Predicted to be a solid | N/A |
| XLogP3 | 2.7 | [2] |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; C7 [label="C"]; C8 [label="C"]; O1 [label="O"]; O2 [label="O"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; Cl1 [label="Cl"];
// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; N1 [pos="2.6,0!"]; C7 [pos="3.9,0.75!"]; C8 [pos="3.9,-0.75!"]; O1 [pos="5.2,0.75!"]; O2 [pos="5.2,-0.75!"]; C9 [pos="-2.6,0!"]; C10 [pos="-3.9,0.75!"]; C11 [pos="-5.2,0!"]; C12 [pos="-3.9,-0.75!"]; C13 [pos="-6.5,0.75!"]; C14 [pos="-7.8,0!"]; C15 [pos="-6.5,-0.75!"]; Cl1 [pos="-9.1,0!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- N1; N1 -- C7; N1 -- C8; C7 -- O1 [style=double]; C8 -- O2 [style=double]; C2 -- C9; C9 -- C10; C10 -- C11; C11 -- C13; C13 -- C14; C14 -- C15; C15 -- C12; C12 -- C9; C14 -- Cl1; }
Figure 1: 2D structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through the N-alkylation of isatin with 4-chlorobenzyl chloride. This reaction is generally carried out in the presence of a base to deprotonate the acidic N-H of the isatin, facilitating nucleophilic attack on the electrophilic benzyl halide.
Figure 2: General workflow for the synthesis of the title compound.
Experimental Protocol: N-Alkylation of Isatin
This protocol is adapted from established methods for the N-alkylation of isatin.[4]
-
Preparation: To a solution of isatin (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes. To this suspension, add 4-chlorobenzyl chloride (1.1 eq) dropwise.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Molecular Characterization
The structural elucidation of this compound is accomplished using a combination of spectroscopic techniques.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and chlorobenzyl moieties, as well as a singlet for the benzylic methylene protons. Based on analogous compounds, the aromatic protons of the indole ring are predicted to appear in the range of δ 7.0-8.0 ppm, while the protons of the 4-chlorobenzyl group will likely resonate between δ 7.2-7.5 ppm.[5] The benzylic CH₂ protons are anticipated to be a singlet around δ 5.0 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons of the isatin core, typically in the range of δ 158-184 ppm. The remaining aromatic and aliphatic carbons will appear at their characteristic chemical shifts.
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
C=O stretching: Two strong absorption bands are anticipated for the dicarbonyl system of the isatin core, likely in the region of 1730-1760 cm⁻¹ and 1610-1620 cm⁻¹.[5]
-
C-N stretching: A band corresponding to the C-N bond of the indole ring.
-
C-Cl stretching: A characteristic absorption for the chlorobenzyl group.
-
Aromatic C-H stretching: Signals in the region of 3000-3100 cm⁻¹.
3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 271.70 g/mol .
Biological Activity and Therapeutic Potential
While specific biological studies on this compound are limited, the broader class of N-substituted isatins and compounds containing the 1-(4-chlorobenzyl)-1H-indole scaffold have demonstrated significant pharmacological potential.
4.1. Anticancer Activity
Numerous studies have highlighted the anticancer properties of isatin derivatives. The 1-(4-chlorobenzyl)-1H-indole core has been incorporated into various molecules that exhibit potent cytotoxicity against several human cancer cell lines, including colon, prostate, and lung cancer.[7][8] The proposed mechanisms of action for related compounds often involve the induction of apoptosis through caspase activation.[8]
4.2. Antimicrobial Activity
-
Antibacterial: Derivatives of 1-(4-chlorobenzyl)indoline-2,3-dione have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, (E)-1-(4-chlorobenzyl)-5-styrylindoline-2,3-dione demonstrated good antibacterial activity against Escherichia coli and moderate activity against Staphylococcus aureus.[2]
-
Antifungal: The 1-(4-chlorobenzyl)-1H-indole moiety is also a key feature in compounds with significant antifungal properties. Studies on related triazole derivatives have shown potent activity against various fungal strains.[9]
Figure 3: Potential biological activities of the title compound based on related structures.
Conclusion
This compound is a synthetically accessible molecule with a chemical scaffold that is strongly associated with a range of promising biological activities. The presence of the isatin core, combined with the 4-chlorobenzyl substituent, makes it a compound of significant interest for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on the direct evaluation of its cytotoxic and antimicrobial properties to fully elucidate its therapeutic potential.
References
- This compound - PubChem.
- Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC.
- SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I).
- 4-chloro-1-(3-chlorobenzyl)-7-methyl-1H-indole-2,3-dione - Optional[1H NMR] - Spectrum - SpectraBase.
- Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids - Semantic Scholar.
- Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents - PubMed.
- Design, Synthesis and Biological Evaluation of Substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1,2,3‐triazol‐4‐yl)methanones as Antifungal Agents - ResearchGate.
- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC - PubMed Central.
- 4 - Supporting Information.
- Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals.
- 1-(4-CHLOROBENZYL)INDOLINE-2,3-DIONE - gsrs.
- Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - ResearchGate.
- A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - MDPI.
- Synthesis and Antimicrobial Activity of Some New Isatin Derivatives - Brieflands.
- (1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-indol-3-yl)(phenyl)methanone - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- New Isatin–Indole Conjugates: Synthesis, Characterization, and a | DDDT. (2020, February 3).
- Design, Synthesis and Biological Evaluation of Substituted (1-(4-chlorobenzyl)-1H-indol-3-yl) 1H-(1,2,3-triazol-4-yl) methanones as Antifungal Agents - ResearchGate.
- Evaluation of the Antibacterial Activity of Isatin against Campylobacter jejuni and Campylobacter coli Strains - MDPI. (2024, March 8).
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Publishing. (2025, September 8).
- The Antibacterial Activity of Isatin Hybrids - ResearchGate.
- SYNTHESIS, CHARACTERIZATION, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF ISATIN DERIVATIVES - International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives - Impactfactor. (2022, October 25).
- This compound - PubChemLite.
- Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. (2025, April 23).
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry.
- 1H and 13C NMR data (CDCl3) and 1H/13C correlations of compounds 4 and... | Download Table - ResearchGate.
- Benzoyl chloride, 4-chloro- - the NIST WebBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H10ClNO2 | CID 277990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Buy 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | 303998-01-8 [smolecule.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on 1-(4-Chlorobenzyl)-1H-indole-2,3-dione (CAS: 26960-66-7)
To the attention of: Researchers, scientists, and drug development professionals.
From the desk of the Senior Application Scientist.
This document serves as a comprehensive technical guide on the synthetic heterocyclic compound, 1-(4-Chlorobenzyl)-1H-indole-2,3-dione. The isatin scaffold, the core of this molecule, is a privileged structure in medicinal chemistry, known for its wide array of biological activities.[1][2] The introduction of a 4-chlorobenzyl group at the N-1 position significantly influences its physicochemical properties and is predicted to modulate its pharmacological profile. This guide will delve into the synthesis, known properties, and potential applications of this compound, providing a foundation for its further investigation in drug discovery and development.
Core Molecular Characteristics
This compound, also known as 1-(p-chlorobenzyl)isatin, belongs to the N-substituted isatin class of compounds.[3] The indole-2,3-dione structure is the key pharmacophore, while the 4-chlorobenzyl substituent enhances lipophilicity, a critical factor for cell membrane permeability and interaction with hydrophobic binding pockets of biological targets.[4]
| Property | Value | Source |
| CAS Number | 26960-66-7 | [5] |
| Molecular Formula | C₁₅H₁₀ClNO₂ | [6][7] |
| Molecular Weight | 271.70 g/mol | [6][7] |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]indole-2,3-dione | [6] |
| Synonyms | 1-(4-Chlorobenzyl)isatin, 1-(p-Chlorobenzyl)indole-2,3-dione | [3] |
| Melting Point | 167-169 °C | [5] |
| Calculated logP | 2.7 | [6] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the N-alkylation of isatin. This reaction involves the deprotonation of the weakly acidic N-H of the isatin ring, followed by nucleophilic substitution with 4-chlorobenzyl chloride.
Causality of Experimental Choices:
-
Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPA), is employed to deprotonate the isatin nitrogen.[8][9] The choice of base is critical; stronger bases like sodium hydride can also be used but may require more stringent anhydrous conditions.[8] The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction in a biphasic system, enhancing the reaction rate.[8]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal for this reaction as it can dissolve the isatin anion and the alkylating agent, promoting the Sₙ2 reaction mechanism.[9][10]
-
Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate, although room temperature can also be effective with longer reaction times.[8][9]
Experimental Protocol: N-Alkylation of Isatin
This is a generalized protocol based on known methods for N-alkylation of isatins. Optimization may be required.
-
Preparation: To a solution of isatin (1.0 eq) in anhydrous DMF, add potassium carbonate (1.2 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.
-
Addition of Alkylating Agent: Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Purification: Filter the solid precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the isatin and the 4-chlorobenzyl groups, as well as a characteristic singlet for the benzylic methylene (-CH₂-) protons. The protons on the isatin core will exhibit a complex splitting pattern in the aromatic region.
-
¹³C NMR: The spectrum will display characteristic peaks for the two carbonyl carbons (C2 and C3) of the isatin ring at the downfield region.[12] Aromatic carbons and the benzylic carbon will also be present.
-
FT-IR: The infrared spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality, typically in the range of 1700-1750 cm⁻¹.[11] Aromatic C-H and C=C stretching bands will also be observed.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (271.70 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom.
Potential Biological Activities and Applications in Drug Discovery
The isatin scaffold is a well-established pharmacophore with a broad range of biological activities.[1] The introduction of the 4-chlorobenzyl group is anticipated to modulate these activities, making this compound a promising candidate for further investigation in several therapeutic areas.
Anticancer Potential
Numerous isatin derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and caspases, and the disruption of microtubule dynamics.[13][14][15][16] The 1-(4-chlorobenzyl) substituent is present in other heterocyclic compounds with reported antineoplastic activity.[17] It is hypothesized that this compound could exhibit cytotoxicity against various cancer cell lines, warranting screening in anticancer assays.
Antimicrobial and Antifungal Activity
N-substituted isatins have been explored for their antimicrobial properties.[18][19] The increased lipophilicity imparted by the chlorobenzyl group may enhance the compound's ability to penetrate microbial cell walls. Studies on related structures, such as 1-(4-chlorobenzyl)indole-3-yl derivatives, have shown significant antifungal activity, particularly against Candida species.[18] This suggests that this compound should be evaluated for its efficacy against a panel of pathogenic bacteria and fungi.
Enzyme Inhibition
Isatin and its derivatives are known to be inhibitors of various enzymes, including caspases, which are key mediators of apoptosis, and carboxylesterases.[20] The inhibitory potency of isatins is often correlated with their hydrophobicity.[4] Given the lipophilic nature of the 4-chlorobenzyl group, it is plausible that this compound could be a potent inhibitor of specific enzymes, making it a valuable tool for chemical biology and a potential starting point for the development of novel therapeutics.
Future Directions and Conclusion
This compound is a synthetically accessible compound with significant potential for drug discovery. While this guide provides a foundational understanding of its synthesis and predicted properties, further experimental work is crucial. The immediate next steps should involve the definitive synthesis and purification of the compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a systematic evaluation of its biological activities, including in vitro anticancer and antimicrobial screening, as well as enzyme inhibition assays, is highly recommended. The insights gained from these studies will be invaluable for elucidating the structure-activity relationships of N-substituted isatins and could pave the way for the development of novel therapeutic agents.
References
- Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - NIH. (n.d.).
- Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC. (n.d.).
- Design, Synthesis and Biological Evaluation of Substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1,2,3‐triazol‐4‐yl)methanones as Antifungal Agents - ResearchGate. (2019, February 21).
- Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases | ACS Omega. (n.d.).
- Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents - PubMed. (n.d.).
- 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. (n.d.).
- 4-chloro-1-(3-chlorobenzyl)-7-methyl-1H-indole-2,3-dione - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
- Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents - PubMed. (n.d.).
- Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (n.d.).
- Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives - Impactfactor. (2022, October 25).
- Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - NIH. (n.d.).
- Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide | Request PDF - ResearchGate. (2025, August 6).
- This compound - PubChem. (n.d.).
- This compound - CAS Common Chemistry. (n.d.).
- 1-(4-CHLOROBENZYL)INDOLINE-2,3-DIONE - gsrs. (n.d.).
- Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier - MDPI. (2022, January 21).
- Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives - Systematic Reviews in Pharmacy. (n.d.).
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed - NIH. (2007, April 19).
- (PDF) Synthesis, structure and spectral characterization of Friedal craft n-benzylation of isatin and their novel schiff's base. - ResearchGate. (2015, March 19).
- Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed. (n.d.).
- Synthesis, characterization and antimicrobial evaluation of some new N-(2,4-dichlorobenzyl)-indolylchalcones - JOCPR. (n.d.).
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - MDPI. (n.d.).
- Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - ResearchGate. (2025, September 4).
- Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds - DergiPark. (2021, July 4).
- Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed. (n.d.).
- A survey of isatin hybrids and their biological properties - PMC - PubMed Central. (n.d.).
- FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... - ResearchGate. (n.d.).
Sources
- 1. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)- [webbook.nist.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. jocpr.com [jocpr.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound | C15H10ClNO2 | CID 277990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-[(4-chlorophenyl)methyl]-1H-indole-3-carboxylic acid | C16H12ClNO2 | CID 3744270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. Buy 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | 303998-01-8 [smolecule.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-[(4-chlorophenyl)methyl]indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-[(4-chlorophenyl)methyl]indole-2,3-dione, a prominent member of the N-substituted isatin class of heterocyclic compounds. Isatins are recognized for their versatile biological activities, and this particular derivative, featuring a 4-chlorobenzyl moiety, has garnered interest for its potential therapeutic applications. This document delves into the chemical identity, synthesis, spectroscopic characterization, and prospective mechanisms of action of this compound. Furthermore, it outlines detailed experimental protocols for its synthesis and biological evaluation, aiming to equip researchers in medicinal chemistry and drug development with the foundational knowledge and practical methodologies required for its investigation.
Introduction: The Isatin Scaffold in Drug Discovery
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has been a focal point of medicinal chemistry research for decades. Its unique structural features, including a fused aromatic ring, a reactive C3-ketone, and an N-H group that can be readily substituted, make it a versatile building block for the synthesis of a diverse array of bioactive molecules. Isatin and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.
The N-substitution of the isatin core is a common strategy to modulate its physicochemical properties and biological activity. The introduction of a benzyl group, particularly one bearing a halogen substituent like chlorine, can significantly influence the compound's lipophilicity and its interaction with biological targets. 1-[(4-chlorophenyl)methyl]indole-2,3-dione is a prime example of such a modification, and this guide will explore its scientific landscape.
Chemical and Physical Properties
A thorough understanding of the fundamental properties of a compound is critical for its application in research and development.
| Property | Value | Source |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]indole-2,3-dione | [1] |
| Synonyms | 1-(4-Chlorobenzyl)-1H-indole-2,3-dione, 1-(4-chlorobenzyl)isatin | [1] |
| CAS Number | 26960-66-7 | [1] |
| Molecular Formula | C₁₅H₁₀ClNO₂ | [1] |
| Molecular Weight | 271.70 g/mol | [1] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | General knowledge |
Synthesis of 1-[(4-chlorophenyl)methyl]indole-2,3-dione
The most common and efficient method for the synthesis of N-substituted isatins is the N-alkylation of the isatin core. This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic substitution with an appropriate alkyl or benzyl halide.
Reaction Scheme
Caption: N-alkylation of isatin.
Detailed Experimental Protocol
This protocol is adapted from established methods for the N-alkylation of isatins.
Materials:
-
Isatin
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetone
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve isatin (1.0 equivalent) in anhydrous DMF.
-
Deprotonation: To the stirred solution, add a base (1.1 to 1.5 equivalents). If using K₂CO₃, it can be added directly. If using NaH, it should be added portion-wise at 0 °C, and the mixture should be stirred for 30-60 minutes to allow for complete deprotonation, as evidenced by the cessation of hydrogen gas evolution.
-
Alkylation: To the resulting solution of the isatin anion, add 4-chlorobenzyl chloride (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is then typically stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting isatin spot is no longer visible.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. This will precipitate the crude product.
-
Extraction: The aqueous mixture is then extracted with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer). The combined organic layers are washed with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 1-[(4-chlorophenyl)methyl]indole-2,3-dione.
Spectroscopic Characterization
The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the indole and the chlorobenzyl rings, as well as a singlet for the benzylic methylene (-CH₂-) protons. The aromatic region will display complex splitting patterns due to the different electronic environments of the protons.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to all 15 carbon atoms in the molecule. The two carbonyl carbons of the isatin core are expected to resonate at the downfield region of the spectrum (typically >160 ppm). The benzylic carbon will appear in the aliphatic region, while the remaining carbons will be in the aromatic region.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
C=O stretching: Two distinct strong absorption bands in the region of 1700-1750 cm⁻¹ corresponding to the C2 and C3 carbonyl groups of the isatin moiety.
-
C-N stretching: A band in the region of 1300-1400 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
-
C-Cl stretching: A band typically observed in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1-[(4-chlorophenyl)methyl]indole-2,3-dione, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (271.04 for the most abundant isotopes). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.
Potential Biological Activities and Mechanisms of Action
The isatin scaffold is a well-established pharmacophore with a wide range of biological activities. The introduction of the 4-chlorobenzyl group is anticipated to modulate these activities.
Anticancer Activity
N-substituted isatin derivatives are known to exhibit potent anticancer activity through various mechanisms.
-
Kinase Inhibition: Many isatin derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The 4-chlorobenzyl group may enhance the binding of the molecule to the ATP-binding pocket of certain kinases.
-
Induction of Apoptosis: Isatins can trigger programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. Studies on related compounds suggest that 1-[(4-chlorophenyl)methyl]indole-2,3-dione may also induce apoptosis by activating initiator and effector caspases.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Isatin derivatives have been shown to cause cell cycle arrest at different phases (e.g., G2/M), thereby preventing cancer cell proliferation.
Caption: Plausible anticancer mechanisms of action.
Antifungal Activity
Derivatives of 1-(4-chlorobenzyl)-1H-indole have shown promising antifungal activity against various fungal strains, including Candida species. The mechanism of antifungal action for many azole and related heterocyclic compounds involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. It is plausible that 1-[(4-chlorophenyl)methyl]indole-2,3-dione could exert its antifungal effects through a similar mechanism.
Protocols for Biological Evaluation
To assess the therapeutic potential of 1-[(4-chlorophenyl)methyl]indole-2,3-dione, a series of in vitro assays are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 1-[(4-chlorophenyl)methyl]indole-2,3-dione (typically from a high concentration down to the nanomolar range) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Kinase Inhibition Assay
Several commercially available kits can be used to screen for the inhibitory activity of the compound against a panel of protein kinases.
Principle: These assays typically measure the amount of ATP consumed or the amount of phosphorylated substrate produced during the kinase reaction. A decrease in kinase activity in the presence of the compound indicates inhibition.
General Protocol:
-
Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the kinase, its specific substrate, and ATP.
-
Compound Addition: Add varying concentrations of 1-[(4-chlorophenyl)methyl]indole-2,3-dione to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction.
-
Detection: Add the detection reagent (e.g., a luminescence-based ATP detection reagent or a fluorescence-based antibody to detect the phosphorylated substrate).
-
Signal Measurement: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Caspase Activation Assay
This assay determines if the compound induces apoptosis by measuring the activity of key executioner caspases, such as caspase-3 and caspase-7.
Principle: The assay utilizes a specific caspase substrate that is conjugated to a fluorophore. When the caspase is active, it cleaves the substrate, releasing the fluorophore and generating a fluorescent signal.
Protocol:
-
Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for various time points.
-
Cell Lysis: Lyse the cells to release the intracellular contents, including caspases.
-
Assay Reaction: Add the caspase substrate to the cell lysate.
-
Incubation: Incubate the mixture to allow for substrate cleavage.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence plate reader.
-
Data Analysis: An increase in fluorescence compared to untreated cells indicates caspase activation.
Caption: A typical experimental workflow.
Conclusion and Future Directions
1-[(4-chlorophenyl)methyl]indole-2,3-dione represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the known biological activities of the isatin core make it an attractive candidate for further investigation. Future research should focus on a comprehensive evaluation of its anticancer and antifungal activities against a broad panel of cell lines and fungal strains. Elucidating its specific molecular targets and mechanisms of action will be crucial for its rational development as a potential drug candidate. Structure-activity relationship (SAR) studies, involving modifications of the chlorobenzyl and isatin moieties, could lead to the discovery of even more potent and selective analogs.
References
- PubChem. Compound Summary for CID 277990, this compound.
- Vine, K.L., Locke, J.M., Ranson, M., Pyne, S.G., & Bremner, J.B. (2007). An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins. Journal of Medicinal Chemistry, 50(21), 5109-5117. [Link]
- da Silva, J.F.M., Garden, S.J., & da C. Pinto, A. (2001). The chemistry of isatin: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324. [Link]
- Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., & Perillo, I. A. (2008).
- Tran, P. T., Nguyen, T. T. H., Nguyen, T. T. L., Thai, K. M., & Nguyen, T. H. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1854-1865. [Link]
- Shareef, M. A., Rajpurohit, H., Sirisha, K., Sayeed, I. B., Khan, I., Kadagathur, M., ... & Babu, B. N. (2019). Design, Synthesis and Biological Evaluation of Substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1, 2, 3‐triazol‐4‐yl) methanones as Antifungal Agents. ChemistrySelect, 4(9), 2686-2693. [Link]
Sources
A Technical Guide to 1-(4-Chlorobenzyl)-1H-indole-2,3-dione: Properties, Synthesis, and Therapeutic Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is for informational purposes only and does not constitute professional advice. Always consult the primary literature and relevant safety data sheets before handling any chemical substance.
Abstract
1-(4-Chlorobenzyl)-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold, has emerged as a compound of significant interest in medicinal chemistry. The strategic incorporation of a 4-chlorobenzyl moiety at the indole nitrogen imparts unique physicochemical characteristics that modulate its biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications in drug development, with a focus on its potential as an anticancer and antimicrobial agent. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of this promising heterocyclic compound.
Introduction: The Isatin Scaffold and the Significance of N-Substitution
Isatin (1H-indole-2,3-dione) is a naturally occurring bicyclic compound found in some plant species and can also be detected in mammals as a metabolic derivative.[1] The isatin core is a privileged scaffold in drug discovery, forming the structural basis for a multitude of compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]
The chemical reactivity and biological profile of the isatin ring can be finely tuned through substitution at various positions. N-substitution, in particular, is a common strategy to enhance lipophilicity, modulate receptor binding, and improve pharmacokinetic properties. The introduction of a 4-chlorobenzyl group at the N-1 position, yielding this compound, is a prime example of this approach. This modification not only influences the molecule's steric and electronic landscape but has also been shown to be a key determinant in the biological efficacy of several isatin-based therapeutic candidates.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀ClNO₂ | [3][4][5] |
| Molecular Weight | 271.70 g/mol | [4][5] |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]indole-2,3-dione | [4] |
| Synonyms | N-(4-chlorobenzyl)isatin, 1-(4-Chlorobenzyl)indoline-2,3-dione | [3] |
| CAS Number | 26960-66-7 | [3][4] |
| Appearance | Crystalline solid (typically orange or yellow) | General chemical knowledge |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | General chemical knowledge |
| XLogP3 (Computed) | 2.7 | [4] |
Synthesis and Chemical Reactivity
Synthetic Pathway: N-Alkylation of Isatin
The most common and efficient method for the synthesis of this compound is the direct N-alkylation of isatin with 4-chlorobenzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism, where the isatin anion, formed by deprotonation of the indole nitrogen with a suitable base, acts as the nucleophile.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Materials: Isatin, 4-chlorobenzyl chloride, potassium carbonate (anhydrous), N,N-dimethylformamide (DMF), ethanol, distilled water.
-
Procedure:
-
To a stirred solution of isatin (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.). The causality behind using a polar aprotic solvent like DMF is its ability to dissolve the reactants and facilitate the formation of the nucleophilic isatin anion without solvating it excessively.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-chlorobenzyl chloride (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the title compound as a crystalline solid. This self-validating system of precipitation followed by recrystallization ensures the removal of inorganic salts and unreacted starting materials, yielding a product of high purity.
-
Chemical Reactivity
The chemical reactivity of this compound is dominated by the two carbonyl groups of the isatin core. The C3-carbonyl is particularly electrophilic and is a key site for nucleophilic addition reactions. This reactivity allows for the synthesis of a wide range of derivatives, such as Schiff bases and hydrazones, which are often explored for their biological activities.[6][7]
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂-) around δ 4.8-5.0 ppm. The aromatic protons of the 4-chlorobenzyl group and the isatin core will appear in the aromatic region (δ 7.0-8.0 ppm).[8]
-
IR Spectroscopy: The infrared spectrum will exhibit two characteristic strong absorption bands for the C=O stretching vibrations of the dione at approximately 1720-1760 cm⁻¹.[9]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (271.70 g/mol ), confirming its identity.
Applications in Drug Development
The this compound scaffold has been extensively utilized in the design and synthesis of novel therapeutic agents.
Anticancer Activity
Derivatives of 1-(4-chlorobenzyl)-1H-indole have demonstrated significant potential as anticancer agents.[10][11][12] One of the key mechanisms of action for isatin-based anticancer compounds is the induction of apoptosis (programmed cell death). Some derivatives have been shown to act as procaspase activators, initiating the caspase cascade that leads to cell death in cancer cells.[11][12]
Caption: Simplified signaling pathway of procaspase-3 activation leading to apoptosis.
Antimicrobial and Antifungal Activity
The isatin scaffold is also a well-known pharmacophore for antimicrobial agents.[2] The 1-(4-chlorobenzyl) substitution can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. Various derivatives, including triazole hybrids of 1-(4-chlorobenzyl)-1H-indole, have been synthesized and evaluated for their antifungal properties, showing promising activity against pathogenic fungi.[13][14]
Safety and Handling
Conclusion
This compound is a synthetically accessible and chemically versatile compound with a proven track record as a valuable scaffold in medicinal chemistry. Its favorable physicochemical properties and the demonstrated biological potential of its derivatives, particularly in oncology and infectious diseases, underscore its importance. This guide has provided a foundational understanding of this compound, which should serve as a catalyst for further research and innovation in the development of novel therapeutics based on the isatin core.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 277990, this compound.
- Global Substance Registration System. 1-(4-CHLOROBENZYL)INDOLINE-2,3-DIONE.
- Le, T. H., et al. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1848-1857.
- Al-Wabli, R. I., et al. (2020). New Isatin-Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Drug Design, Development and Therapy, 14, 573-589.
- ResearchGate. Synthesis of substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1, 2, 3‐triazol‐4‐yl) methanones (8a‐u).
- Ali, A. A., et al. (2022). Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives. Impact Factor, 10(10), 22-29.
- ResearchGate. (2019). Design, Synthesis and Biological Evaluation of Substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1,2,3‐triazol‐4‐yl)methanones as Antifungal Agents.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3744270, 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid.
- ResearchGate. (2025). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide.
- PubMed. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents.
- PubMed. (2022). Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents.
- Hilaris Publisher. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives.
- International Journal of Pharmacy and Biological Sciences. Synthesis and Pharmacological Screening of New Isatin Derivatives.
- ResearchGate. (2015). Synthesis, structure and spectral characterization of Friedal craft n-benzylation of isatin and their novel schiff's base.
Sources
- 1. dovepress.com [dovepress.com]
- 2. Buy 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | 303998-01-8 [smolecule.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C15H10ClNO2 | CID 277990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
- 17. pfaltzandbauer.com [pfaltzandbauer.com]
A Comprehensive Spectroscopic and Structural Analysis of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione, a prominent member of the N-substituted isatin family. Isatins are a core scaffold in medicinal chemistry, recognized for a wide spectrum of biological activities.[1] Understanding the precise molecular structure and electronic properties through spectroscopic characterization is fundamental for rational drug design and development. This document details the interpretation of Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) data. Furthermore, it outlines the standard protocols for data acquisition and discusses predicted crystallographic features based on structural analogs, offering a holistic view for researchers, scientists, and drug development professionals.
Molecular Structure and Overview
This compound, also known as 1-(4-chlorobenzyl)isatin, possesses the molecular formula C₁₅H₁₀ClNO₂ and a molecular weight of approximately 271.70 g/mol .[2][3][4] The molecule's architecture is defined by a planar indole-2,3-dione (isatin) core N-substituted with a 4-chlorobenzyl group.[2] This substitution at the N1 position removes the potential for hydrogen bonding typically seen in unsubstituted isatins, significantly influencing its solubility, crystal packing, and receptor-binding interactions.[1]
Caption: Molecular structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle and Experimental Rationale
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds.[5] The frequencies of these vibrations are unique to the types of bonds and functional groups present, making FT-IR an invaluable tool for structural elucidation.[6] For a solid sample like the title compound, the KBr-pellet technique is often employed. This choice is predicated on potassium bromide's transparency in the typical IR range (4000-400 cm⁻¹) and its ability to form a homogenous, non-interacting matrix, minimizing spectral artifacts.
Experimental Protocol: KBr-Pellet Method
-
Sample Preparation: A small amount of the compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.
-
Pellet Formation: The resulting powder is transferred to a pellet press and compressed under high pressure (approx. 8-10 tons) to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
Background Scan: A background spectrum of the empty sample chamber is recorded to account for atmospheric CO₂ and H₂O.
-
Sample Scan: The sample spectrum is then recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The background is automatically subtracted.
Caption: Standard workflow for FT-IR data acquisition via the KBr-pellet method.
Data Interpretation
The FT-IR spectrum is characterized by sharp, intense absorption bands corresponding to the various functional groups within the molecule. The most diagnostic features are the dual carbonyl stretching vibrations of the isatin core.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
| ~3100-3000 | C-H Stretch | Aromatic (Indole & Benzyl) | Medium-Weak |
| ~2920-2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium-Weak |
| ~1740-1720 | C=O Stretch | C3-Ketone Carbonyl | Strong |
| ~1720-1700 | C=O Stretch | C2-Amide Carbonyl | Strong |
| ~1610-1580 | C=C Stretch | Aromatic Rings | Medium |
| ~1490-1450 | C=C Stretch | Aromatic Rings | Medium |
| ~1100-1080 | C-Cl Stretch | Aryl Chloride | Medium |
Discussion: The spectrum is dominated by two strong carbonyl absorption bands, a hallmark of the indole-2,3-dione system.[1] The C3-ketone typically absorbs at a slightly higher frequency than the C2-amide carbonyl due to the influence of the adjacent nitrogen atom. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the methylene (-CH₂-) bridge C-H stretches appear just below this threshold.[6] The presence of the C-Cl bond is confirmed by a band in the 1100-1080 cm⁻¹ region.
Mass Spectrometry (MS)
Principle and Experimental Rationale
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a "fingerprint" of the molecule's structure. Electrospray Ionization (ESI), a softer method, typically yields the intact molecular ion, which is useful for confirming molecular weight.[7]
Experimental Protocol: Electron Ionization GC-MS
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph (GC).
-
Separation: The compound travels through the GC column and is separated from any impurities.
-
Ionization: As the compound elutes from the GC, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each fragment, generating the mass spectrum.
Data Interpretation
The mass spectrum provides the molecular weight and crucial information about the compound's connectivity through its fragmentation pattern.
| m/z | Ion | Identity |
| 271/273 | [M]⁺ | Molecular Ion |
| 146 | [M - C₇H₆Cl]⁺ | Isatin radical cation |
| 125 | [C₇H₆Cl]⁺ | 4-Chlorobenzyl cation |
| 118 | [C₈H₄NO]⁺ | [Isatin - CO]⁺ |
Discussion: The molecular ion peak [M]⁺ should appear at m/z 271. Due to the natural abundance of the ³⁷Cl isotope, a characteristic [M+2]⁺ peak will be observed at m/z 273 with an intensity of approximately one-third that of the [M]⁺ peak. The most significant fragmentation pathway is the cleavage of the benzylic C-N bond, resulting in two primary fragments: the 4-chlorobenzyl cation at m/z 125 (and its isotope at m/z 127) and the isatin radical cation at m/z 146. Further fragmentation of the isatin moiety via the loss of carbon monoxide (CO) can yield a fragment at m/z 118.
Sources
- 1. Buy 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | 303998-01-8 [smolecule.com]
- 2. This compound | C15H10ClNO2 | CID 277990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectral analysis of N-substituted isatins
An In-Depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of N-Substituted Isatins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione) and its N-substituted derivatives are a pivotal class of heterocyclic compounds, demonstrating a wide array of biological activities that make them attractive scaffolds in drug discovery.[1][2] A thorough understanding of their molecular structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of these molecules. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of N-substituted isatins, offering field-proven insights into spectral interpretation, the influence of N-substituents on chemical shifts, and best-practice experimental protocols.
The Isatin Core: A Foundation for Spectral Interpretation
The isatin molecule consists of a fused benzene and a pyrrole ring, with two carbonyl groups at the C-2 and C-3 positions.[1] This unique arrangement of functionalities gives rise to a characteristic NMR fingerprint. Understanding the baseline spectra of the parent isatin is crucial before delving into the complexities introduced by N-substitution.
Structural Overview and Numbering Convention
A standardized numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the accepted IUPAC numbering for the isatin core.
Caption: A typical workflow for the NMR analysis of N-substituted isatins.
Experimental Protocol: NMR Sample Preparation
The quality of NMR data is directly dependent on meticulous sample preparation. [3]The following protocol provides a self-validating system for obtaining high-resolution spectra.
Materials:
-
N-substituted isatin sample (1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm, high precision)
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)
-
Pipettes and vials
Procedure:
-
Sample Weighing: Accurately weigh the required amount of the N-substituted isatin into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for isatins due to their polarity. [4]3. Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If TMS is used, add a very small drop.
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample. A brief application of sonication may be necessary for sparingly soluble compounds.
-
Transfer: Carefully transfer the solution to the NMR tube using a pipette. Avoid introducing any solid particles.
-
Quality Control: Visually inspect the sample in the NMR tube. It should be a clear, homogenous solution free of any suspended matter.
-
Spectrometer Setup: Place the NMR tube in the spectrometer's spinner, adjust the depth, and insert it into the magnet.
-
Data Acquisition: Proceed with tuning, locking, and shimming the spectrometer before acquiring the NMR data.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and indispensable tools for the structural elucidation of N-substituted isatins. A systematic approach, beginning with an understanding of the parent isatin core and progressing to the analysis of the effects of various N-substituents, allows for confident and accurate spectral interpretation. By combining 1D and 2D NMR techniques with rigorous sample preparation, researchers in drug discovery and organic synthesis can gain deep insights into the molecular architecture of these biologically significant compounds, thereby accelerating the development of new therapeutic agents.
References
- Influence of N-1 and C-3 substituents on 1 H NMR chemical shifts of isatins. (n.d.). ResearchGate.
- Al-Ostath, A., et al. (2014). Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin. Chemistry Central Journal, 8(1), 27.
- X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives. (n.d.). Auremn.
- Al-Ostath, A., et al. (2014). Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin. Chemistry Central Journal, 8(1), 27.
- Al-Ostath, A., et al. (2014). Microwave irradiation: synthesis and characterization of α-ketoamide and bis (α-ketoamide) derivatives via the ring opening of N-acetylisatin. Chemistry Central Journal, 8, 27.
- Al-Azzawi, A. M., & Al-Razzak, A. A. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy, 11(11), 1548-1555.
- The 1 H-NMR (400 MHz) and MS (EI) spectra of the isatin derivatives. (n.d.). ResearchGate.
- Asghari, S., et al. (2021). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 16(5), 493-504.
- Perrine, D. M., & Etes-vous, T. J. (2021). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1640–1646.
- Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells. (2022). Frontiers in Chemistry, 10, 1042531.
- Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides. (n.d.).
- Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. (n.d.). SciSpace.
- 1H and 13C NMR study of 1-substituted isatins and their corresponding 3-(dicyanomethylidene)indol-2-ones. (1991). Magnetic Resonance in Chemistry, 29(9), 943-947.
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2021). RSC Advances, 11(42), 26039-26062.
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- Important chemical shift values of protons and carbons via ¹H-NMR,... (n.d.). ResearchGate.
- Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives. (2022). Impact Factor, 8(10), 45-53.
- SUPPORTING INFORMATION CONFORMATIONAL STABILIZATION OF ISATIN SCHIFF BASES – BIOLOGICALLY ACTIVE CHEMICAL PROBES TABLE OF CONT. (n.d.). The Royal Society of Chemistry.
- Isatin - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase.
- Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024). Journal of Xi'an Shiyou University, Natural Science Edition, 70(2), 1-13.
- Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). Molecules, 27(15), 4697.
- Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. (2022). Molecules, 27(19), 6599.
- 1 H-NMR spectra of isatin-3-phenylhydrazone. (n.d.). ResearchGate.
- Preparation of isatin derivatives. a Methyl iodide or allyl bromide,... (n.d.). ResearchGate.
- 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]qui-nazolin-12(6H)-one. (2024). Molbank, 2024(2), M1888.
- Synthesis of Some New Isatin Derivatives and Identification of Their Structures. (2019). Journal of the Turkish Chemical Society Section A: Chemistry, 6(2), 231-238.
- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). BMC Bioinformatics, 15, 401.
- 1H-13C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. (n.d.). CentAUR.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organomation.com [organomation.com]
- 4. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Elucidation of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione Derivatives: A Technical Guide for Drug Discovery
Foreword: The Enduring Potential of the Isatin Scaffold
The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1] Its versatile structure, featuring a fused aromatic and pyrrole ring system with reactive ketone functionalities, allows for extensive chemical modification, making it a fertile ground for the development of novel therapeutic agents. This technical guide delves into the synthesis, crystal structure, and structure-activity relationships of a particularly promising class of isatin derivatives: 1-(4-Chlorobenzyl)-1H-indole-2,3-diones. Understanding the precise three-dimensional arrangement of these molecules is paramount for deciphering their mechanism of action and for the rational design of next-generation drug candidates.
I. Synthesis of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione: A Strategic Approach
The synthesis of N-substituted isatins, such as the 1-(4-Chlorobenzyl) derivative, is a well-established process, typically achieved through the N-alkylation of the isatin core. The selection of reagents and reaction conditions is critical to ensure high yields and purity of the final product.
Rationale for Synthetic Route
The primary synthetic challenge lies in the selective alkylation of the nitrogen atom of the indole ring. The presence of two electrophilic carbonyl groups at the C2 and C3 positions necessitates a careful choice of base and solvent to prevent unwanted side reactions. A strong base is required to deprotonate the weakly acidic N-H of the isatin, forming the corresponding anion, which then acts as a nucleophile to attack the alkylating agent, in this case, 4-chlorobenzyl chloride.
Experimental Protocol: Synthesis of this compound
The following protocol provides a detailed, step-by-step methodology for the synthesis of the title compound.
Materials:
-
Isatin
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Acetonitrile
Procedure:
-
To a solution of isatin in N,N-dimethylformamide (DMF), add anhydrous potassium carbonate.
-
Stir the mixture at room temperature to ensure the formation of the isatin anion.
-
Add 4-chlorobenzyl chloride to the reaction mixture.
-
Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as acetonitrile, to obtain pure this compound.
Caption: Synthetic workflow for this compound.
II. The Crystal Structure of N-Substituted Isatin Derivatives: A Case Study of N-Benzylisatin
While the specific crystallographic data for this compound is not publicly available, a detailed analysis of the closely related N-Benzylisatin provides significant insights into the structural characteristics of this class of compounds.[2] The introduction of a 4-chloro substituent on the benzyl ring is expected to influence the crystal packing through halogen bonding and other weak intermolecular interactions, but the core molecular geometry should remain largely consistent.
Molecular Geometry of N-Benzylisatin
The crystal structure of N-benzylisatin reveals a non-planar molecule. The isatin core itself is nearly planar, but the benzyl group is oriented at a significant dihedral angle to the isatin plane. This twisted conformation is a key feature that influences how the molecules pack in the solid state and how they may interact with biological targets.
Key Geometric Parameters of N-Benzylisatin:
-
Dihedral Angle (Isatin Plane vs. Benzyl Plane): 77.65 (9)°[2]
-
Bond Lengths and Angles: Consistent with standard values for sp² and sp³ hybridized carbon and nitrogen atoms.
Intermolecular Interactions and Crystal Packing
The crystal packing of N-benzylisatin is stabilized by a network of weak intermolecular interactions, primarily C-H···O hydrogen bonds and π-π stacking interactions.[2] These interactions dictate the overall supramolecular architecture of the crystal.
-
C-H···O Hydrogen Bonds: These interactions involve the hydrogen atoms of the benzyl and isatin rings and the oxygen atoms of the carbonyl groups.
-
π-π Stacking: The aromatic rings of adjacent molecules engage in π-π stacking, with a centroid-centroid distance of 3.623 (2) Å.[2]
The introduction of a chlorine atom at the 4-position of the benzyl ring in this compound would likely introduce additional intermolecular interactions, such as C-H···Cl and Cl···O contacts, which would further stabilize the crystal lattice.
Caption: Key intermolecular interactions in N-benzylisatin crystals.
Crystallographic Data for N-Benzylisatin
| Parameter | Value[2] |
| Chemical Formula | C₁₅H₁₁NO₂ |
| Molecular Weight | 237.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.5766 (5) |
| b (Å) | 4.8877 (4) |
| c (Å) | 18.2211 (13) |
| β (°) | 98.316 (7) |
| Volume (ų) | 579.05 (8) |
| Z | 2 |
| Density (calc) (g/cm³) | 1.361 |
| R-factor | 0.062 |
III. Structure-Activity Relationship (SAR): The Impact of the 4-Chlorobenzyl Moiety
The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the isatin core and the N-substituent. The introduction of an N-benzyl group, particularly one bearing an electron-withdrawing group like chlorine, has been shown to enhance cytotoxic activity against various cancer cell lines.
The 4-chlorobenzyl group is a lipophilic moiety that can enhance the ability of the molecule to cross cell membranes. Furthermore, the chlorine atom can participate in halogen bonding with biological targets, potentially increasing the binding affinity and potency of the compound. The position of the substituent on the benzyl ring is also crucial, with para-substitution often leading to optimal activity.
IV. Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small molecule like this compound is achieved through single-crystal X-ray diffraction. This technique provides precise information about the atomic arrangement within the crystal lattice.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to obtain the final structural model.
Caption: Workflow for single-crystal X-ray diffraction analysis.
V. Conclusion: From Structure to Drug Design
The in-depth understanding of the crystal structure of this compound derivatives is a critical component in the drug discovery and development process. The detailed structural information, including molecular conformation and intermolecular interactions, provides a roadmap for the rational design of more potent and selective analogs. By leveraging this structural knowledge, researchers can fine-tune the physicochemical properties and biological activity of these promising compounds, ultimately leading to the development of novel therapeutics for a range of diseases.
VI. References
-
Pakravan, P., Kashanian, S., Khodaei, M. M., & Harding, F. J. (2013). Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity. Pharmacological reports : PR, 65(2), 313–335.
-
Schutte, M., Visser, H. G., Roodt, A., & Braband, H. (2012). N-Benzylisatin. Acta Crystallographica Section E: Structure Reports Online, 68(3), o763.
Sources
A Technical Guide to the Biological Activity of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione
Abstract
1-(4-Chlorobenzyl)-1H-indole-2,3-dione, an N-substituted derivative of the privileged isatin scaffold, has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, characterization, and diverse biological activities, with a focus on its potential as an anticancer, antimicrobial, and anticonvulsant agent. We delve into the mechanistic underpinnings of its activity, provide detailed, field-tested protocols for its synthesis and biological evaluation, and present structure-activity relationship insights. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile molecule.
Introduction: The Isatin Scaffold and the Significance of N-Substitution
The Privileged Isatin Core in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is a heterocyclic compound first identified in 1841 as an oxidation product of indigo.[1] Its unique structure, featuring a fused aromatic ring, a lactam moiety, and a reactive keto group at the C3 position, makes it a synthetically versatile building block for a vast array of pharmacologically active compounds.[2][3][4] The isatin core is found in numerous natural products and has been incorporated into molecules exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[3][4][5][6] Its ability to participate in numerous reactions, such as N-substitution and nucleophilic additions at the C3 carbonyl, allows for extensive structural modifications to modulate its biological profile.[2]
Rationale for N-Substitution: The Role of the 4-Chlorobenzyl Moiety
The nitrogen atom of the isatin indole ring provides a key handle for chemical modification. N-substitution is a common strategy to enhance the lipophilicity and, consequently, the cell permeability and bioavailability of isatin derivatives.[2][7] The introduction of a benzyl group, particularly one substituted with a halogen like chlorine, is a well-established approach in drug design. The 4-chlorobenzyl group in this compound serves several purposes:
-
Increased Lipophilicity: The aromatic ring and the chloro-substituent increase the molecule's nonpolar character, potentially enhancing its ability to cross biological membranes.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the entire isatin scaffold, modulating its interaction with biological targets.
-
Steric Influence: The bulky benzyl group can provide specific steric hindrance or favorable interactions within a target's binding pocket, contributing to selectivity and potency.
Studies on various N-substituted isatins have shown that the nature of the substituent at the N1 position significantly impacts cytotoxic activity, with electron-withdrawing groups often being crucial for potent effects.[2]
Synthesis and Characterization
The synthesis of this compound is typically achieved through a straightforward N-alkylation of the isatin core. This reaction leverages the acidic nature of the N-H proton in the indole ring.
General Synthetic Pathway
The most common method involves the reaction of isatin with 4-chlorobenzyl chloride in the presence of a base. The base deprotonates the isatin nitrogen, forming an isatinate anion which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride to form the desired product.
Caption: General workflow for the N-alkylation of isatin.
Detailed Experimental Protocol for Synthesis
This protocol describes a standard laboratory procedure for the N-alkylation of isatin.[8]
Materials:
-
Isatin
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
Reaction Setup: To a solution of isatin (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure product.
Characterization: The final product, this compound, should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and its melting point determined. The expected molecular formula is C₁₅H₁₀ClNO₂ with a molecular weight of approximately 271.70 g/mol .[9]
Profile of Biological Activities
This compound and its close analogs have demonstrated a compelling range of biological activities, positioning them as promising scaffolds for drug development.
Anticancer Activity
N-substituted isatin derivatives are recognized for their potent anticancer properties, acting through multiple mechanisms.[5][7][10]
Mechanism of Action: The anticancer effects of isatin derivatives are often multi-targeted.[2] Key mechanisms include:
-
Tubulin Polymerization Inhibition: Several N-substituted isatins have been shown to bind to the colchicine binding site on β-tubulin.[11] This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12]
-
Kinase Inhibition: The isatin scaffold is a key feature in several kinase inhibitors.[7] These compounds can target crucial signaling proteins like tyrosine kinases, which are often overexpressed in cancer cells, thereby inhibiting proliferation and migration.[10]
-
Induction of Apoptosis: Isatin derivatives can induce programmed cell death by generating reactive oxygen species (ROS) and activating caspase pathways (e.g., caspase-3 and caspase-9).[10]
Caption: Potential anticancer mechanisms of N-substituted isatins.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[13][14][15][16]
Principle: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14][17] The amount of formazan produced is directly proportional to the number of living cells.[15]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14][17]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Isatin and its derivatives are known to possess significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and fungi.[6][18] The N-(4-chlorobenzyl) moiety has been shown to contribute to the antibacterial potency of related compounds.[19]
Supporting Data: The antimicrobial efficacy of isatin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
| Compound Family | Organism | MIC (µg/mL) | Reference |
| Isatin | Campylobacter jejuni | <1.0 - 16.0 | [18] |
| Isatin Derivatives | Staphylococcus aureus | Low MIC values reported | [18] |
| Isatin Derivatives | Escherichia coli | Low MIC values reported | [18] |
| (E)-1-(4-chlorobenzyl)-5-styrylindoline-2,3-dione | E. coli (Gram-) | Good activity | [19] |
| (E)-1-(4-chlorobenzyl)-5-styrylindoline-2,3-dione | S. aureus (Gram+) | Moderate activity | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination The broth microdilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21][22]
Procedure:
-
Prepare Antimicrobial Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (e.g., from 256 µg/mL down to 0.5 µg/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).[20][23]
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[22]
-
Inoculation: Inoculate each well containing the diluted antimicrobial agent with the prepared bacterial suspension.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.[20]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[21][23]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[20]
Anticonvulsant Activity
The isatin scaffold is a recognized pharmacophore for anticonvulsant activity.[24] Derivatives are often evaluated in standard animal models of epilepsy.
Potential Mechanisms: While not fully elucidated for this specific compound, related structures are thought to exert their effects by modulating ion channels (e.g., sodium, calcium) or interacting with neurotransmitter systems like GABA.[25]
Evaluation Models:
-
Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[24][25]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify compounds that can raise the seizure threshold, often indicative of activity against absence seizures.[25][26]
Pharmacophoric studies suggest that an effective anticonvulsant scaffold often contains a hydrophobic aromatic region, a hydrogen bond donor/acceptor site, and an electron donor group, all of which are present in the this compound structure.[24]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound is a direct consequence of its specific chemical features.
-
N1-Substituent: The 4-chlorobenzyl group is critical. The chlorine atom, being an electron-withdrawing group, likely enhances the compound's interaction with biological targets. The size and lipophilicity of this group are crucial for cell penetration and fitting into hydrophobic pockets of enzymes or receptors.[2]
-
Isatin Core: The rigid, planar indole ring system serves as the foundational scaffold.
-
C3-Carbonyl Group: The electrophilic nature of the C3 keto group is a key reactive site, often involved in interactions with nucleophilic residues (e.g., cysteine) in target proteins. Modifications at this position, such as forming hydrazones or Schiff bases, can drastically alter the biological activity profile.[7]
-
C2-Amide Carbonyl: The C2 carbonyl within the lactam ring is essential for maintaining the structural integrity of the scaffold and contributes to its electronic properties.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. seejph.com [seejph.com]
- 3. Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin – Oriental Journal of Chemistry [orientjchem.org]
- 4. Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. brieflands.com [brieflands.com]
- 7. seejph.com [seejph.com]
- 8. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C15H10ClNO2 | CID 277990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. clyte.tech [clyte.tech]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Design, synthesis and biological activity evaluation of novel antibacterial agent (E)-1-(4-chlorobenzyl)-5-styrylindoline-2, 3-dione | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Screening of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on conducting a preliminary in vitro cytotoxicity screening of the novel compound 1-(4-Chlorobenzyl)-1H-indole-2,3-dione. The methodologies outlined herein are designed to establish a foundational understanding of the compound's cytotoxic potential, inform subsequent mechanistic studies, and ensure data integrity through robust experimental design and self-validating protocols.
Introduction: The Rationale for Screening Isatin Derivatives
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives, including antiviral, anticonvulsant, and notably, anticancer properties. The core structure of isatin is present in various natural products and serves as a versatile building block for synthesizing novel compounds with therapeutic potential. The anticancer effects of isatin derivatives are often attributed to their ability to induce apoptosis and inhibit protein kinases, thereby interfering with cancer cell proliferation and survival.
The specific compound of interest, this compound, is a synthetic derivative where a 4-chlorobenzyl group has been attached at the N-1 position of the isatin core. This modification is strategic; the addition of a benzyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the chlorine atom can influence the electronic properties and metabolic stability of the molecule. Preliminary screening is therefore a critical first step to ascertain whether this structural modification translates into potent and selective cytotoxic activity against cancer cells.
Guiding Principle: A Multi-Faceted Approach to Cytotoxicity Assessment
A preliminary screen should not rely on a single endpoint. A robust initial assessment of cytotoxicity requires a multi-assay, multi-cell line approach to minimize compound-specific artifacts and gain a broader understanding of the potential mechanism of cell death. Our screening funnel is designed to first assess the impact on cell viability and membrane integrity, and then to specifically probe for markers of apoptosis.
This workflow ensures that we can distinguish between cytostatic effects (inhibition of proliferation), cytotoxic effects (cell death), and the primary mode of that cell death (e.g., necrosis vs. apoptosis).
Figure 1: A multi-phase workflow for preliminary cytotoxicity screening.
Experimental Design & Protocols
Cell Line Selection: The Importance of Diversity
The choice of cell lines is critical for obtaining meaningful preliminary data. We recommend starting with a panel of well-characterized cancer cell lines from different tissue origins to identify potential tissue-specific sensitivities.
-
MCF-7: A human breast adenocarcinoma cell line. It is estrogen receptor (ER) positive and a common model for hormone-responsive breast cancers.
-
HeLa: A human cervical adenocarcinoma cell line. It is a highly proliferative and robust cell line, widely used in cancer research.
-
HepG2: A human hepatocellular carcinoma cell line. It is a suitable model for liver cancer and is often used in toxicity studies due to the liver's metabolic role.
Trustworthiness Check: All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and authenticated (e.g., by STR profiling) before use to ensure the validity of the results. Regular mycoplasma testing is mandatory.
Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Expertise Note: A typical concentration range for a preliminary screen is logarithmic, from 0.01 µM to 100 µM. This wide range is crucial for capturing the full dose-response curve and accurately determining the IC50.
-
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine).
-
Untreated Control: Cells in complete medium only.
-
Blank: Wells with medium but no cells, to subtract background absorbance.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage. It is a direct measure of cytotoxicity and serves as an excellent orthogonal method to the MTT assay.
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)
-
96-well plate setup identical to the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Follow steps 1-4 of the MTT protocol.
-
Sample Collection: After the incubation period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to the supernatant samples.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
-
Lysis Control (Maximum LDH Release): Add a lysis buffer (provided in the kit) to a set of untreated control wells 45 minutes before sample collection to determine the maximum LDH release.
Data Analysis and Presentation
Data from the primary screen should be processed to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Calculations:
-
% Viability (MTT): [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
% Cytotoxicity (LDH): [(Abs_Sample - Abs_Untreated) / (Abs_Max_LDH - Abs_Untreated)] * 100
The IC50 values are then calculated by fitting the dose-response data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) using software like GraphPad Prism.
Data Summary Table:
| Cell Line | Assay | IC50 (µM) ± SD |
| MCF-7 | MTT | Value |
| LDH | Value | |
| HeLa | MTT | Value |
| LDH | Value | |
| HepG2 | MTT | Value |
| LDH | Value |
Probing the Mechanism: Apoptosis vs. Necrosis
If the primary screen reveals significant cytotoxicity (e.g., IC50 < 10 µM), the next logical step is to determine the mode of cell death. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this.
-
Annexin V: A protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalator that can only enter cells with compromised membrane integrity (i.e., late apoptotic or necrotic cells).
This allows for the differentiation of four cell populations:
-
Viable: Annexin V (-) / PI (-)
-
Early Apoptotic: Annexin V (+) / PI (-)
-
Late Apoptotic/Necrotic: Annexin V (+) / PI (+)
-
Necrotic: Annexin V (-) / PI (+)
A significant increase in the Annexin V (+)/PI (-) population following treatment strongly suggests an apoptotic mechanism. This finding can then guide further investigation into specific apoptotic signaling pathways.
Potential Signaling Pathway: Intrinsic Apoptosis
Many isatin derivatives induce apoptosis by activating the intrinsic (mitochondrial) pathway. This pathway is triggered by intracellular stress and converges on the activation of effector caspases, which execute the apoptotic program. A plausible pathway for this compound is depicted below.
Figure 2: Plausible intrinsic apoptosis pathway induced by an isatin derivative.
Conclusion and Future Directions
This guide outlines a comprehensive and robust strategy for the preliminary cytotoxicity screening of this compound. By employing a multi-assay approach across diverse cell lines, researchers can generate reliable and informative data. A positive result from this initial screen—characterized by low micromolar IC50 values and evidence of apoptosis induction—provides a strong rationale for advancing the compound to more detailed mechanistic studies. Such studies could include cell cycle analysis, Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), and investigation of specific kinase inhibition profiles.
References
- Medikonda, J., et al. (2023).
- Tan, S., et al. (2020). Isatin and its derivatives as promising anticancer agents. Drug Discovery Today. [Link]
- Tantray, Y. R., et al. (2022). Isatin (1H-indole-2,3-dione) based anticancer agents: A comprehensive review. European Journal of Medicinal Chemistry. [Link]
The Therapeutic Potential of Isatin Derivatives: A Technical Guide to Core Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth analysis of the key therapeutic targets of isatin derivatives, offering a valuable resource for researchers and drug development professionals. We will explore the molecular mechanisms underpinning their anticancer, antiviral, anticonvulsant, and antimicrobial properties, with a focus on their interactions with crucial cellular machinery. This guide will delve into the inhibition of protein kinases, modulation of apoptosis through caspase interactions, disruption of microtubule dynamics, and interference with viral replication enzymes. Through a synthesis of current literature, detailed experimental protocols, and visual representations of key pathways, this document aims to illuminate the therapeutic landscape of isatin derivatives and guide future drug discovery efforts.
Introduction: The Versatility of the Isatin Scaffold
Isatin is an endogenous compound found in mammalian tissues and has also been isolated from various natural sources.[8][9] Its unique structural features, including a fused aromatic ring system and reactive carbonyl groups at the C2 and C3 positions, make it an ideal starting point for chemical modifications.[3][4][5] This synthetic tractability has led to the generation of a vast library of isatin derivatives with diverse pharmacological profiles.[3][4] The therapeutic potential of these compounds spans a wide range of diseases, including cancer, viral infections, neurological disorders, and microbial infections.[3][4][5][8] The U.S. FDA's approval of sunitinib malate, an oxindole derivative, for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, highlights the clinical significance of isatin-based compounds as kinase inhibitors.[3][10][11]
This guide will systematically explore the primary molecular targets of isatin derivatives, providing a mechanistic understanding of their therapeutic effects.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Isatin derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines, including those of the breast, liver, colon, and lung.[1][2] Their mechanisms of action are multifaceted, often targeting multiple oncogenic pathways simultaneously.[1][2]
Protein Kinase Inhibition: Halting Aberrant Signaling
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Isatin derivatives have emerged as a significant class of kinase inhibitors.[3][11][12][13]
-
Receptor Tyrosine Kinases (RTKs): Many isatin-based compounds effectively inhibit RTKs such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2][14] By blocking the ATP-binding site of these receptors, they disrupt downstream signaling pathways responsible for angiogenesis, cell proliferation, and survival.[14] Sunitinib is a prime example of a clinically successful isatin-based RTK inhibitor.[3][10][11]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Isatin derivatives have been designed to target CDKs, particularly CDK2, thereby halting the progression of the cell cycle in cancer cells.[1][2][8][15]
-
Other Kinases: Isatin derivatives have also shown inhibitory activity against other kinases implicated in cancer, such as STAT-3, DYRK1A, and PIM1.[1][2][12][13]
Caspase-Mediated Apoptosis: Triggering Programmed Cell Death
Caspases are a family of proteases that play a central role in the execution of apoptosis. Isatin derivatives, particularly isatin sulfonamides, have been identified as potent inhibitors of effector caspases, such as caspase-3 and caspase-7.[16][17][18] The interaction between the carbonyl group of the isatin ring and the cysteine thiol in the active site of the caspase is crucial for this inhibitory activity.[16][17] By modulating caspase activity, these compounds can induce apoptosis in cancer cells.
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[19] Several isatin derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.[1][2][19][20] These compounds often bind to the colchicine binding site on β-tubulin.
Antiviral Activity: A Broad-Spectrum Defense
Isatin derivatives have demonstrated significant antiviral activity against a wide range of viruses, including HIV, SARS-CoV, and coxsackievirus B3 (CVB3).[21][22][23][24][25]
-
Inhibition of Viral Enzymes: Some isatin derivatives inhibit key viral enzymes. For instance, certain derivatives have been shown to inhibit the HIV-1 reverse transcriptase.[23]
-
Interference with Viral Replication: Methisazone, an isatin thiosemicarbazone, was one of the first synthetic antiviral drugs and is known to inhibit the replication of poxviruses.[22] Other derivatives have been shown to suppress viral replication by inhibiting the synthesis of viral structural proteins.[23]
-
Modulation of Host Cell Pathways: A novel mechanism of antiviral action involves the induction of the PERK-Nrf2-mediated stress pathway in the host cell, which suppresses cap-independent translation required for the replication of some viruses like CVB3.[24]
Anticonvulsant Activity: Modulating Neuronal Excitability
Isatin derivatives have shown promise as anticonvulsant agents.[9][26][27][28] The proposed mechanism of action involves the modulation of neuronal ion channels and neurotransmitter systems. A pharmacophore model for their anticonvulsant activity suggests the importance of hydrogen bonding capabilities.[26] Some derivatives have been shown to increase the levels of the inhibitory neurotransmitter GABA in the brain.[28]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Isatin derivatives have also been reported to possess antibacterial and antifungal properties.[29][30][31][32][33] They have shown activity against a range of pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as various fungal species.[29][30] The exact mechanisms are still under investigation but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Experimental Protocols
Kinase Inhibition Assay (Example: VEGFR-2)
Objective: To determine the in vitro inhibitory activity of isatin derivatives against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Isatin derivative test compounds
-
Staurosporine (positive control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the isatin derivative test compounds and staurosporine in kinase buffer.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compounds or control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caspase-3/7 Activity Assay
Objective: To measure the ability of isatin derivatives to inhibit caspase-3 and -7 activity in vitro.
Materials:
-
Recombinant human caspase-3 or caspase-7 enzyme
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC)
-
Isatin derivative test compounds
-
Ac-DEVD-CHO (positive control)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the isatin derivative test compounds and Ac-DEVD-CHO in assay buffer.
-
In a 96-well plate, add the assay buffer, caspase enzyme, and the test compounds or control.
-
Pre-incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity (e.g., excitation at 355 nm, emission at 460 nm).
-
Calculate the percentage of caspase inhibition for each compound concentration.
-
Determine the IC₅₀ value as described for the kinase inhibition assay.
Quantitative Data Summary
| Compound Class | Target | Key Derivatives | Reported IC₅₀/Activity | Reference |
| Isatin-hybrids | VEGFR-2, EGFR, CDK2, STAT-3 | Varies | Favorable IC₅₀ values | [1][2] |
| Tricyclic isatin oximes | DYRK1A, PIM1 | 5d | Nanomolar/submicromolar binding affinity | [12][13] |
| Isatin-sulfonamides | Caspase-3, -7 | 20d | IC₅₀ = 2.33 µM (caspase-3) | [16][17] |
| Triazole-tethered isatin–coumarin hybrids | Tubulin polymerization | Varies | IC₅₀ ≈ 1–5 μM | [1] |
| Aminopyrimidinimino isatins | HIV-1 RT | 9l | IC₅₀ = 32.6 ± 6.4 µM | [23] |
Conclusion and Future Directions
The isatin scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant activity against a multitude of diseases by targeting a diverse array of biological molecules. The continued exploration of the chemical space around the isatin core, coupled with a deeper understanding of its interactions with various targets, holds immense promise for the discovery of next-generation drugs with improved efficacy and selectivity. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel therapeutic applications for this privileged heterocyclic system. The use of advanced computational methods for rational drug design will undoubtedly accelerate the translation of promising isatin derivatives from the laboratory to the clinic.
References
- Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Medicinal Chemistry Research. 2022;31(2):244-273. [Link]
- In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses.
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. 2025. [Link]
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. [Link]
- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. MDPI. [Link]
- Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2020;35(1):1674-1684. [Link]
- Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Medicinal Chemistry Research. 2022;31(2):244-273. [Link]
- Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. Journal of Medicinal Chemistry. 2013;56(16):6374-6386. [Link]
- Isatin-derived Antibacterial and Antifungal Compounds and Their Transition Metal Complexes. Journal of the Chemical Society of Pakistan. [Link]
- Antiviral Activity of an Isatin Derivative via Induction of PERK-Nrf2-Mediated Suppression of Cap-Independent Translation. ACS Infectious Diseases. 2018;4(10):1496-1507. [Link]
- Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors.
- From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents.
- Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Current Medicinal Chemistry. 2009;16(14):1753-1773. [Link]
- Isatin-derived Antibacterial and Antifungal Compounds and their Transition Metal Complexes. Taylor & Francis Online. [Link]
- Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity.
- Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. PubMed. [Link]
- SYNTHESIS, CHARACTERIZATION, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF ISATIN DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
- Isatin-derived Antibacterial and Antifungal Compounds and their Transition Metal Complexes. Taylor & Francis Online. [Link]
- Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry. 2021;9:636257. [Link]
- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. MDPI. [Link]
- Full article: Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Taylor & Francis Online. [Link]
- Isatin derivatives as tubulin inhibitors (Sharma et al., 2015).
- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Scilit. [Link]
- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. PubMed. [Link]
- Isatin analogues with tyrosine kinase inhibitory activity and anti-leishmanial activity.
- Isatin Sulfonamides: Potent caspases-3 and -7 Inhibitors, and Promising PET and SPECT Radiotracers for Apoptosis Imaging. Future Medicinal Chemistry. 2015;7(9):1173-1196. [Link]
- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. PubMed. [Link]
- Isatin derivatives having a notable inhibitory activity against VEGFR2 kinase.
- isatin and its derivatives: review of pharmacological activities and therapeutic potential.
- Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors.
- An overview of isatin-derived CDK2 inhibitors in developing anticancer agents. Journal of the Iranian Chemical Society. 2021;18(11):2813-2827. [Link]
- Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway.
- Synthesis of isatin semicarbazones as novel anticonvulsants - role of hydrogen bonding. Arzneimittelforschung. 2003;53(4):269-275. [Link]
- Recent Advancement in Synthesis of Isatin as Anticonvulsant Agents: A Review. Hilaris Publisher. [Link]
- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences. 2017;12(5):388-397. [Link]
- Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA. American Journal of Pharmacological Sciences. 2015;3(3):61-65. [Link]
- Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Rel
Sources
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of isatin semicarbazones as novel anticonvulsants - role of hydrogen bonding. [sites.ualberta.ca]
- 27. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sciepub.com [sciepub.com]
- 29. Isatin-derived antibacterial and antifungal compounds and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
- 31. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ijpcbs.com [ijpcbs.com]
- 33. tandfonline.com [tandfonline.com]
In silico modeling of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione interactions
An In-Depth Technical Guide to the In Silico Modeling of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione Interactions
This guide provides a comprehensive framework for investigating the molecular interactions of this compound, a derivative of the versatile isatin scaffold. Isatin and its analogues have demonstrated a wide array of biological activities, including potential as antitumor and antifungal agents.[1][2] In silico modeling, or computer-aided drug design (CADD), offers a powerful, resource-efficient approach to elucidate the mechanisms of action, predict binding affinities, and guide the optimization of such compounds.[3][4]
This document is structured to guide researchers, from foundational principles to advanced simulation and analysis. It emphasizes not only the procedural steps but also the scientific rationale that underpins methodological choices, ensuring a robust and reproducible computational workflow.
Chapter 1: Foundational Principles of In Silico Modeling
In modern drug discovery, in silico techniques are indispensable for accelerating the identification and optimization of lead compounds.[5][6] The primary approaches discussed herein are molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, and molecular dynamics (MD) simulations, which describe the dynamic evolution of the complex over time.
-
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD methods can be employed.[4] Molecular docking is a cornerstone of SBDD, utilizing scoring functions to estimate the binding affinity of various ligand poses within the target's active site.[7][8] This allows for the rapid screening of virtual libraries and the prioritization of candidates for further study.
-
Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods leverage the information from known active molecules.[3] Techniques like pharmacophore modeling identify the essential 3D arrangement of chemical features necessary for biological activity, which can then be used as a query to find new chemical entities.[9][10][11]
The synergy between these methods is critical. Docking provides a static, energetically favorable snapshot of the interaction, while MD simulations offer a dynamic view, assessing the stability of this interaction in a more physiologically relevant, solvated environment.
Chapter 2: System Preparation: The Cornerstone of Validated Modeling
The axiom of "garbage in, garbage out" is particularly true for computational modeling. Meticulous preparation of both the ligand (this compound) and the target protein is the most critical phase for ensuring the scientific validity of the results.
Ligand Preparation Protocol
The ligand's structure must be optimized to represent a realistic, low-energy conformation.
Step-by-Step Protocol:
-
Obtain 2D Structure: Source the 2D structure of this compound from a chemical database like PubChem (CID 277990).[12]
-
Convert to 3D: Use a molecular editor and analysis tool, such as Avogadro or UCSF Chimera, to generate a 3D conformation.[13][14]
-
Add Hydrogens and Assign Charges: Ensure the structure is correctly protonated for a physiological pH (typically 7.4). Assign partial atomic charges using a quantum mechanical method or a force-field-based approach like Gasteiger charges. This step is crucial for accurately calculating electrostatic interactions.[15]
-
Energy Minimization: Minimize the energy of the 3D structure to relieve any steric clashes and find a stable conformation. This is typically done using a force field like Merck Molecular Force Field (MMFF94) or Universal Force Field (UFF).
-
Save in Appropriate Format: Save the prepared ligand structure in a .mol2 or .pdbqt format for use in docking software.[16]
Target Protein Preparation Protocol
For this guide, we will use the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7) as an exemplary target, as isatin derivatives have shown activity against viral proteases.[17]
Step-by-Step Protocol:
-
Download Structure: Obtain the crystal structure from the Protein Data Bank (RCSB PDB).[8]
-
Clean the PDB File: Remove all non-essential components from the structure file, including water molecules, co-solvents, and any co-crystallized ligands. This is a standard first step in preparing a receptor for docking.[8][16]
-
Protonation and Repair: Add polar hydrogens and check for any missing atoms or residues. Tools like AutoDock Tools or the PDB2PQR server can be used to assign correct protonation states based on pH.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Save in Docking-Ready Format: Save the final receptor structure as a .pdbqt file, which includes charge and atom type information required by AutoDock Vina.[15]
Chapter 3: Molecular Docking Workflow with AutoDock Vina
Molecular docking predicts the binding conformation and affinity of the ligand within the active site of the target protein.[7] AutoDock Vina is a widely used open-source program known for its speed and accuracy.[18]
Rationale for Method Selection
We choose AutoDock Vina for its efficient search algorithm and robust scoring function, which allows for rapid yet reliable screening of ligand binding modes.[15] The primary goal is to generate a plausible starting structure for more rigorous computational analysis, such as MD simulation.
General Molecular Docking Workflow Diagram
Caption: Workflow for molecular docking using AutoDock Vina.
Step-by-Step Docking Protocol
-
Define the Search Space: Identify the binding pocket of the target protein. Define a "grid box" that encompasses this entire active site. The center and dimensions of this box are critical parameters.[8] For PDB ID 6LU7, this can be centered on the position of the co-crystallized inhibitor.
-
Create Configuration File: Prepare a text file (config.txt) specifying the file paths for the receptor and ligand, the coordinates for the center of the grid box, and the dimensions of the search space (in Angstroms).[16]
-
Execute Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.[16]
-
Analyze Results: Vina will output a file containing several predicted binding poses (modes), ranked by their binding affinity score in kcal/mol.[8] The pose with the lowest binding affinity is typically considered the most favorable.
Data Presentation: Docking Results
The results are summarized to identify the most stable binding mode.
| Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Interacting Residues (Example) |
| 1 | -8.5 | 0.000 | HIS41, CYS145, GLU166 |
| 2 | -8.2 | 1.251 | HIS41, MET49, GLN189 |
| 3 | -7.9 | 1.874 | CYS145, HIS163, HIS164 |
Table 1: Representative molecular docking results for this compound with SARS-CoV-2 Mpro. Lower binding affinity values indicate stronger predicted binding.
Chapter 4: Molecular Dynamics (MD) Simulation with GROMACS
While docking provides a valuable static picture, MD simulations are essential for validating the stability of the predicted protein-ligand complex and observing its behavior over time in a simulated physiological environment.[13][19] GROMACS is a high-performance, open-source MD simulation package.[20]
Rationale for MD Simulation
The primary purpose of running an MD simulation post-docking is to assess the dynamic stability of the ligand's binding pose. If the ligand remains stably bound within the active site throughout the simulation, it lends significant confidence to the docking prediction. This process also allows for a more refined calculation of binding free energies and an analysis of specific dynamic interactions, such as hydrogen bonds.[21]
GROMACS MD Simulation Workflow Diagram
Caption: Workflow for a protein-ligand MD simulation using GROMACS.
Step-by-Step MD Simulation Protocol
-
Topology Generation: Generate topology files for both the protein and the ligand. The topology file describes the bonded and non-bonded parameters of the molecules according to a chosen force field (e.g., CHARMM36).[13] For the ligand, a server like CGenFF is often used to generate compatible parameters.[19][22]
-
System Setup:
-
Create a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).
-
Fill the box with a chosen water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge, which is a requirement for many long-range electrostatics algorithms like Particle Mesh Ewald (PME).[19]
-
-
Energy Minimization: Perform steepest descent energy minimization to relax the system and remove any unfavorable steric clashes introduced during setup.
-
Equilibration:
-
NVT Ensemble: Equilibrate the system for a short period (e.g., 100 ps) at constant Number of particles, Volume, and Temperature. This allows the solvent to equilibrate around the protein-ligand complex while the complex itself is position-restrained.[13]
-
NPT Ensemble: Follow with a longer equilibration (e.g., 1 ns) at constant Number of particles, Pressure, and Temperature to ensure the system reaches the correct density.[13]
-
-
Production MD: Run the final production simulation for a significant duration (e.g., 100-200 ns) with all position restraints removed. Trajectory data (atomic coordinates over time) is saved at regular intervals.
-
Analysis: Analyze the resulting trajectory to understand the system's dynamics.
Chapter 5: Post-Simulation Analysis and Interpretation
-
Root Mean Square Deviation (RMSD): Calculates the deviation of the protein backbone or ligand atoms over time relative to a reference structure. A stable, plateauing RMSD for both the protein and the ligand suggests the complex is structurally stable.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or ligand atoms around their average position. High RMSF values can indicate flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and duration of hydrogen bonds between the ligand and protein over the course of the simulation. High-occupancy hydrogen bonds are critical for stable binding.
-
Radius of Gyration (Rg): Measures the compactness of the protein. A stable Rg value indicates that the protein is not unfolding during the simulation.
Data Presentation: MD Analysis Summary
| Metric | Average Value | Interpretation |
| Protein Backbone RMSD | 0.25 ± 0.05 nm | Indicates high structural stability of the protein. |
| Ligand RMSD (fit to protein) | 0.15 ± 0.03 nm | Indicates the ligand remains stably bound in the active site. |
| Radius of Gyration (Rg) | 1.80 ± 0.02 nm | Suggests the protein maintains its compact, folded state. |
| Key H-Bond: Ligand(O1)-HIS41(NE2) | 85.2% Occupancy | A persistent and critical hydrogen bond for anchoring the ligand. |
Table 2: Representative summary of analysis from a 100 ns MD simulation. These metrics collectively provide strong evidence for a stable protein-ligand interaction.
Conclusion
This guide outlines a robust, multi-stage in silico workflow for characterizing the molecular interactions of this compound. By integrating molecular docking for initial pose prediction with molecular dynamics simulations for dynamic validation, researchers can build a comprehensive and trustworthy model of their system. This approach not only provides deep mechanistic insights but also establishes a rational basis for the future design and optimization of novel isatin-based therapeutic agents.
References
- Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2007). Pharmacophore modeling in drug discovery and development: an overview. Medicinal Chemistry, 3(2), 187-197. [Link][9][23]
- Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi Personal Website. [Link][19]
- Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS.
- Ghuge, R., et al. (2022). In Silico Molecular Modeling Study on Isatin Derivatives as Anti-Covid Agents Based on Qsar and Docking Analysis. Der Pharma Chemica, 14(3), 1-10. [Link][17]
- Yang, Y., et al. (2023). Pharmacophore Modeling in Drug Discovery and Development: An Overview.
- Panchal, P. (2022). A Review on Pharmacophore Modelling in Drug Design. International Journal for Research in Applied Science and Engineering Technology, 10(6), 46-52. [Link][24]
- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of receptor, ligand and channel research, 7, 81–92. [Link][11]
- Lemkul, J. A. GROMACS Tutorials. Molecular Dynamics Tutorials. [Link][20]
- Lemkul, J. A. Protein-Ligand Complex GROMACS Tutorial. Molecular Dynamics Tutorials. [Link][21]
- Panda, P. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link][22]
- Bioinformatics Review. (2020).
- Al-Bayati, Z. A. F., et al. (2024). In Silico Study of New Isatin- Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors. Wiadomości Lekarskie, 77(10), 2027-2032. [Link][26]
- Shaik, A. B., et al. (2018). In Silico and Docking Studies of Novel Isatin Derivatives for Anti-Inflammatory Activity. International Journal of Pharmacy and Biological Sciences, 8(3), 743-750. [Link][27]
- KBbox. Small Molecule Docking. KBbox: Methods. [Link][7]
- ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. chemcopilot.com. [Link][8]
- Bonvin Lab. Small molecule docking. Bonvin Lab Tutorials. [Link][28]
- OpenFE-GROMACS Documentation. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link][29]
- Goswami, D. (2022). EP 10 | Protein-Ligand MD Simulation in Gromacs-A to Z | all reusable commands and files provided. YouTube. [Link][30]
- LibreTexts Chemistry. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link][14]
- Yamini, et al. (2023). In silico Molecular Docking Study of Isatin and Acetophenone Derivatives as Antimicrobial Agent.
- Santos, J. I., et al. (2021). Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators. Scientific Reports, 11(1), 12975. [Link][32]
- Lee, V. S., & Chang, M. W. (2023). A Guide to In Silico Drug Design. Pharmaceutics, 15(1), 49. [Link][5][33]
- AutoDock.
- The Olson Lab. (2024). Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. YouTube. [Link][15]
- Bioinformatics Academy. (2023). AutoDock Vina Tutorial: Molecular Docking for Beginners. YouTube. [Link][16]
- Trott, O. (2020). Tutorial – AutoDock Vina. The Trott Lab. [Link][34]
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 277990. [Link][12]
- Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. microbenotes.com. [Link][4]
- Reddy, L. V. R., et al. (2019). Design, Synthesis and Biological Evaluation of Substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1,2,3‐triazol‐4‐yl)methanones as Antifungal Agents. ChemistrySelect, 4(7), 2217-2222. [Link][1][35]
- Nguyen, T. H., et al. (2022). Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents. Anti-cancer agents in medicinal chemistry, 22(12), 2289–2301. [Link][2]
- Nguyen, T. H., et al. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. RSC advances, 10(49), 29334–29347. [Link][36]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. microbenotes.com [microbenotes.com]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. KBbox: Methods [kbbox.h-its.org]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. Pharmacophore modeling in drug discovery and development: an overview. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. This compound | C15H10ClNO2 | CID 277990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 20. GROMACS Tutorials [mdtutorials.com]
- 21. Protein-Ligand Complex [mdtutorials.com]
- 22. m.youtube.com [m.youtube.com]
The Enduring Scaffold: A Technical Guide to the Discovery and Medicinal Chemistry of N-Substituted Isatins
This guide provides an in-depth exploration of the discovery, synthesis, and ever-expanding role of N-substituted isatins in medicinal chemistry. From their historical roots to their contemporary applications in combating a spectrum of diseases, we will dissect the chemical versatility and biological promiscuity of this privileged heterocyclic scaffold. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of N-substituted isatins.
Foreword: The Allure of a Simple Di-ketoindole
Isatin (1H-indole-2,3-dione), a deceptively simple orange-red solid, was first isolated in 1840 by Otto Linné Erdman and Auguste Laurent through the oxidation of indigo dye.[1][2] For much of its early history, isatin remained a chemical curiosity. However, the 20th century witnessed a paradigm shift in the perception of this molecule. The realization that the isatin core is present in various natural products, including plants of the Isatis genus and as a metabolic derivative of adrenaline in humans, hinted at its latent biological significance.[1]
The true potential of isatin in medicinal chemistry began to unfold with the exploration of its derivatives. The reactivity of the N-H group at the 1-position, and the carbonyl groups at C2 and C3, provided chemists with a versatile playground for structural modification.[3][4] It is the substitution at the N1-position, creating N-substituted isatins, that has arguably yielded the most profound impact on drug discovery, unlocking a vast chemical space with a remarkable diversity of pharmacological activities.
I. The Genesis of a Privileged Scaffold: Early Discoveries and Synthetic Evolution
The journey of N-substituted isatins from laboratory curiosities to clinical candidates is a testament to the power of synthetic chemistry in unlocking biological potential. The initial forays into isatin chemistry were primarily focused on understanding its fundamental reactivity.
Foundational Synthetic Methodologies
The classical Sandmeyer process, which involves the reaction of an aniline with chloral hydrate and hydroxylamine, has been a cornerstone of isatin synthesis for over a century.[4][5] This method, while effective for simple analogs, often falters with anilines bearing multiple or lipophilic substituents.[5]
To address these limitations, alternative synthetic routes were developed. The Stolle procedure, which utilizes the condensation of primary or secondary arylamines with oxalyl chloride followed by Lewis acid-catalyzed cyclization, emerged as a robust alternative for a wider range of substituted isatins.[1]
Figure 1: Comparison of Sandmeyer and Stolle Isatin Synthesis.
The Advent of N-Substitution
With reliable methods for synthesizing the isatin core established, attention turned to its derivatization. The acidic nature of the N-H proton at position 1 makes it amenable to a variety of substitution reactions, including N-alkylation, N-arylation, and N-acylation.[4] This seemingly simple modification proved to be a watershed moment, as it allowed for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, all of which are critical for drug development.
II. Therapeutic Horizons: The Multifaceted Pharmacological Profile of N-Substituted Isatins
The true value of N-substituted isatins lies in their remarkable ability to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities.[3][6][7]
Anticancer Activity: A Pillar of Isatin Research
The anticancer potential of N-substituted isatins is arguably the most extensively studied aspect of their medicinal chemistry.[8] These compounds exert their antineoplastic effects through a multitude of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[9]
Key Molecular Targets in Cancer:
-
Kinases: A significant number of N-substituted isatins have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[10] For instance, sunitinib, a clinically approved anticancer drug, features an isatin-like oxindole core and targets multiple receptor tyrosine kinases.
-
Caspases: N-substituted isatins have been shown to modulate the activity of caspases, a family of proteases that play a crucial role in apoptosis.[6][11]
-
Tubulin: Some N-substituted isatins interfere with microtubule dynamics by binding to tubulin, leading to mitotic arrest and cell death.[12]
-
Carbonic Anhydrases: N-substituted isatins have been developed as effective inhibitors of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.[8][9]
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| N-alkylated 5-chloro-isatin | T47D (Breast) | 1.83 ± 0.08 | VEGFR-2 Inhibition | [13] |
| N-benzyl 5-chloro-isatin | T47D (Breast) | 3.59 ± 0.16 | VEGFR-2 Inhibition | [13] |
| Isatin-hydrazone derivative | MCF7 (Breast) | 1.51 ± 0.09 | Not specified | [14] |
| N-substituted isatin-thiosemicarbazone | Jurkat (Leukemia) | 5.83 | Not specified | [15] |
Antiviral Efficacy: A Broad-Spectrum Defense
N-substituted isatins have emerged as a promising class of broad-spectrum antiviral agents, exhibiting activity against a range of viruses, including HIV, SARS-CoV, and other coronaviruses.[16][17][18]
Notable Antiviral Mechanisms:
-
Protease Inhibition: N-substituted isatins have been designed to inhibit viral proteases, such as the SARS-CoV 3C-like protease, which are essential for viral replication.[16]
-
Reverse Transcriptase Inhibition: Certain isatin derivatives, particularly thiosemicarbazones, have demonstrated inhibitory activity against HIV reverse transcriptase.[16]
A series of N-substituted isatin derivatives were synthesized and evaluated for their inhibitory effects against the SARS-CoV-2 main protease (Mpro), with some compounds showing IC50 values in the nanomolar range.[18]
Neuroprotection and Neuromodulation: A New Frontier
The isatin scaffold has also shown significant promise in the realm of neurodegenerative diseases and other neurological disorders.[19][20][21]
Neuroprotective and Neuromodulatory Activities:
-
Monoamine Oxidase (MAO) Inhibition: Isatin itself is an endogenous inhibitor of MAO, an enzyme involved in the metabolism of neurotransmitters.[19][22][23] N-substitution can modulate this activity, with some derivatives showing potent and selective inhibition of MAO-B, a target in Parkinson's disease.[22][23]
-
Anti-neuroinflammatory Effects: N-substituted isatins have been shown to reduce the production of pro-inflammatory mediators in microglia, the primary immune cells of the brain, suggesting a role in mitigating neuroinflammation.[21]
-
Anticonvulsant Activity: A variety of N-substituted isatin derivatives have demonstrated anticonvulsant properties in preclinical models.[17]
One study demonstrated that an isatin derivative could inhibit neurodegeneration by restoring insulin signaling in the brain of diabetic mice.[20]
III. Experimental Protocols: Synthesizing N-Substituted Isatins
The following provides a generalized, step-by-step methodology for the synthesis of N-substituted isatins, a common procedure in medicinal chemistry laboratories.
General Procedure for N-Alkylation of Isatin
Materials:
-
Isatin
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of isatin (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired N-substituted isatin.
Figure 2: Workflow for N-Alkylation of Isatin.
IV. Structure-Activity Relationships (SAR): Decoding the Pharmacophore
The extensive research into N-substituted isatins has led to a deep understanding of their structure-activity relationships (SAR).[14][24]
-
N1-Substitution: The nature of the substituent at the N1-position is a critical determinant of biological activity.
-
Small alkyl groups can enhance lipophilicity and cell permeability.
-
Bulky aromatic or heteroaromatic groups can provide additional binding interactions with the target protein.
-
The presence of functional groups on the N1-substituent, such as hydroxyl or amino groups, can be exploited to improve solubility and form hydrogen bonds.
-
-
Substitution on the Aromatic Ring: Substitution at positions 5 and 7 of the benzene ring is a common strategy to modulate activity.
V. Future Perspectives: The Unfolding Potential of N-Substituted Isatins
The story of N-substituted isatins is far from over. The inherent versatility of this scaffold ensures its continued relevance in drug discovery. Future research will likely focus on:
-
Multi-target Drug Design: The promiscuous nature of the isatin core makes it an ideal starting point for the development of multi-target ligands, a promising strategy for complex diseases like cancer and neurodegenerative disorders.
-
Isatin-based Hybrids: The conjugation of N-substituted isatins with other pharmacophores is a growing area of research, aiming to create hybrid molecules with synergistic or novel biological activities.[25]
-
Clinical Translation: While several isatin-based drugs have reached the market, the vast chemical space of N-substituted isatins remains largely untapped. Continued preclinical and clinical evaluation of promising candidates is crucial.
References
- Jia, Y., Wen, X., Gong, Y., & Wang, X. (2020). Current Scenario of Indole Derivatives with Potential Anti-Drug-Resistant Cancer Activity. European Journal of Medicinal Chemistry, 200, 112359.
- Avendaño, C., & Menéndez, J. C. (2015). Medicinal Chemistry of Anticancer Drugs. Elsevier.
- Earnshaw, W. C., Martins, L. M., & Kaufmann, S. H. (1999). Mammalian caspases: structure, activation, substrates, and functions during apoptosis. Annual review of biochemistry, 68(1), 383-424.
- Gandhi, N., Gandhi, P., Rana, N., Hapani, A., Mishra, M., Hiwase, C. P., ... & Lahariya, C. A. (2025). SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. South Eastern European Journal of Public Health.
- Chen, L., Gui, C., Luo, X., Yang, Q., Chen, J., & Shen, X. (2005). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Virology journal, 2(1), 1-8.
- Gupta, A., Kumar, R., Sharma, A., & Kumar, V. (2019). Miscellaneous N-substituted isatins as potential anticancer agents. Mini reviews in medicinal chemistry, 19(13), 1054-1069.
- Haribabu, J., Jeyalakshmi, K., Arun, Y., & Balachandran, C. (2017). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Molecules, 22(11), 1934.
- Gang, G., Li, Y., & Wang, Y. (2011). Isatin: a review of its chemistry and biological activities. Frontiers in chemistry in China, 6(3), 223-235.
- Da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324.
- Khan, I., Ahmad, A., Ahmad, S., & Ahmad, A. (2017). New isatin derivative inhibits neurodegeneration by restoring insulin signaling in brain.
- Bal, T. R., Anand, B., Yogeeswari, P., & Sriram, D. (2005). Synthesis and evaluation of anti-HIV activity of isatin β-thiosemicarbazone derivatives. Bioorganic & medicinal chemistry letters, 15(19), 4451-4455.
- Pandeya, S. N., Smitha, S., Jyoti, M., & Sridhar, S. K. (2005). Biological activities of isatin and its derivatives. Acta pharmaceutica, 55(1), 27-46.
- Ding, Y., Wu, F., & Li, W. (2020). Isatin derivatives as anticancer agents. European Journal of Medicinal Chemistry, 188, 112009.
- A summary of the cytotoxic structure-activity relationship of isatin derivatives. (n.d.). ResearchGate.
- Liu, Z., Wang, W., Wang, Y., & Yao, K. (2021). Reported N-substituted isatin compounds show their inhibitory effects against SARS-CoV-2 M pro. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269-1277.
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2023). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200427.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors. Pharmacia, 71(2), 423-435.
- Chaniyara, R. S., Patel, S. D., Patel, V. R., & Patel, H. M. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals, 15(3), 272.
- Costa, G., Giner, R. M., Marín, G. D. C., Recio, M. C., & Galiano, S. (2021). Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia. Pharmaceuticals, 14(11), 1085.
- Singh, G., & Dhiman, M. (2021).
- Chaniyara, R. S., Patel, S. D., Patel, V. R., & Patel, H. M. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals, 15(3), 272.
- Jamwal, A., Sharma, S., Kapoor, V. K., Chauhan, R., Dua, K., Dalwal, V., ... & Negi, P. (2025). From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents. Current Drug Targets, 26(7), 470-488.
- Marvel, C. S., & Hiers, G. S. (2003).
- Podichetty, A. K., Faust, A., Kopka, K., Wagner, S., Schober, O., Schäfers, M., & Haufe, G. (2009). Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl) sulfonyl] isatins as potent caspase-3 and-7 inhibitors. Bioorganic & medicinal chemistry, 17(7), 2680-2688.
- Pal, A., & Akhtar, M. J. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS omega, 7(20), 16896-16916.
- A Review on Different Approaches to Isatin Synthesis. (2021). International Journal of Creative Research Thoughts, 9(9), a473-a481.
- Borse, K. M. (n.d.).
- Isatin. (2023, December 1). In Wikipedia. [Link]
- Pal, A., & Akhtar, M. J. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ResearchGate.
- Chen, C. H., Chen, Y. C., & Chen, Y. L. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. Scientific reports, 13(1), 21334.
- Varma, R. S., & Nobles, W. L. (1967). Substituted N-Aminomethylisatins. Journal of Medicinal Chemistry, 10(3), 510-512.
Sources
- 1. Isatin - Wikipedia [en.wikipedia.org]
- 2. nmc.gov.in [nmc.gov.in]
- 3. mdpi.com [mdpi.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. seejph.com [seejph.com]
- 9. seejph.com [seejph.com]
- 10. mdpi.com [mdpi.com]
- 11. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological activities of isatin and its derivatives. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. New isatin derivative inhibits neurodegeneration by restoring insulin signaling in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors [pharmacia.pensoft.net]
A Comprehensive Technical Guide to 1-(4-Chlorobenzyl)-1H-indole-2,3-dione: Synthesis, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth review of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione, a key heterocyclic scaffold in modern medicinal chemistry. We will delve into its synthesis, explore its multifaceted biological activities, and present detailed experimental protocols to empower researchers in their drug discovery endeavors. This document moves beyond a simple recitation of facts to explain the underlying scientific rationale, offering field-proven insights from a senior application scientist's perspective.
The Isatin Scaffold: A Privileged Structure in Drug Discovery
Isatin (1H-indole-2,3-dione) is a naturally occurring heterocyclic compound first identified in 1841. It is not merely a synthetic curiosity but an endogenous molecule found in plants and even humans, where it is a metabolic derivative of adrenaline. The true power of isatin lies in its versatile chemical architecture. The presence of a reactive ketone at the C-3 position, an amide carbonyl at C-2, and a modifiable N-H group at position 1 allows for a vast array of chemical derivatizations.
This structural flexibility has made the isatin nucleus a "privileged scaffold" in medicinal chemistry, leading to the development of compounds with a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral properties. The FDA-approved anticancer drug Sunitinib, for instance, incorporates a related oxindole core, underscoring the clinical relevance of this structural class. The introduction of a 4-chlorobenzyl group at the N-1 position creates the specific derivative this compound, a foundational molecule for several potent bioactive agents.
Synthesis and Characterization of the Core Molecule
The synthesis of this compound is typically achieved through a direct N-alkylation of the isatin starting material. This reaction is a cornerstone of isatin chemistry, leveraging the acidic nature of the N-H proton.
Synthetic Pathway
The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated isatin anion attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride.
Caption: General reaction scheme for the N-alkylation of isatin.
Detailed Experimental Protocol: N-Alkylation of Isatin
This protocol provides a robust, self-validating method for synthesizing the title compound. Each step is designed for high yield and purity.
Objective: To synthesize this compound from isatin.
Materials:
-
Isatin (1.0 eq)
-
4-Chlorobenzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add isatin (1.0 eq) and anhydrous DMF. Stir the suspension at room temperature until the isatin is partially dissolved.
-
Scientist's Insight: DMF is an excellent polar aprotic solvent for this SN2 reaction. It effectively solvates the potassium counter-ion from the base without hydrogen bonding to the isatin anion, thus maximizing the anion's nucleophilicity.
-
-
Deprotonation: Add anhydrous potassium carbonate (1.5 eq) to the suspension. Stir vigorously for 30 minutes at room temperature. The color of the solution should deepen, indicating the formation of the isatin anion.
-
Alkylation: Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Causality: A slight excess of the alkylating agent ensures the complete consumption of the more valuable isatin starting material. Dropwise addition helps control any potential exotherm.
-
-
Reaction Monitoring: Heat the reaction to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system (e.g., 30:70 v/v). The disappearance of the isatin spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. The product will often precipitate or form an oil.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Self-Validation: The use of a separatory funnel allows for clear phase separation. Multiple extractions ensure maximum recovery of the product from the aqueous phase.
-
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure this compound as a solid.
Biological Activity Profile: A Scaffold for Potent Therapeutics
Derivatives built upon the 1-(4-chlorobenzyl)-1H-indole core have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity: Procaspase Activation
A key mechanism of cancer cell survival is the evasion of apoptosis (programmed cell death). A promising anticancer strategy is to reactivate this process. Research has shown that carbohydrazide derivatives of the 1-(4-chlorobenzyl)-1H-indole scaffold are potent cytotoxic agents that function as procaspase activators.
Caption: Simplified pathway of procaspase-3 activation leading to apoptosis.
Studies have revealed that specific derivatives exhibit cytotoxicity in the nanomolar to low micromolar range against various human cancer cell lines.
| Compound | Substituent (on carbohydrazide) | SW620 (Colon) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | NCI-H23 (Lung) IC₅₀ (µM) | Reference |
| 4d | 4-Chloro | 0.011 | 0.011 | 0.001 | |
| 4f | 4-Nitro | 0.011 | 0.011 | 0.001 | |
| 4g | 2-Hydroxy | 0.83 | 0.76 | 0.56 |
Table 1: In-vitro cytotoxicity (IC₅₀) of selected (E)-N'-benzylidene-carbohydrazides incorporating the 1-(4-chlorobenzyl)-1H-indole core.
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
-
Cell Seeding: Plate cancer cells (e.g., SW620) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Antifungal Activity
The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents. The 1-(4-chlorobenzyl)-1H-indole scaffold has been successfully hybridized with other biologically active moieties, such as 1,2,3-triazoles, to create potent antifungal compounds. These hybrids have shown significant activity against pathogenic Candida species.
| Compound | Substituent (on triazole) | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. tropicalis MIC (µg/mL) | Reference |
| 8e | 4-Fluorobenzyl | 3.9 | 7.8 | 1.9 |
Methodological & Application
Application Note & Protocol: A Reliable Method for the N-Alkylation of Isatin
Synthesis of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione
Abstract: This document provides a comprehensive guide for the synthesis of this compound from isatin via N-alkylation. N-substituted isatins are a class of compounds with significant interest in medicinal chemistry and drug discovery, serving as key precursors for a wide variety of bioactive heterocyclic compounds.[1][2][3] This protocol details a robust and efficient method, explaining the scientific rationale behind the choice of reagents and conditions, and offering practical guidance on reaction execution, purification, and troubleshooting to ensure a high yield of the desired product.
Scientific Rationale and Mechanism
The synthesis of this compound is achieved through the N-alkylation of the isatin scaffold. This transformation is a classic nucleophilic substitution reaction (Sɴ2) that proceeds in two primary stages:
Stage 1: Deprotonation and Formation of the Isatin Anion The N-H proton of the isatin amide is acidic and can be removed by a suitable base. In this protocol, potassium carbonate (K₂CO₃) is employed. It is a moderately strong base, effective at deprotonating the isatin nitrogen to form a highly conjugated and nucleophilic isatin anion without promoting significant side reactions.[1][4][5] The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is critical. DMF effectively solvates the potassium cation, leaving the isatin anion exposed and highly reactive for the subsequent step.[4][5] Incomplete deprotonation is a common reason for low reaction yields; therefore, ensuring the quality of the base and adequate stirring time before adding the alkylating agent is crucial.[4][6]
Stage 2: Nucleophilic Substitution (Sɴ2) The generated isatin anion acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This concerted, one-step Sɴ2 reaction results in the displacement of the chloride leaving group and the formation of a new N-C bond, yielding the target product. The reaction is typically heated to 70-80 °C to provide sufficient thermal energy to overcome the activation barrier and drive the reaction to completion.[6]
While N-alkylation is strongly favored, minor O-alkylation can sometimes occur as a side reaction, although it is not typically significant under these conditions.[6][7]
Experimental Protocol
This protocol is optimized for a 10 mmol scale reaction. Adjustments can be made as necessary.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Molar Equiv. |
| Isatin | C₈H₅NO₂ | 147.13 | 1.47 g | 1.0 |
| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 1.77 g | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 1.79 g | 1.3 |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 50 mL | - |
| Potassium Iodide (KI), optional catalyst | KI | 166.00 | ~166 mg | 0.1 |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser and inert gas line (N₂ or Ar)
-
Thermometer
-
Buchner funnel and filter flask
-
Glassware for recrystallization or column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.47 g, 10.0 mmol) and anhydrous potassium carbonate (1.79 g, 13.0 mmol).
-
Solvent Addition: Add anhydrous DMF (50 mL) to the flask.
-
Anion Formation: Stir the suspension at room temperature for 30 minutes. The color of the mixture should darken as the isatin anion forms.[6]
-
Addition of Alkylating Agent: Add 4-chlorobenzyl chloride (1.77 g, 11.0 mmol) to the reaction mixture. If the reaction is sluggish, potassium iodide (166 mg, 1.0 mmol) can be added as a catalyst at this stage.[7][8]
-
Reaction: Heat the mixture to 70-80 °C in an oil bath and stir under an inert atmosphere.
-
Monitoring: Monitor the reaction's progress by TLC (eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is complete when the isatin spot (starting material) is no longer visible (typically 2-4 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate should form.[1]
-
Isolation: Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation. Collect the crude solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts, then with a small amount of cold hexanes to aid in drying.
-
Drying: Dry the crude product under vacuum to a constant weight.
Purification and Characterization
The crude product can be purified by one of the following methods, depending on its initial purity.
Purification Methods
-
Recrystallization: This is the preferred method if the crude product is relatively pure. Dissolve the crude solid in a minimum amount of a hot solvent, such as ethanol or a dichloromethane/hexanes mixture.[6] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Column Chromatography: If the crude product contains significant impurities or is an oil, purification by flash column chromatography is recommended.[6]
-
Stationary Phase: Silica gel (230–400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) is typically effective.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the solvent system, collecting fractions and monitoring by TLC to isolate the pure product.[6]
-
Characterization
The identity and purity of the final product, This compound (C₁₅H₁₀ClNO₂; MW: 271.70 g/mol ), should be confirmed by standard analytical techniques.
-
Appearance: Expected to be a colored solid (typically yellow to orange).
-
Melting Point: Determine using a melting point apparatus and compare with literature values.
-
¹H NMR: The spectrum should confirm the structure. Key expected signals include the disappearance of the isatin N-H proton (typically >10 ppm) and the appearance of a singlet for the benzylic CH₂ protons around δ 5.0 ppm.[9] Aromatic protons for the isatin and chlorobenzyl rings will appear between δ 7.0-7.8 ppm.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete deprotonation of isatin.[4][6]2. Inactive alkylating agent.3. Insufficient reaction time or temperature. | 1. Use fresh, anhydrous K₂CO₃. Consider a stronger base like Cs₂CO₃ for difficult reactions.[1][7]2. Check the purity of 4-chlorobenzyl chloride.3. Monitor by TLC to ensure completion. If needed, increase temperature slightly or add a catalytic amount of KI.[7] |
| Reaction Stalls | The chloride leaving group is not reactive enough under the set conditions. | Add a catalytic amount (0.1 eq.) of potassium iodide (KI) to generate the more reactive 4-chlorobenzyl iodide in situ.[8] |
| Product is an Oil or Fails to Crystallize | Presence of impurities (e.g., residual DMF, side products) preventing crystallization. | 1. Trituration: Add a non-polar solvent like hexanes or diethyl ether to the oil and scratch the flask to induce crystallization.[6]2. Purification: Purify the product using silica gel column chromatography.[6] |
| Multiple Products Observed on TLC | Side reactions, such as O-alkylation or reactions at the keto-carbonyl groups.[6] | Ensure the reaction is not overheated. Use the mildest effective base (K₂CO₃ is usually sufficient). Isolate the desired product by column chromatography. |
Conclusion
The N-alkylation of isatin with 4-chlorobenzyl chloride using potassium carbonate in DMF is a highly effective and reproducible method for synthesizing this compound. By carefully controlling the reaction conditions, monitoring progress with TLC, and selecting the appropriate purification technique, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity. This protocol provides a solid foundation for further exploration and derivatization of the isatin scaffold in drug discovery programs.
References
- BenchChem. Purification of N-Alkylated Isatins - Technical Support Center.
- BenchChem. Synthesis of N-Substituted Isatins - Technical Support Center.
- Shmidt, M. S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin.Molecules, 13(4), 831-840.
- BenchChem. Optimizing reaction conditions for N-alkylation of isatin.
- Anastasova, S., et al. (2018). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones.International Journal of Engineering Research, 7(5), 34-39.
- Shmidt, M. S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin.ResearchGate.
- Fassihi, A., et al. (2021). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities.Research in Pharmaceutical Sciences, 16(4), 366-379.
- Abdel-Wahab, B. F., et al. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and Antiproliferative Activity.Drug Design, Development and Therapy, 14, 497-514.
- Mishra, P., et al. (2021). Synthesis of Isatin and its derivatives containing heterocyclic compounds.Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds.DergiPark.
Sources
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijoer.com [ijoer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Multi-Step Synthesis of N-Substituted Isatin Derivatives: An Application Note and Protocol
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Significance of the Isatin Scaffold in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered sustained interest from the medicinal chemistry community for over a century.[1][2] First isolated in 1841 through the oxidation of indigo, this bicyclic molecule, featuring a fused benzene and pyrrolidine-2,3-dione ring system, serves as a versatile synthetic building block.[2] The true pharmacological potential of isatin is often unlocked through substitution at the N-1 position of the indole nucleus. N-substituted isatin derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4][5]
The rationale for N-substitution is twofold. Firstly, it allows for the modulation of the physicochemical properties of the isatin core, such as lipophilicity and hydrogen bonding capacity, which can significantly impact pharmacokinetic and pharmacodynamic profiles. Secondly, the N-substituent can be designed to interact with specific biological targets, leading to enhanced potency and selectivity. For instance, the introduction of aromatic rings with specific linkers at the N-1 position has been shown to enhance cytotoxic activity against various cancer cell lines.[6]
This application note provides a comprehensive, multi-step protocol for the synthesis of N-substituted isatin derivatives, designed for researchers and scientists in drug development. The protocol is divided into two main stages: the synthesis of the core isatin scaffold via the Sandmeyer methodology, followed by a general procedure for N-alkylation. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
I. Synthesis of the Isatin Core: The Sandmeyer Reaction
The Sandmeyer isatin synthesis, first described in 1919, remains a robust and widely used method for the preparation of the isatin ring system from anilines.[7] It is a two-step process that begins with the formation of an isonitrosoacetanilide intermediate, which is then cyclized under strong acidic conditions.[8][9][10]
Diagram of the Sandmeyer Isatin Synthesis Workflow
Caption: General workflow for the N-alkylation of the isatin core.
Experimental Protocol: General N-Alkylation of Isatin
This protocol is a generalized procedure based on common methods for N-alkylation. [11][12] Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Isatin | 147.13 | 3.0 mmol | 1.0 |
| Calcium Hydride (CaH₂) | 42.09 | 10.0 mmol | 3.33 |
| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | - |
| Alkylating Agent (R-X) | Variable | 3.3-3.6 mmol | 1.1-1.2 |
Procedure:
-
To a dry round-bottom flask, add the isatin derivative (3.0 mmol) and powdered calcium hydride (10 mmol).
-
Add N,N-dimethylformamide (DMF, 5 mL) to the flask.
-
Stir the suspension with gentle warming (40-50 °C) for 15-30 minutes. The formation of the isatin anion is often indicated by a color change. [12]4. Add the alkylating agent (e.g., alkyl bromide, benzyl chloride, etc., 1.1-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature or with gentle warming, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting isatin is consumed, cool the reaction mixture and pour it into ice-water.
-
The N-substituted isatin derivative will precipitate. Collect the solid by filtration.
-
Wash the product with water and then a small amount of cold ethanol or isopropanol to remove any unreacted alkylating agent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to obtain the purified N-substituted isatin.
Causality and Expertise: A variety of bases can be used for the deprotonation of isatin, including sodium hydride (NaH), potassium carbonate (K₂CO₃), and calcium hydride (CaH₂). [11][12]Calcium hydride is a convenient choice as it is a mild, effective base, and the progress of the reaction can be visually monitored. [12]DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the cations, enhancing the nucleophilicity of the isatin anion. The reaction is typically clean, with high yields of the desired N-substituted product.
III. Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through clear checkpoints:
-
TLC Monitoring: The progress of both the cyclization and N-alkylation steps should be monitored by TLC. The disappearance of the starting material and the appearance of a new spot corresponding to the product provide a reliable indication of reaction completion.
-
Spectroscopic Analysis: The identity and purity of the final N-substituted isatin derivative must be confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of successful N-substitution.
-
Melting Point Determination: The melting point of the synthesized isatin and its N-substituted derivatives should be sharp and consistent with literature values, indicating high purity.
By adhering to these analytical practices, researchers can ensure the integrity of their synthetic products and the reliability of their results.
IV. Conclusion
The multi-step synthesis of N-substituted isatin derivatives is a cornerstone of many medicinal chemistry programs. The Sandmeyer synthesis provides a reliable route to the isatin core, which can then be readily functionalized at the N-1 position through straightforward alkylation or arylation procedures. The protocols detailed in this application note offer a robust and well-characterized pathway to these valuable compounds, empowering researchers in their quest for novel therapeutics.
References
- Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022).
- Simple and Efficient Microwave Assisted N-Alkylation of Is
- Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. (n.d.).
- Synthesis of Substituted Is
- Sandmeyer Isatin Synthesis. (n.d.). Name-Reaction.com. [Link]
- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Sci-Hub. [Link]
- Is
- A Convenient Methodology for the N-Alkylation of Isatin Compounds. (1998). Taylor & Francis Online. [Link]
- Synthesis of Isatin and Its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark. [Link]
- N-arylation of isatins. (n.d.).
- Synthesis of Isatin and Its Derivatives & their Applications in Biological System. (n.d.).
- Design, Synthesis And Biological Activities Of New Alkylated Isatin–Deriv
- N-arylation of isatins. (n.d.).
- Isatin. (2022). International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]
- Sandmeyer Isatin Synthesis. (n.d.). SynArchive. [Link]
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applic
- Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Deriv
- An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins. (n.d.).
- The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. (n.d.). ScienceDirect. [Link]
- Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. (n.d.). MDPI. [Link]
- Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (n.d.).
- Reductive 1,2-Arylation of Isatins. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis and Screening of New Isatin Derivatives. (n.d.). Der Pharma Chemica. [Link]
- Multi-nitrogen substituted isatin derivative and synthetic method of multi-nitrogen substituted isatin derivative. (n.d.).
Sources
- 1. journals.irapa.org [journals.irapa.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. synarchive.com [synarchive.com]
- 8. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Isatin - Wikipedia [en.wikipedia.org]
- 11. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
N-alkylation of isatin with 4-chlorobenzyl chloride method
An Application Guide to the Synthesis of N-(4-chlorobenzyl)isatin via N-alkylation
Introduction: The Significance of N-Alkylated Isatins
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique structural features, particularly the reactive C3-keto group and the acidic N-H proton, allow for extensive functionalization. N-alkylation of the isatin core is a critical synthetic transformation that not only enhances the stability of the molecule towards basic conditions but also serves as a key step in building a diverse library of bioactive compounds.[3][4][5] N-substituted isatins are precursors to a wide array of pharmacologically active agents, including potent antiviral, anticancer, and anti-inflammatory drugs.[3][6]
This application note provides a detailed, field-proven protocol for the N-alkylation of isatin with 4-chlorobenzyl chloride, yielding N-(4-chlorobenzyl)isatin. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents and conditions, and provide a step-by-step guide from reaction setup to product characterization.
Reaction Mechanism and Scientific Rationale
The N-alkylation of isatin proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The process can be broken down into two primary steps, which are visually summarized in the reaction scheme below.
Figure 1: General mechanism for the N-alkylation of isatin.
Step 1: Deprotonation to Form the Nucleophile The N-H proton of isatin is acidic (pKa ≈ 10-11) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base. A suitable base is required to abstract this proton, generating the highly conjugated isatin anion.[3]
-
Choice of Base: Potassium carbonate (K₂CO₃) is an excellent choice for this reaction. It is a moderately strong, inexpensive, and non-hygroscopic solid base that is easy to handle.[3][4][7] Stronger bases like sodium hydride (NaH) can also be used but necessitate strictly anhydrous conditions and greater handling precautions.[3][8] The use of K₂CO₃ provides a good balance between reactivity and operational simplicity.
Step 2: Nucleophilic Attack on the Electrophile The generated isatin anion is a potent nucleophile. It attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group in a concerted SN2 fashion.
-
Choice of Solvent: The reaction is best performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF).[7][8] These solvents effectively solvate the potassium cation (K⁺) but do not strongly solvate the isatin anion, leaving its nucleophilicity intact and promoting a faster reaction rate.
-
Phase-Transfer Catalysis (Optional but Recommended): To further enhance the reaction rate, a phase-transfer catalyst (PTC) like tetra-n-butylammonium bromide (TBAB) can be employed.[7] Since K₂CO₃ is a solid, the reaction occurs at the liquid-solid interface. TBAB facilitates the transfer of the isatin anion from the solid surface into the organic phase, where it can readily react with the dissolved 4-chlorobenzyl chloride, often leading to higher yields and shorter reaction times.[1]
Experimental Protocol
This protocol details a reliable method for the synthesis of N-(4-chlorobenzyl)isatin on a laboratory scale.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) | Notes |
| Isatin | 147.13 | 1.0 | 1.47 g | |
| 4-Chlorobenzyl chloride | 161.03 | 1.1 | 1.77 g (1.4 mL) | Use with caution, lachrymator. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 2.07 g | Anhydrous, finely powdered. |
| Tetra-n-butylammonium bromide (TBAB) | 322.37 | 0.1 | 0.32 g | Optional, but recommended. |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 30 mL | Anhydrous grade. |
| Dichloromethane (DCM) | 84.93 | - | As needed | For work-up. |
| Ethanol (EtOH) | 46.07 | - | As needed | For recrystallization. |
| Deionized Water | 18.02 | - | As needed | For work-up. |
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of N-(4-chlorobenzyl)isatin.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (1.47 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and tetra-n-butylammonium bromide (0.32 g, 1 mmol).
-
Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Initial Stirring: Stir the resulting orange-red suspension at room temperature for 30 minutes to facilitate the formation of the isatin anion.
-
Reagent Addition: Add 4-chlorobenzyl chloride (1.77 g, 11 mmol) to the reaction mixture dropwise using a syringe.
-
Heating: Heat the reaction mixture to 70-80 °C using an oil bath and maintain stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the isatin spot.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ~200 mL of ice-cold water with stirring. A solid precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the pure N-(4-chlorobenzyl)isatin as a crystalline solid.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization and Expected Results
The final product, N-(4-chlorobenzyl)isatin, should be characterized to confirm its identity and purity.
-
Appearance: Orange to red crystalline solid.
-
Yield: Typically >80%.
-
Melting Point: Literature values for similar N-benzylated isatins vary, but a sharp melting point is indicative of high purity.[9][10]
-
¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ, ppm) would include:
-
IR (ν, cm⁻¹): Characteristic absorption bands for the two carbonyl groups (amide and ketone) of the isatin ring are expected around 1730 cm⁻¹ and 1610 cm⁻¹.[10][11]
Troubleshooting
-
Low Yield:
-
Cause: Incomplete deprotonation of isatin.
-
Solution: Ensure K₂CO₃ is finely powdered and anhydrous. Increase the reaction temperature slightly or extend the reaction time. Confirm the quality of the 4-chlorobenzyl chloride.[8]
-
-
Reaction Stalls:
-
Cause: Inefficient mixing or poor catalyst activity.
-
Solution: Ensure vigorous stirring. The addition of TBAB is highly recommended to overcome solubility issues.[3]
-
-
Impure Product:
-
Cause: Residual starting materials or side products.
-
Solution: Ensure the reaction goes to completion via TLC monitoring. A thorough wash during work-up is critical. If recrystallization is insufficient, column chromatography on silica gel can be performed.
-
Conclusion
The N-alkylation of isatin with 4-chlorobenzyl chloride is a robust and efficient method for synthesizing a key building block in drug discovery. By understanding the underlying SN2 mechanism and making informed choices regarding the base, solvent, and optional use of a phase-transfer catalyst, researchers can reliably achieve high yields of the desired product. The protocol described herein is a validated procedure that combines operational simplicity with chemical efficiency, making it well-suited for both academic and industrial research settings.
References
- Al Mamari, J. Mar. Chim. Heterocycl., 2022, Volume 21, Issue 3, Page 53-58. STUDY OF THE ALKYLATION REACTIONS OF ISATIN UNDER LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS USING LONG CHAIN ALKYL BROMIDES.
- BenchChem.
- BenchChem.
- Shmidt, M. S., et al.
- El-Sayed, N. N. E., et al. New Isatin–Indole Conjugates: Synthesis, Characterization, and a. Drug Design, Development and Therapy, 2020. [Link]
- Wang, Z., et al. Enantioselective Alkynylation of Isatin Derivatives Using a Chiral Phase-Transfer/Transition-Metal Hybrid Catalyst System.
- Al-Mamari, J. M. STUDY OF THE ALKYLATION REACTIONS OF ISATIN UNDER LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS USING LONG CHAIN ALKYL BROMIDES.
- Atta, K. F., et al.
- Shmidt, M. S., et al. Simple and Efficient Microwave Assisted N-Alkylation of Isatin.
- da Silva, J. F., et al. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
- Singh, U. P., et al. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. National Institutes of Health, 2018. [Link]
- Amini, M., et al. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. National Institutes of Health, 2021. [Link]
- Devendra, M., et al. Synthesis and Pharmacological Screening of New Isatin Derivatives. International Journal of Pharmacy and Biological Sciences. [Link]
- Mishra, P., et al. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark, 2021. [Link]
- Singh, G., et al. Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives with Proven Pharmacophoric Moiety.
- Khan, K. M., et al. Design and synthesis of 4-(1-(4-chlorobenzyl)-2,3- dioxoindolin-5-yl)-1-(4-substituted/unsubstituted benzylidene) semicarbazide: Novel agents with analgesic, anti-inflammatory and ulcerogenic properties. Chinese Chemical Letters, 2012. [Link]
- Various Authors. An Endogenous Heterocyclic Compound Isatin. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2016_7(6)/[7].pdf]([Link]7].pdf)
- Hajare, R. A., et al. Synthesis, structure and spectral characterization of Friedal craft n-benzylation of isatin and their novel schiff's base.
- Shrivastava, S., et al. Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. KoreaScience, 2016. [Link]
- Shmidt, M. S., et al.
- Hajare, R. A., et al. Synthesis, Structure and Spectral Charectarization of Friedal Craft N-Benzylation of Isatin and Their Novel Schiff's Bases. Asian Journal of Research in Chemistry, 2009. [Link]
- Shmidt, M. S., et al.
Sources
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dovepress.com [dovepress.com]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-(4-Chlorobenzyl)-1H-indole-2,3-dione as a Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione) represents a highly valued "privileged scaffold" in medicinal chemistry, lauded for its synthetic versatility and the broad spectrum of biological activities exhibited by its derivatives.[1][2][3] This guide focuses on a specific, potent analogue, 1-(4-Chlorobenzyl)-1H-indole-2,3-dione , exploring its strategic use as a foundational molecule for designing novel therapeutic agents. The introduction of the N-(4-chlorobenzyl) group is a deliberate design choice, as N-alkylation and halogenation of the isatin core are known strategies to enhance bioactivity, particularly in the context of anticancer applications.[1][2] We provide a comprehensive overview, from the synthesis of the core scaffold to the generation of diverse chemical libraries and the detailed protocols for their biological evaluation against various disease targets, including cancer, microbial infections, and viral pathogens.[1][4][5][6]
Rationale and Strategic Advantage
The isatin core is an endogenous compound found in mammals, which contributes to its favorable toxicological profile.[7] Its true power in drug design, however, lies in its chemical reactivity. The scaffold possesses multiple reactive sites amenable to chemical modification:
-
N1-Position: The indole nitrogen can be readily alkylated or acylated, allowing for modulation of lipophilicity and steric bulk.
-
C3-Carbonyl Group: This ketone is highly reactive and serves as the primary site for derivatization via condensation reactions to form Schiff bases, hydrazones, and other heterocyclic systems.[4][5]
-
Aromatic Ring (C4-C7): These positions can be substituted (e.g., with halogens or nitro groups) to fine-tune electronic properties and target interactions.[8]
The 1-(4-chlorobenzyl) moiety on our target scaffold provides a specific advantage, combining the lipophilic character of the benzyl group with the electron-withdrawing properties of chlorine, a combination frequently associated with potent biological outcomes.[1][2]
Synthesis and Characterization of the Core Scaffold
The foundational step in any drug discovery campaign is the robust synthesis of the starting scaffold. The preparation of this compound is a straightforward N-alkylation reaction.
Experimental Protocol: Synthesis of this compound
Principle: This protocol describes the nucleophilic substitution reaction where the deprotonated indole nitrogen of isatin attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride. Potassium carbonate serves as a base to deprotonate the isatin, and DMF is an ideal polar aprotic solvent for this SN2 reaction.
Materials:
-
Isatin (1.0 eq)
-
4-Chlorobenzyl chloride (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized Water
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isatin (1.0 eq) and anhydrous DMF. Stir until the isatin is fully dissolved.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become heterogeneous.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc mobile phase). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold deionized water. A precipitate should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with deionized water and then with a small amount of cold hexane.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure this compound as a solid.
Characterization:
-
¹H NMR: Expect signals corresponding to the aromatic protons of the indole and chlorobenzyl rings, and a characteristic singlet for the benzylic CH₂ protons around δ 5.0 ppm.[9]
-
¹³C NMR: Confirm the presence of the two carbonyl carbons (C2 and C3) and the correct number of aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): Verify the molecular weight of the product (C₁₅H₁₀ClNO₂; MW: 271.70 g/mol ).[10]
-
Infrared (IR) Spectroscopy: Observe characteristic C=O stretching frequencies for the ketone and amide carbonyls.[11]
Figure 2: Diversification strategy from the core scaffold.
Exemplar Protocol: Synthesis of an Isatin Schiff Base Derivative
Principle: This protocol details the acid-catalyzed condensation of the C3-carbonyl of the isatin scaffold with a primary amine to form an imine (Schiff base). Glacial acetic acid acts as a catalyst by protonating the carbonyl oxygen, making the carbon more electrophilic.
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (e.g., aniline) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~3-4 drops)
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask by gently heating.
-
To the clear solution, add the primary amine (1.0 eq).
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC. [9]5. Upon completion, cool the mixture in an ice bath. The Schiff base product will typically precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum. Further recrystallization may be performed if necessary.
Protocols for Biological Evaluation
Once a library of derivatives is synthesized, a cascade of biological assays is required to identify lead compounds.
Protocol 4.1: In Vitro Anticancer Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. [12] Materials:
-
Cancer cell lines (e.g., HepG2 - liver, MCF-7 - breast, HCT-116 - colon). [12][13][14]* Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂. [12]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Protocol 4.2: Antibacterial Activity (Broth Microdilution for MIC)
Principle: The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [15] Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
-
Test compounds dissolved in DMSO.
Procedure:
-
Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Prepare a diluted bacterial inoculum to achieve a final concentration of ~5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 4.3: Antiviral Activity (General Plaque Reduction Assay)
Principle: This assay quantifies the reduction in virus-induced plaque formation in a confluent monolayer of host cells. A reduction in the number of plaques in the presence of a compound indicates antiviral activity.
Materials:
-
Host cell line (e.g., Vero cells for SARS-CoV). [16]* Virus stock of known titer.
-
Growth medium and infection medium (low serum).
-
Overlay medium (e.g., medium with carboxymethyl cellulose or agar).
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer within 24 hours.
-
Compound and Virus Incubation: Prepare serial dilutions of the test compound. Remove the growth medium from the cells. In triplicate, add a mixture of the test compound and a known amount of virus (e.g., 100 plaque-forming units, PFU) to the wells.
-
Adsorption: Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells.
-
Overlay: Remove the inoculum and add 3 mL of overlay medium to each well. This semi-solid medium prevents the spread of progeny virus through the medium, restricting it to cell-to-cell spread, thus forming localized plaques.
-
Incubation: Incubate the plates for 2-4 days (depending on the virus) until plaques are visible.
-
Staining: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet. The stain colors the living cells, leaving the plaques (areas of dead cells) as clear zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC₅₀ (50% effective concentration). It is crucial to run a parallel cytotoxicity assay (like MTT) on the host cells to determine the CC₅₀ (50% cytotoxic concentration) and calculate the Selectivity Index (SI = CC₅₀ / EC₅₀), where a higher SI value indicates a better safety profile. [16]
Mechanism of Action & Signaling Pathways
Isatin derivatives are known to exert their anticancer effects through multiple mechanisms, most notably the inhibition of protein kinases and the induction of apoptosis. [2][12]
Figure 3: Simplified intrinsic apoptosis pathway activated by an isatin derivative.
A common mechanism involves the induction of mitochondrial stress, leading to the release of cytochrome c. This triggers the formation of the apoptosome complex, which activates caspase-9, an initiator caspase. Caspase-9 then activates the executioner caspase, caspase-3, leading to programmed cell death. [2]Protocols for measuring caspase-3/7 activity (using commercially available luminescent or fluorescent kits) are highly recommended as a follow-up to initial cytotoxicity screening to confirm an apoptotic mechanism.
Quantitative Data Summary
Systematic evaluation of a library of compounds generates quantitative data that is best summarized in a tabular format for clear structure-activity relationship (SAR) analysis.
| Compound ID | R-Group (at C3) | IC₅₀ (µM) vs. MCF-7 [Breast] | IC₅₀ (µM) vs. HCT-116 [Colon] | MIC (µg/mL) vs. S. aureus |
| Scaffold | =O | >100 | >100 | >256 |
| D-01 | =N-phenyl | 15.2 | 21.5 | 128 |
| D-02 | =N-(4-chlorophenyl) | 5.1 | 8.9 | 64 |
| D-03 | =N-(4-methoxyphenyl) | 12.8 | 18.3 | 128 |
| D-04 | =N-(4-nitrophenyl) | 2.5 | 4.1 | 32 |
| Doxorubicin | - | 0.97 | 1.2 | N/A |
Data are hypothetical and for illustrative purposes only, based on trends observed in the literature. [2][17] SAR Insights: From the table, a clear trend emerges. Derivatization at the C3 position is essential for activity. Furthermore, adding electron-withdrawing groups (e.g., -Cl, -NO₂) to the phenyl ring of the Schiff base significantly enhances anticancer and antibacterial potency compared to an unsubstituted or electron-donating (-OCH₃) group. This provides a clear direction for the next round of synthesis and optimization.
Conclusion
This compound is a synthetically accessible and highly versatile scaffold for the development of novel therapeutic agents. Its reactive C3-carbonyl allows for the rapid generation of diverse chemical libraries. By employing the standardized biological evaluation protocols outlined in this guide—from initial cytotoxicity and antimicrobial screening to mechanistic studies—researchers can efficiently identify and optimize lead compounds. The systematic analysis of structure-activity relationships is paramount to rationally designing next-generation candidates with enhanced potency and selectivity for a range of therapeutic targets.
References
- In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. (n.d.).
- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). MDPI.
- A summary of the cytotoxic structure-activity relationship of isatin derivatives. (n.d.).
- Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. (2022).
- Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022).
- Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). PubMed Central.
- Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. (2023).
- Synthesis and Antimicrobial Activity of Some New Isatin Deriv
- Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Is
- Design, Synthesis And Biological Activities Of New Alkylated Isatin–Deriv
- Evaluation of the Antibacterial Activity of Isatin against Campylobacter jejuni and Campylobacter coli Strains. (2024). MDPI.
- Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Deriv
- Application Notes and Protocols for Anticancer Drug Discovery Using Is
- Isatin derivatives as broad-spectrum antiviral agents: the current landscape. (2022). PubMed Central.
- Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. (n.d.).
- In Vitro Cytotoxicity of Isatin Derivatives on Cancer Cell Lines: An In-depth Technical Guide. (n.d.). BenchChem.
- Design, Synthesis and Biological Evaluation of Substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1,2,3‐triazol‐4‐yl)methanones as Antifungal Agents. (2019).
- From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents. (2025).
- Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. (n.d.). PubMed Central.
- Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Deriv
- Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines. (2022).
- Design, Synthesis and Biological Evaluation of Substituted (1-(4-chlorobenzyl)-1H-indol-3-yl) 1H-(1,2,3-triazol-4-yl) methanones as Antifungal Agents. (2026).
- Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. (2025).
- This compound. (n.d.). PubChem.
- A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). (n.d.). PubMed Central.
- New Isatin–Indole Conjugates: Synthesis, Characterization, and a. (2020). Dove Medical Press.
- Synthesis of substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1, 2, 3‐triazol‐4‐yl) methanones (8a‐u). (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. dovepress.com [dovepress.com]
- 10. This compound | C15H10ClNO2 | CID 277990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-(4-Chlorobenzyl)-1H-indole Carbohydrazide Derivatives: A Detailed Guide for Drug Discovery
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of novel therapeutic agents.[1] Among the vast array of indole derivatives, those functionalized at the N-1 and C-3 positions have garnered significant attention. The introduction of a 4-chlorobenzyl group at the N-1 position and a carbohydrazide moiety at the C-3 position creates a molecular framework with significant potential for further derivatization and biological screening.
Derivatives of 1-(4-chlorobenzyl)-1H-indole carbohydrazide have emerged as a promising class of compounds, exhibiting a range of pharmacological activities, most notably as potent antitumor agents.[3][4][5] Research has demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as procaspase activation.[3][4][5] Furthermore, the versatile carbohydrazide group serves as a synthetic handle for the introduction of diverse pharmacophores, allowing for the fine-tuning of their biological activity. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(4-chlorobenzyl)-1H-indole carbohydrazide derivatives, aimed at researchers and professionals in the field of drug development.
Synthetic Strategy: A Stepwise Approach to the Core Scaffold and its Derivatives
The synthesis of 1-(4-chlorobenzyl)-1H-indole carbohydrazide derivatives is typically achieved through a multi-step process that is both logical and efficient. The general strategy involves the initial preparation of the core intermediate, 1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide, which is then further functionalized.
Core Synthesis Pathway
The synthesis commences with the protection of the indole nitrogen, followed by the introduction of the carbohydrazide functionality. This is a well-established and reliable route that ensures high yields and purity of the desired intermediate.
Figure 1: General synthetic workflow for 1-(4-chlorobenzyl)-1H-indole carbohydrazide derivatives.
The causality behind these steps is crucial for a successful synthesis:
-
Esterification: The initial esterification of indole-3-carboxylic acid is a necessary step to protect the carboxylic acid group and to facilitate the subsequent N-alkylation reaction. The use of a strong acid catalyst like sulfuric acid in ethanol is a standard and effective method for this transformation.
-
N-Alkylation: The introduction of the 4-chlorobenzyl group at the indole nitrogen is a key step in defining the core structure. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) is essential to deprotonate the indole nitrogen, making it a potent nucleophile that readily reacts with 4-chlorobenzyl chloride.
-
Hydrazinolysis: The conversion of the ester to the carbohydrazide is achieved through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically carried out in a protic solvent like ethanol under reflux conditions to drive the reaction to completion.
-
Condensation to Form Schiff Bases: The carbohydrazide intermediate is a versatile building block for creating a library of derivatives. A common and straightforward method is the condensation reaction with various substituted aldehydes or ketones to form Schiff bases (N-acylhydrazones). This reaction is usually catalyzed by a small amount of acid, such as glacial acetic acid, and proceeds readily under reflux.
Detailed Experimental Protocols
The following protocols are based on established literature procedures and provide a step-by-step guide for the synthesis of 1-(4-chlorobenzyl)-1H-indole carbohydrazide and its derivatives.
Protocol 1: Synthesis of Ethyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate
-
Materials: Ethyl 1H-indole-3-carboxylate, Sodium Hydride (60% dispersion in mineral oil), 4-chlorobenzyl chloride, Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of ethyl 1H-indole-3-carboxylate (1 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 4-chlorobenzyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).
-
Protocol 2: Synthesis of 1-(4-Chlorobenzyl)-1H-indole-3-carbohydrazide
-
Materials: Ethyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate, Hydrazine hydrate (99-100%), Ethanol.
-
Procedure:
-
Dissolve ethyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate (1 eq) in ethanol.
-
Add an excess of hydrazine hydrate (10-20 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the pure 1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide.
-
Protocol 3: General Procedure for the Synthesis of N'-substituted-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide Derivatives (Schiff Bases)
-
Materials: 1-(4-Chlorobenzyl)-1H-indole-3-carbohydrazide, Substituted aromatic/heteroaromatic aldehyde (1 eq), Ethanol, Glacial acetic acid (catalytic amount).
-
Procedure:
-
To a solution of 1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide (1 eq) in ethanol, add the respective substituted aldehyde (1 eq).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to yield the pure derivative.
-
Characterization Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| (E)-N′-Benzylidene-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide (4a) | C₂₃H₁₈ClN₃O | 67 | 176.7–177.5 | ¹H NMR (DMSO-d₆): δ 11.43 (s, 1H, CONH), 8.50–8.25 (m, 3H, H-2, N=CH, H-4), 7.69–7.60 (m, 2H), 7.58 (d, 1H), 7.47–7.41 (m, 5H), 7.34 (d, 2H), 7.25–7.19 (m, 2H), 5.55 (s, 2H, CH₂).[3] |
| (E)-1-(4-Chlorobenzyl)-N′-(4-chlorobenzylidene)-1H-indole-3-carbohydrazide (4d) | C₂₃H₁₇Cl₂N₃O | 70 | 179.7–181.5 | ¹H NMR (DMSO-d₆): δ 11.49 (s, 1H, CONH), 8.34–8.24 (m, 3H, H-2, N=CH, H-4), 7.58 (d, 1H), 7.51 (d, 2H), 7.45 (d, 2H), 7.44 (d, 2H), 7.33 (d, 2H), 7.25–7.19 (m, 2H), 5.55 (s, 2H, CH₂).[3] |
| (E)-1-(4-Chlorobenzyl)-N′-(4-nitrobenzylidene)-1H-indole-3-carbohydrazide (4f) | C₂₃H₁₇ClN₄O₃ | 55 | 179.7–181.5 | ¹H NMR (DMSO-d₆): δ 11.78 (s, 1H, CONH), 8.39 (s, 1H, N=CH), 8.31–8.24 (m, 3H), 7.94 (d, 2H), 7.58 (d, 1H), 7.44 (d, 2H), 7.33 (d, 2H), 7.26–7.20 (m, 2H), 5.57 (s, 2H, CH₂).[3] |
| (E)-1-(4-Chlorobenzyl)-N′-(2-hydroxybenzylidene)-1H-indole-3-carbohydrazide (4g) | C₂₃H₁₈ClN₃O₂ | 68 | 179.7–181.5 | ¹H NMR (DMSO-d₆): δ 11.50 (s, 1H, CONH), 8.52 (s, 1H, H-2), 8.22 (s, 1H, N=CH), 8.20 (d, 1H), 7.61–7.43 (m, 4H), 7.32–7.16 (m, 5H), 6.95–6.92 (m, 2H), 5.53 (s, 2H, CH₂).[3] |
Applications in Drug Development
The 1-(4-chlorobenzyl)-1H-indole carbohydrazide scaffold has demonstrated significant promise in the field of drug discovery, particularly in oncology.
Figure 2: Potential therapeutic applications of 1-(4-chlorobenzyl)-1H-indole carbohydrazide derivatives.
-
Anticancer Agents: Numerous studies have highlighted the potent cytotoxic effects of these derivatives against various human cancer cell lines, including colon, prostate, and lung cancer.[3][4][5] The mechanism of action is often attributed to the activation of caspases, key enzymes in the apoptotic pathway, leading to programmed cell death in cancer cells.[3][5] Some indole carbohydrazide derivatives have also been shown to inhibit tubulin polymerization, a critical process in cell division, making them attractive targets for anticancer drug design.[6][7]
-
Antimicrobial and Antifungal Agents: The indole nucleus and hydrazone linkage are known to be present in many compounds with antimicrobial and antifungal properties.[8][9][10] Derivatives of 1-(4-chlorobenzyl)-1H-indole carbohydrazide have the potential to be explored for their efficacy against a range of pathogenic bacteria and fungi.[11][12] The proposed mechanism for some of these compounds involves the disruption of the fungal cell membrane integrity.[12]
Conclusion and Future Perspectives
The synthetic route to 1-(4-chlorobenzyl)-1H-indole carbohydrazide derivatives is well-established, versatile, and allows for the creation of a diverse library of compounds for biological screening. The demonstrated potent anticancer activity, coupled with potential antimicrobial and antifungal properties, makes this scaffold a highly attractive starting point for the development of new therapeutic agents. Future research should focus on expanding the structural diversity of these derivatives and conducting in-depth structure-activity relationship (SAR) studies to optimize their potency and selectivity. Furthermore, detailed mechanistic studies will be crucial to fully elucidate their mode of action and to identify novel molecular targets.
References
- Le, C. H., Duong, T. A., Pham-The, H., Lai, D. A., Park, E. J., Ji, A. Y., Kang, J. S., Do, T. M. D., Dao, T. K. O., Truong, T. T., Dinh, T. T. H., Han, S.-B., & Nguyen-Hai, N. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1854–1865. [Link]
- Gouda, M. A., Eldien, H. F., Girgis, A. S., & Pan, C. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. Chemistry & Biodiversity, 15(7), e1800095. [Link]
- Gouda, M. A., Eldien, H. F., Girgis, A. S., & Pan, C. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities.
- Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2014). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Research in Pharmaceutical Sciences, 9(4), 267–277. [Link]
- Gholamzadeh, M., Gholamzadeh, P., & Ziarati, A. (2023). Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. Scientific Reports, 13(1), 9673. [Link]
- Le, C. H., Duong, T. A., Pham-The, H., Lai, D. A., Park, E. J., Ji, A. Y., Kang, J. S., Do, T. M. D., Dao, T. K. O., Truong, T. T., Dinh, T. T. H., Han, S.-B., & Nguyen-Hai, N. (2020). Synthesis of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides (4a–m, 5a–g).
- Le, C. H., Duong, T. A., Pham-The, H., Lai, D. A., Park, E. J., Ji, A. Y., Kang, J. S., Do, T. M. D., Dao, T. K. O., Truong, T. T., Dinh, T. T. H., Han, S.-B., & Nguyen-Hai, N. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Figshare. [Link]
- Özgeriş, B., Gökçe, M., Göktaş, O., & Küpeli Akkol, E. (2019). Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Computational Biology and Chemistry, 81, 159–170. [Link]
- Al-Ostath, A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M. R., Al-Qahtani, S. D., & Al-Agamy, M. H. M. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3704. [Link]
- Cheenpracha, S., Ritthiwigrom, T., Laphookhieo, S., & Promgool, T. (2021). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Advances, 11(35), 21543–21557. [Link]
- Swamy, G. N., Kumar, C. G., & Prasad, K. R. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. [Link]
- Yalcin, I., Oren, I., Sener, E. A., Akin, A., & Ucarturk, N. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Chemotherapy, 54(5), 346–351. [Link]
- Le, C. H., Duong, T. A., Pham-The, H., Lai, D. A., Park, E. J., Ji, A. Y., Kang, J. S., Do, T. M. D., Dao, T. K. O., Truong, T. T., Dinh, T. T. H., Han, S.-B., & Nguyen-Hai, N. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1854–1865. [Link]
- El-Sawy, E. R., Mandour, A. H., El-Hallouty, S. M., Shaker, K. H., & Abo-Salem, H. M. (2013). Synthesis N′‐pentahydroxyhexylidene‐1H‐indole‐1‐carbohydrazide derivatives 9–11.
- Le, C. H., Duong, T. A., Pham-The, H., Lai, D. A., Park, E. J., Ji, A. Y., Kang, J. S., Do, T. M. D., Dao, T. K. O., Truong, T. T., Dinh, T. T. H., Han, S.-B., & Nguyen-Hai, N. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents.
- Al-Wahaibi, L. H., Al-Ghamdi, K. M., Hassan, H. M., & El-Emam, A. A. (2021). (PDF) Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight.
- Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2012). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 2(3), 231-242. [Link]
- Karalı, N., Gürsoy, A., & Kandemirli, F. (2007). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Archives of Pharmacal Research, 30(10), 1293–1299. [Link]
- Yalcin, I., Oren, I., Sener, E. A., Akin, A., & Ucarturk, N. (2008). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives.
- Fassihi, A., Ebrahimi, M., Sabet, R., & Fazeli, H. (2021). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Scientific Reports, 11(1), 18095. [Link]
- Zhou, X., Chen, Y., Li, Y., Song, B., & He, M. (2024). Discovery of indole-carbohydrazide hybrids as novel broad-spectrum fungicidal lead compound though membrane-targeting mechanism. Medicinal Chemistry Research, 33(1), 1-15. [Link]
- Filyak, Y., Filyak, M., Lootsik, M., Klyuchivska, O., Stoika, R., & Zaichenko, A. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. Molecules, 27(3), 679. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of indole-carbohydrazide hybrids as novel broad-spectrum fungicidal lead compound though membrane-targeting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione in Cancer Research: A Guide to In Vitro Evaluation
Introduction: The Therapeutic Potential of the Indole-2,3-dione Scaffold
The indole-2,3-dione, or isatin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including significant potential as anticancer agents.[1][2] Isatin derivatives have been shown to exert their antineoplastic effects through various mechanisms, such as the induction of apoptosis and cell cycle arrest.[3][4] The subject of this guide, 1-(4-Chlorobenzyl)-1H-indole-2,3-dione, is a member of this promising class of compounds. While direct and extensive studies on the anticancer properties of this specific molecule are emerging, research on its close structural analogs provides a strong rationale for its investigation as a potential therapeutic agent.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound's anticancer activity. The protocols and methodologies detailed herein are based on established techniques for characterizing novel chemical entities in oncology research and are informed by studies on structurally related indole derivatives.[5][6]
Rationale for Investigation: Insights from Structural Analogs
Numerous studies on derivatives of the 1-(4-chlorobenzyl)-1H-indole core have demonstrated potent cytotoxic and pro-apoptotic activities against a range of human cancer cell lines.[5][6] For instance, carbohydrazide derivatives of this scaffold have exhibited significant cytotoxicity against colon, prostate, and lung cancer cells, with some analogs showing IC50 values in the nanomolar range.[5] The primary mechanism of action for these related compounds has been identified as the activation of caspases, key effector enzymes in the apoptotic cascade.[5][7]
These findings strongly suggest that this compound may also possess anticancer properties by inducing programmed cell death in cancer cells. The following sections provide a detailed roadmap for systematically investigating this hypothesis.
Experimental Evaluation Workflow
A systematic in vitro evaluation of a novel compound's anticancer potential typically involves a tiered approach, starting with an assessment of its cytotoxic effects, followed by a more in-depth investigation into its mechanism of action.
Caption: A typical workflow for the in vitro evaluation of a novel anticancer compound.
Quantitative Data Summary of Structurally Related Compounds
The following table summarizes the cytotoxic activity of several carbohydrazide derivatives of the 1-(4-chlorobenzyl)-1H-indole scaffold against various human cancer cell lines. This data serves as a benchmark for the expected potency of this compound.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4d | SW620 | Colon Cancer | 0.011 | [5] |
| PC-3 | Prostate Cancer | 0.001 | [5] | |
| NCI-H23 | Lung Cancer | 0.008 | [5] | |
| 4f | SW620 | Colon Cancer | 0.001 | [5] |
| PC-3 | Prostate Cancer | 0.001 | [5] | |
| NCI-H23 | Lung Cancer | 0.001 | [5] | |
| 4g | SW620 | Colon Cancer | 0.83 | [6] |
| PC-3 | Prostate Cancer | 0.56 | [6] | |
| NCI-H23 | Lung Cancer | 0.64 | [6] | |
| 4h | SW620 | Colon Cancer | 0.72 | [6] |
| PC-3 | Prostate Cancer | 0.61 | [6] | |
| NCI-H23 | Lung Cancer | 0.69 | [6] |
Detailed Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., HCT-116 for colon cancer, PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V.[8] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Protocol 3: Analysis of Apoptosis-Related Proteins by Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control like β-actin.
Anticipated Mechanistic Insights: The Apoptotic Pathway
Based on the activity of its analogs, this compound is hypothesized to induce apoptosis. This process can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases, such as Caspase-3.[8]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Caspase Activation Assay for 1-(4-Chlorobenzyl)-1H-indole-2,3-dione Derivatives
Authored by: Senior Application Scientist
Introduction: Unveiling Apoptotic Pathways with Novel Indole Derivatives
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer.[1][2] A pivotal event in the apoptotic cascade is the activation of a family of cysteine-aspartic proteases known as caspases.[1][3][4] These enzymes exist as inactive zymogens and, upon activation, orchestrate the dismantling of the cell.[4] Consequently, the measurement of caspase activity serves as a reliable indicator of apoptosis.[5]
Recent advancements in medicinal chemistry have identified 1-(4-Chlorobenzyl)-1H-indole-2,3-dione and its derivatives as a promising class of compounds that can induce apoptosis in cancer cells.[2][6] Understanding the precise mechanism by which these molecules trigger programmed cell death is crucial for their development as therapeutic agents. This application note provides a detailed guide for researchers to quantify the activation of caspases in response to treatment with this compound derivatives, employing both colorimetric and fluorometric assay principles.
Principle of the Assay: Detecting the Executioners of Apoptosis
Caspase activation assays are designed to measure the enzymatic activity of specific caspases within a cell lysate.[5] The core principle relies on the ability of active caspases to recognize and cleave a specific amino acid sequence within a synthetic substrate.[7][8] This substrate is composed of the caspase recognition sequence conjugated to a reporter molecule, which can be either a chromophore (for colorimetric assays) or a fluorophore (for fluorometric assays).[1][4]
In its uncleaved state, the reporter molecule is quiescent. However, upon cleavage by an active caspase, the reporter is released and generates a detectable signal. The intensity of this signal is directly proportional to the level of caspase activity in the sample.[4] For instance, a common substrate for the executioner caspase-3 is DEVD (Asp-Glu-Val-Asp) linked to p-nitroaniline (pNA) for colorimetric detection or 7-amino-4-methylcoumarin (AMC) for fluorometric detection.[4][7][8]
The apoptotic cascade can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[4] The extrinsic pathway typically involves the activation of initiator caspase-8, while the intrinsic pathway is initiated by the activation of caspase-9.[4][9] Both pathways converge on the activation of executioner caspases, such as caspase-3, -6, and -7, which are responsible for the proteolytic events that lead to cell death.[4][10]
Caption: Figure 1: The Apoptotic Caspase Cascade.
Materials and Reagents
This section provides a general list of materials. Specific components may vary depending on the commercial kit selected.
| Reagent/Material | Supplier | Purpose |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Standard Supplier | Cell propagation |
| Fetal Bovine Serum (FBS) | Standard Supplier | Cell culture supplement |
| Penicillin-Streptomycin Solution | Standard Supplier | Antibiotic for cell culture |
| This compound derivative | In-house synthesis or commercial | Test compound |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for test compound |
| Phosphate-Buffered Saline (PBS) | Standard Supplier | Washing cells |
| Cell Lysis Buffer | Included in Kit | To release cellular contents |
| 2X Reaction Buffer | Included in Kit | Provides optimal pH and salts for caspase activity |
| Dithiothreitol (DTT) | Included in Kit | Reducing agent to maintain caspase activity |
| Caspase Substrate (e.g., DEVD-pNA, LEHD-AFC) | Included in Kit | Reporter for caspase activity |
| Caspase Inhibitor (e.g., Ac-DEVD-CHO) | Optional, included in some kits | Negative control |
| 96-well microplates (clear for colorimetric, black for fluorometric) | Standard Supplier | Assay plate |
| Microplate reader (spectrophotometer or fluorometer) | e.g., BioTek, Molecular Devices | Signal detection |
| Recombinant Caspase (e.g., Caspase-3, Caspase-9) | Optional, for standard curve | Positive control and quantification |
Experimental Protocols
The following protocols provide a step-by-step guide for performing a caspase activation assay. It is crucial to include appropriate controls, such as untreated cells (negative control), a known apoptosis inducer (positive control, e.g., staurosporine), and a vehicle control (cells treated with DMSO).
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 8 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[4] For suspension cells, seed at a density of approximately 8 x 10^4 cells/well.[4]
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium and add the medium containing the various concentrations of the indole derivative to the cells.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the cell type and the specific derivative being tested.[9]
Part 2: Preparation of Cell Lysate
-
Cell Harvesting: For adherent cells, aspirate the medium and wash the cells once with cold PBS.[10] For suspension cells, centrifuge the plate at 300 x g for 5 minutes and aspirate the supernatant.[10]
-
Cell Lysis: Add 50 µL of chilled Cell Lysis Buffer to each well.[7][11]
-
Incubation: Incubate the plate on ice for 10-20 minutes to ensure complete cell lysis.[7][8][11]
-
Centrifugation: Centrifuge the plate at 10,000 x g for 1 minute at 4°C to pellet the cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins including caspases, to a fresh, pre-chilled 96-well plate.[7] At this stage, the lysate can be used immediately or stored at -80°C for future use.[7]
-
Protein Quantification (Recommended): Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[1][3] This allows for the normalization of caspase activity to the total protein content, ensuring that differences in signal are not due to variations in cell number.
Caption: Figure 2: General Experimental Workflow.
Part 3: Caspase Activity Assay
A. Colorimetric Assay (e.g., Caspase-3)
-
Reaction Buffer Preparation: Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.[7] For example, add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer.[7]
-
Assay Setup: To each well of a clear 96-well plate, add:
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[7][12]
-
Signal Detection: Measure the absorbance at 400 or 405 nm using a microplate reader.[7][11]
B. Fluorometric Assay (e.g., Caspase-9)
-
Reaction Buffer Preparation: Prepare the Assay Buffer by adding DTT to the required final concentration as specified by the kit manufacturer.[13]
-
Assay Setup: To each well of a black 96-well plate, add:
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[15]
-
Signal Detection: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).[15][16]
Data Analysis and Interpretation
The primary output of the assay is the absorbance or fluorescence intensity. The fold-increase in caspase activity can be calculated by comparing the values from the treated samples to the untreated control.
Calculation:
Fold-increase in Caspase Activity = (Signal of Treated Sample - Signal of Blank) / (Signal of Untreated Control - Signal of Blank)
A "blank" or "buffer control" well containing all reagents except the cell lysate should be included to determine the background signal.[11]
Data Presentation:
The results should be presented as the mean ± standard deviation from at least three independent experiments. A dose-response curve can be generated by plotting the fold-increase in caspase activity against the concentration of the indole derivative.
| Treatment | Concentration (µM) | Normalized Caspase-3 Activity (Fold Increase) |
| Untreated Control | 0 | 1.0 ± 0.1 |
| Vehicle Control (DMSO) | 0.1% | 1.1 ± 0.2 |
| Indole Derivative A | 1 | 2.5 ± 0.3 |
| Indole Derivative A | 5 | 5.8 ± 0.6 |
| Indole Derivative A | 10 | 12.3 ± 1.1 |
| Staurosporine (Positive Control) | 1 | 15.2 ± 1.5 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Signal | Insufficient apoptosis induction. | Optimize incubation time and compound concentration.[7] Perform a time-course experiment.[7] |
| Cells not completely lysed. | Ensure lysis buffer is fresh and incubation on ice is adequate.[7] | |
| Inactive caspases. | Ensure proper storage of reagents and lysates. Add fresh DTT to the reaction buffer immediately before use.[7] | |
| High Background in Untreated Cells | Spontaneous apoptosis in cell culture. | Use healthy, low-passage number cells. Ensure optimal cell culture conditions.[17] |
| Caspase-like activity in serum. | Run a "no-cell" control with just medium and reagents to assess serum background.[17] | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes.[7] |
| Pipetting errors. | Be precise when adding small volumes of reagents. |
Conclusion
The caspase activation assay is a robust and reliable method for quantifying apoptosis induced by novel compounds such as this compound derivatives. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can effectively elucidate the pro-apoptotic mechanisms of these promising anticancer agents. The choice between a colorimetric and fluorometric assay will depend on the required sensitivity and available instrumentation, with fluorometric assays generally offering higher sensitivity. Careful data analysis and interpretation, including the use of appropriate controls, are paramount for generating high-quality, reproducible results.
References
- ScienceDirect. (n.d.). Caspases activity assay procedures.
- G-Biosciences. (n.d.). Caspase-9 Activity Assay Kit, Fluorometric | QIA72.
- Abbexa. (n.d.). Caspase-3 activity assay.
- Takara Bio. (2015). ApoAlert Caspase Colorimetric Assay Kits User Manual.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- Takara Bio. (n.d.). ApoAlert Caspase Fluorescent Assay Kits User Manual.
- RayBiotech. (n.d.). Caspase 9 Activity Assay Kit (Fluorometric).
- JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry.
- Le, T. H., et al. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Molecules, 25(15), 3456.
- ResearchGate. (2020). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses.
- PubMed Central. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations.
- MDPI. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors.
- Google Patents. (n.d.). EP1484329A1 - Indole derivatives with apoptosis inducing activity.
- PubChem. (n.d.). 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione.
- NCBI. (2007). 1-[4-(2-[18F]Fluoroethoxy)-benzyl]-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caspase3 assay [assay-protocol.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. EP1484329A1 - Indole derivatives with apoptosis inducing activity - Google Patents [patents.google.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Caspase assay selection guide | Abcam [abcam.com]
- 10. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. takarabio.com [takarabio.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. takarabio.com [takarabio.com]
- 16. raybiotech.com [raybiotech.com]
- 17. promega.com [promega.com]
Application Notes and Protocols for Antimicrobial Screening of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial properties. This guide provides a comprehensive overview and detailed protocols for the synthesis and antimicrobial screening of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione analogues. We delve into the rationale behind the experimental design, offering insights into the structure-activity relationships and potential mechanisms of action of these compounds. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of new antimicrobial agents.
Introduction: The Promise of Isatin Analogues in Combating Antimicrobial Resistance
The crisis of antimicrobial resistance is a global health emergency, with projections of 10 million deaths annually by 2050 if current trends continue. The discovery of new classes of antimicrobial agents with novel mechanisms of action is therefore a critical area of research. Isatin, a naturally occurring compound, and its synthetic analogues have garnered significant attention due to their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4][5]
The isatin scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity.[6] The presence of a lactam ring and a ketone group at the C-2 and C-3 positions, respectively, provides a unique electronic and steric environment for molecular interactions. Furthermore, the nitrogen atom at the N-1 position and the aromatic ring are amenable to a wide range of chemical modifications, allowing for the fine-tuning of their biological activity.
The introduction of a 4-chlorobenzyl group at the N-1 position of the isatin core is a strategic design element. The benzyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes. The chlorine atom, an electron-withdrawing group, can modulate the electronic properties of the entire molecule, influencing its interaction with biological targets. This guide will focus on the synthesis of these analogues and the evaluation of their antimicrobial efficacy through established screening protocols.
Synthesis of this compound Analogues
The synthesis of the target compounds is primarily achieved through the N-alkylation of isatin or its substituted derivatives with 4-chlorobenzyl chloride. This reaction is a nucleophilic substitution where the deprotonated nitrogen of the isatin acts as the nucleophile.
General Synthesis Protocol: N-Alkylation of Isatin
This protocol describes the synthesis of the parent compound, this compound. Analogues can be synthesized by starting with appropriately substituted isatins.
Materials:
-
Isatin (or substituted isatin)
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP)
-
Anhydrous conditions (e.g., nitrogen or argon atmosphere)
-
Standard laboratory glassware
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve isatin (1.0 equivalent) in anhydrous DMF.
-
Deprotonation: Add potassium carbonate (1.5 equivalents) to the solution. The mixture is stirred at room temperature until the isatin is deprotonated, which is often indicated by a color change.
-
Alkylation: Add 4-chlorobenzyl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 60-80°C) for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Purification: Collect the precipitate by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7][8][9]
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a commonly used base for this reaction as it is strong enough to deprotonate the isatin nitrogen but mild enough to avoid unwanted side reactions. Cesium carbonate can be a more effective alternative, leading to higher yields and shorter reaction times.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Inert Atmosphere: An inert atmosphere prevents the reaction of the deprotonated isatin with atmospheric moisture.
Antimicrobial Screening Protocols
A two-tiered approach is recommended for the antimicrobial screening of the synthesized analogues. The initial screening is performed using the agar well diffusion method to qualitatively assess the antimicrobial activity. This is followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method for the active compounds.
Preliminary Screening: Agar Well Diffusion Assay
The agar well diffusion method is a simple and rapid technique to screen for antimicrobial activity. It relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.
Materials:
-
Synthesized this compound analogues
-
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Bacterial and fungal test strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusted to a turbidity of 0.5 McFarland standard.
-
Plate Preparation: Pour molten MHA or SDA into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the standardized inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Loading: Prepare solutions of the synthesized analogues and the standard antibiotic in DMSO at a known concentration (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of each solution to the respective wells. A well with DMSO alone serves as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Observation: Measure the diameter of the zone of inhibition (in mm) around each well.
Diagram of Agar Well Diffusion Workflow:
Caption: Workflow for the Agar Well Diffusion Assay.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Active this compound analogues from the preliminary screening
-
Standard antibiotic
-
DMSO
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Serial Dilution: In the first column of wells, add 100 µL of the test compound solution (at twice the highest desired concentration). Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the test compound.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Diagram of Broth Microdilution Workflow:
Caption: Workflow for the Broth Microdilution Assay.
Results and Discussion: Interpreting the Data
Data Presentation
Summarize the quantitative data in a table for easy comparison.
| Compound ID | Substituent on Isatin Ring | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | H | 15 | 12 | 64 | 128 |
| Analogue 1 | 5-Br | 18 | 14 | 32 | 64 |
| Analogue 2 | 5-NO₂ | 20 | 16 | 16 | 32 |
| Ciprofloxacin | - | 25 | 28 | 1 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Analysis
The analysis of the antimicrobial activity of a series of analogues allows for the elucidation of structure-activity relationships (SAR). This involves correlating the structural modifications with the observed biological activity.
-
Influence of Substituents on the Isatin Ring: The nature and position of substituents on the aromatic ring of the isatin core can significantly impact antimicrobial activity. Electron-withdrawing groups, such as nitro (NO₂) or halo (e.g., Br, Cl) groups, at the 5-position have been shown to enhance antibacterial activity in some cases.[10] This could be due to their ability to modulate the electronic properties of the molecule, enhancing its interaction with target sites.
-
Role of the N-1 Substituent: The 1-(4-chlorobenzyl) group is a key feature of these analogues. The SAR analysis should consider if this substituent is optimal for activity. Variations in the benzyl ring substitution could be a future direction for lead optimization.
Potential Mechanisms of Action
While the exact mechanism of action for many isatin derivatives is still under investigation, several potential targets have been proposed. Isatin and its analogues may exert their antimicrobial effects through various mechanisms, including:
-
Inhibition of Biofilm Formation: Some isatin derivatives have been shown to interfere with the formation of bacterial biofilms, which are communities of bacteria encased in a self-produced matrix that are notoriously resistant to antibiotics.[11]
-
Inhibition of Essential Enzymes: Isatin analogues may inhibit key bacterial enzymes involved in vital cellular processes such as DNA replication, transcription, or cell wall synthesis.[1]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of some isatin derivatives could enable them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.
Diagram of Potential Mechanisms of Action:
Caption: Potential Antimicrobial Mechanisms of Isatin Analogues.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these compounds. Future work should focus on expanding the library of analogues to further explore the SAR and to optimize the antimicrobial potency and selectivity. Further mechanistic studies are also warranted to elucidate the precise molecular targets of the most active compounds, which will be crucial for their development as therapeutic agents.
References
- Maysinger, D., Movrin, M., & Sarić, M. M. (1980). Structural analogues of isatin and their antimicrobial activity. Pharmazie, 35(1), 14–16. [Link]
- Synthesis, Characterization, and Antibacterial Activity of New Isatin Deriv
- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2023). Molecules. [Link]
- Synthesis and Preliminary Antimicrobial Analysis of Isatin–Ferrocene and Isatin–Ferrocenyl Chalcone Conjug
- Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. (2018). Molecules. [Link]
- The Antibacterial Activity of Is
- Recent Advances, Future Challenges, Sar And Antimicrobial Activities Of Isatin: A Breaf Review. (2022).
- Guo, H. (2019). Isatin derivatives and their anti-bacterial activities. European Journal of Medicinal Chemistry, 164, 678–688. [Link]
- Shaik, S., et al. (2024). Isatin Derivatives: A Frontier in Antimicrobial Agents. Letters in Organic Chemistry, 21(4), 333-350. [Link]
- Isatin Derivatives: A Frontier in Antimicrobial Agents. (2023). Bentham Science. [Link]
- Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. (2022). Journal of Medicinal Chemistry. [Link]
- Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. (2019). Molecules. [Link]
- New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. (2020). Drug Design, Development and Therapy. [Link]
- Synthesis of substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1, 2, 3‐triazol‐4‐yl) methanones (8a‐u). (2019). ChemistrySelect. [Link]
- Design, Synthesis and Biological Evaluation of Substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1,2,3‐triazol‐4‐yl)methanones as Antifungal Agents. (2019). ChemistrySelect. [Link]
- (PDF) Synthesis of Isatin and its derivatives containing heterocyclic compounds. (2021). [Link]
- Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. (2013). Molecules. [Link]
- Simple and Efficient Microwave Assisted N-Alkylation of Is
- Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. (2021). Research in Pharmaceutical Sciences. [Link]
- Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. (2018). International Journal of Engineering Research. [Link]
Sources
- 1. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isatin derivatives and their anti-bacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijoer.com [ijoer.com]
- 10. Structural analogues of isatin and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Workflow for Evaluating the Antifungal Potential of Novel Indole-Triazole Hybrids
Audience: Researchers, scientists, and drug development professionals in mycology and medicinal chemistry.
Abstract: The escalating threat of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. Indole-triazole hybrids have emerged as a promising class of compounds, designed to leverage the well-established antifungal activity of the triazole moiety with the versatile pharmacological scaffold of indole.[1][2][3] This guide provides a comprehensive, field-proven workflow for the systematic evaluation of these hybrids, from initial efficacy screening to preliminary safety and mechanistic validation. The protocols herein are grounded in authoritative standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[4][5][6]
Scientific Foundation: The Rationale for Indole-Triazole Hybrids
The primary mechanism of action for triazole antifungals, such as fluconazole and voriconazole, is the targeted inhibition of a crucial fungal enzyme: lanosterol 14-α-demethylase.[7][8] This enzyme, a cytochrome P450 (CYP51), is essential for the biosynthesis of ergosterol, the principal sterol component of the fungal cell membrane.[3][9] Ergosterol is functionally analogous to cholesterol in mammalian cells, maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[8][9]
By inhibiting CYP51, triazoles disrupt the conversion of lanosterol to ergosterol.[10][11] This leads to two critical downstream effects:
-
Depletion of Ergosterol: The lack of mature ergosterol compromises the structural integrity of the fungal membrane.[7]
-
Accumulation of Toxic Intermediates: The blockage of the pathway causes a buildup of methylated sterol precursors (e.g., lanosterol, eburicol), which integrate into the membrane and disrupt its normal function, ultimately leading to growth inhibition (fungistatic effect) or cell death (fungicidal effect).[7][9]
The strategy of creating indole-triazole hybrids is to enhance the binding affinity to the fungal CYP51 enzyme or to introduce secondary mechanisms of action, potentially overcoming existing resistance mechanisms.[1][12] The evaluation workflow is therefore designed to first confirm antifungal activity, then verify the specific inhibition of the ergosterol pathway, and finally, assess selective toxicity.
Core Experimental Workflow
The evaluation of a novel indole-triazole hybrid follows a logical, multi-stage process. This workflow ensures that only compounds with high efficacy and acceptable safety profiles are advanced for further development.
Caption: High-level workflow for antifungal compound evaluation.
PART 1: In Vitro Efficacy - Antifungal Susceptibility Testing
The foundational step is to determine the intrinsic antifungal potency of the synthesized hybrids. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric, defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[13][14][15]
Protocol 2.1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol is adapted from the M27/M60 guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring standardization and comparability of results.[4][6][16]
Causality: The broth microdilution method provides a quantitative measure of antifungal activity by challenging a standardized fungal inoculum with a serial dilution of the test compound. The use of RPMI-1640 medium is recommended by CLSI as it is a chemically defined medium that provides consistent and reproducible results for susceptibility testing of most yeasts.[13]
Materials:
-
96-well, flat-bottom microtiter plates
-
Test indole-triazole compounds (dissolved in DMSO, then diluted)
-
Positive control antifungal (e.g., Fluconazole, Voriconazole)
-
Fungal strains (e.g., Candida albicans, Candida krusei, Aspergillus fumigatus)
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Sterile DMSO
-
Spectrophotometer or specialized plate reader
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to achieve the final working inoculum concentration (~1-5 x 10^3 CFU/mL).
-
-
Compound Dilution Plate Preparation:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well plate.
-
In well 1, add 200 µL of the test compound at 2x the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Repeat this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (medium only).
-
-
Inoculation:
-
Add 100 µL of the final fungal inoculum to wells 1 through 11. This brings the total volume in each well to 200 µL and dilutes the compound concentrations to their final 1x test concentration.
-
Do not add inoculum to well 12 (sterility control).
-
-
Incubation:
-
Seal the plate (e.g., with Parafilm) to prevent evaporation.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest compound concentration where there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well (well 11).[13]
-
This can be assessed visually or by reading the optical density (OD) at 600 nm with a microplate reader.
-
Data Presentation:
| Compound | Fungal Strain | MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Hybrid A | C. albicans ATCC 90028 | 0.5 | 1 |
| Hybrid A | C. krusei ATCC 6258 | 1 | 64 |
| Hybrid B | C. albicans ATCC 90028 | 4 | 1 |
| Hybrid B | C. krusei ATCC 6258 | 8 | 64 |
PART 2: In Vitro Safety - Mammalian Cell Cytotoxicity
A viable antifungal drug candidate must exhibit selective toxicity; it should be potent against fungal cells while having minimal effect on host mammalian cells. The MTT assay is a standard colorimetric method to assess cell viability.[17]
Protocol 2.2: MTT Assay for Cytotoxicity
Causality: This protocol measures the metabolic activity of cells as a proxy for viability. Viable cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[17][18] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of compound-induced cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and a positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[19]
-
96-well plates
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.[20]
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole-triazole hybrids in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle (DMSO) as a negative control and untreated cells as a 100% viability control.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]
-
Incubate for another 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[20]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[20]
-
Data Analysis & Presentation:
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
| Compound | IC50 on HEK293 (µg/mL) | MIC on C. albicans (µg/mL) | Selectivity Index (SI = IC50/MIC) |
| Hybrid A | > 64 | 0.5 | > 128 |
| Hybrid B | 25 | 4 | 6.25 |
| Fluconazole | > 100 | 1 | > 100 |
A higher Selectivity Index is desirable, indicating greater selectivity for the fungal target.
PART 3: Mechanistic Validation - Target Engagement
To confirm that the indole-triazole hybrids act via the expected mechanism—inhibition of ergosterol biosynthesis—a direct measurement of cellular ergosterol content is performed.
Protocol 2.3: Ergosterol Quantification Assay
Causality: This spectrophotometric method relies on the unique UV absorbance profile of ergosterol. After treating fungal cells with the test compound, total sterols are extracted. The amount of ergosterol can be quantified by scanning the absorbance from 240 nm to 300 nm. A reduction in the characteristic ergosterol absorbance peak in treated cells compared to untreated cells confirms inhibition of the biosynthesis pathway.[12][21]
Caption: Workflow for cellular ergosterol quantification.
Materials:
-
Fungal culture (e.g., C. albicans)
-
Test compounds
-
25% Alcoholic Potassium Hydroxide (KOH) solution
-
Sterile distilled water
-
n-heptane
-
UV-transparent cuvettes or microplates
-
UV-Vis Spectrophotometer
Step-by-Step Protocol:
-
Cell Treatment:
-
Grow a fungal culture to mid-log phase in a suitable broth (e.g., Sabouraud Dextrose Broth).
-
Treat the culture with the indole-triazole hybrid at a sub-inhibitory concentration (e.g., 0.5 x MIC) for several hours (e.g., 8-16 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with sterile distilled water.
-
Record the wet weight of the cell pellet.
-
-
Saponification:
-
Add 3 mL of 25% alcoholic KOH to the cell pellet.
-
Vortex vigorously and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
-
Sterol Extraction:
-
After cooling to room temperature, add 1 mL of sterile water and 3 mL of n-heptane to the tube.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer.
-
Allow the layers to separate. Carefully transfer the upper n-heptane layer to a new tube.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the n-heptane extract from 240 nm to 300 nm. Use n-heptane as the blank.
-
Ergosterol content is calculated based on the absorbance values at specific wavelengths, typically around 281.5 nm. A significant decrease in this peak in the treated sample compared to the control indicates inhibition of ergosterol synthesis.[12][21]
-
Data Interpretation: The results should show a dose-dependent decrease in the cellular ergosterol content for active indole-triazole hybrids. A compound that demonstrates a potent MIC, a high selectivity index, and a clear ability to inhibit ergosterol biosynthesis is considered a strong lead candidate for further preclinical development.[22]
References
- Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
- Rybak, J. M., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications, 15(1), 3642.
- Altmeyers Encyclopedia. (2020). Triazole antifungals. Department Internal medicine.
- Broad Institute. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1.
- Eurolab. (n.d.). CLSI M62 Antifungal Susceptibility Testing Guidelines.
- Patsnap Synapse. (2024). What is the mechanism of Posaconazole?.
- ResearchGate. (2002). Voriconazole: The Newest Triazole Antifungal Agent.
- Semantic Scholar. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods.
- CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts.
- Fisher, B. T., et al. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 7(suppl_2), S40–S47.
- CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition.
- MDPI. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp..
- Sciforum. (2021). Triazole-indole hybrid molecules as antifungal agents: Design, synthesis and biological activity, and beyond.
- Preprints.org. (2023). Synthesis and activity of novel indole linked triazole derivatives as antifungal agents.
- CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts.
- ResearchGate. (2023). (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
- ResearchGate. (2021). Triazole-indole hybrid molecules as antifungal agents: Design, synthesis and biological activity, and beyond.
- PubMed. (2020). Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent.
- Taylor & Francis Online. (2020). Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent.
- ResearchGate. (2020). Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent.
- Jurnal Kimia Valensi. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines.
- ResearchGate. (n.d.). Antifungal screening of novel hybrids of triazole derivatives.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
Sources
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. testinglab.com [testinglab.com]
- 5. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 6. njccwei.com [njccwei.com]
- 7. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 10. altmeyers.org [altmeyers.org]
- 11. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. | Broad Institute [broadinstitute.org]
- 12. Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. japsonline.com [japsonline.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note: Cell Cycle Analysis of Cancer Cells Treated with Isatin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Engine of Cancer Proliferation
The dysregulation of the cell cycle is a fundamental characteristic of cancer, leading to uncontrolled cell division and tumor growth.[1][2] Consequently, the molecular machinery governing cell cycle progression presents a critical target for the development of novel anticancer therapeutics. Isatin (1H-indole-2,3-dione), a versatile heterocyclic scaffold found in various natural sources, and its synthetic derivatives have emerged as a promising class of compounds with significant pharmacological activities, including potent anticancer effects.[3][4][5] Numerous studies have demonstrated that isatin-based compounds can induce cell cycle arrest and apoptosis in a variety of cancer cell lines, making them attractive candidates for further investigation.[6][7][8][9]
This application note provides a comprehensive guide for researchers on how to assess the effects of isatin compounds on the cancer cell cycle. It details the underlying mechanisms of action, provides a step-by-step protocol for cell cycle analysis using propidium iodide (PI) staining and flow cytometry, and offers insights into data interpretation.
Scientific Foundation: Isatin's Mechanism of Cell Cycle Arrest
The anticancer activity of many isatin derivatives is attributed to their ability to inhibit cyclin-dependent kinases (CDKs).[10][11][12] CDKs are a family of protein kinases that, in complex with their regulatory cyclin partners, drive the progression of the cell through its different phases (G1, S, G2, and M).[2] By inhibiting key CDKs, such as CDK2 and CDK4/6, isatin compounds can halt the cell cycle at specific checkpoints, preventing DNA replication and cell division.[10][11][12] This ultimately leads to a reduction in cancer cell proliferation.[13] Some isatin derivatives have been shown to induce cell cycle arrest at the G1/S or G2/M phase transitions.[8][13]
Visualizing the Cell Cycle and Isatin's Impact
The following diagram illustrates the major phases of the eukaryotic cell cycle and the critical checkpoints where isatin compounds can exert their inhibitory effects, primarily through the inhibition of CDK-cyclin complexes.
Caption: The eukaryotic cell cycle and points of intervention by isatin compounds.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a robust and widely used method for analyzing the distribution of cells in the different phases of the cell cycle.[14][15] PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[16][17] This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
Materials and Reagents
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Isatin compound(s) of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI in PBS)
-
RNase A (e.g., 100 µg/mL)
-
Flow cytometer
-
FACS tubes (or 96-well plates)
-
Centrifuge
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of the isatin compound(s) for a predetermined duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting and Fixation:
-
After treatment, harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in a small volume of PBS to create a single-cell suspension.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.[16][18][19] This step permeabilizes the cells and preserves their morphology.
-
Incubate the cells in 70% ethanol for at least 30 minutes on ice or at -20°C for longer storage.[19]
-
-
Propidium Iodide Staining:
-
Pellet the fixed cells by centrifugation and carefully decant the ethanol.
-
Wash the cells once with PBS to remove residual ethanol.
-
Resuspend the cell pellet in the PI staining solution containing RNase A.[16][19] RNase A is crucial to degrade any double-stranded RNA, which can also be stained by PI and interfere with the DNA signal.[16]
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[19]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a laser excitation of 488 nm and collect the PI fluorescence signal in the appropriate channel (typically FL2 or FL3, with an emission around 600 nm).[16]
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for analyzing the effects of isatin compounds on the cell cycle.
Caption: Experimental workflow for cell cycle analysis.
Data Presentation and Interpretation
The results of the cell cycle analysis can be summarized in a table to facilitate comparison between different treatment groups. An increase in the percentage of cells in a particular phase (e.g., G1 or G2/M) accompanied by a decrease in other phases is indicative of cell cycle arrest at that specific checkpoint.
Example Data Table
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 0.9 |
| Isatin Compound A (1 µM) | 65.8 ± 2.5 | 20.1 ± 1.8 | 14.1 ± 1.1 |
| Isatin Compound A (5 µM) | 78.4 ± 3.0 | 10.2 ± 1.2 | 11.4 ± 0.8 |
| Isatin Compound B (1 µM) | 54.9 ± 1.9 | 25.3 ± 2.0 | 19.8 ± 1.3 |
| Isatin Compound B (5 µM) | 53.7 ± 2.3 | 15.6 ± 1.7 | 30.7 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
In this hypothetical example, Isatin Compound A appears to induce a G1 phase arrest, as evidenced by the dose-dependent increase in the G0/G1 population and a corresponding decrease in the S phase population. Conversely, Isatin Compound B seems to cause a G2/M phase arrest.
Conclusion and Future Directions
The protocol described in this application note provides a reliable framework for investigating the effects of isatin compounds on the cancer cell cycle. By understanding how these compounds modulate cell cycle progression, researchers can gain valuable insights into their mechanisms of action and advance their development as potential anticancer agents.[20][21] Further studies could involve exploring the effects of these compounds on the expression levels of key cell cycle regulatory proteins, such as cyclins and CDKs, to further elucidate the molecular pathways involved.
References
- Azimi, A., et al. (2020). An overview of isatin-derived CDK2 inhibitors in developing anticancer agents. PubMed.
- Havrylyuk, D., et al. (2011). Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. Archiv der Pharmazie.
- Glowacka, I. E., et al. (2022). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI.
- Pharmacy Reports. (2022). Isatin come on the stage of CDK4/6 inhibitor. Pharmacy Reports.
- Al-Ostath, N., et al. (2021). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. MDPI.
- Banerjee, B., et al. (2025). Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities. Current Topics in Medicinal Chemistry.
- Glowacka, I. E., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. PubMed.
- Wang, L., et al. (2015). Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. Bioorganic & Medicinal Chemistry Letters.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility.
- Banerjee, B., et al. (2025). Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities. Bentham Science.
- Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
- National Genomics Data Center. (n.d.). Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities.
- da Silva, J. G., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry.
- Kamal, A., et al. (2022). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). PubMed Central.
- Al-Salahi, R., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry.
- ResearchGate. (n.d.). Chemical structures for certain reported isatin-based anticancer agents....
- Abdel-Aziz, M., et al. (2020). Design and synthesis of novel isatin-based derivatives targeting cell cycle checkpoint pathways as potential anticancer agents. Bioorganic Chemistry.
- University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI.
- Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology.
- Memorial Sloan Kettering Cancer Center. (n.d.). DNA Measurement and Cell Cycle Analysis by Flow Cytometry.
- Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
- NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry.
Sources
- 1. biocompare.com [biocompare.com]
- 2. nanocellect.com [nanocellect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 8. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pharmrep.org [pharmrep.org]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. docs.research.missouri.edu [docs.research.missouri.edu]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 20. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Kinase Inhibitors from 1H-Pyrrole-2,5-Dione Scaffolds
Introduction: The Therapeutic Promise of Targeting Kinases with 1H-Pyrrole-2,5-dione Scaffolds
Protein kinases are a large and functionally diverse family of enzymes that play a central role in regulating a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory and neurodegenerative disorders.[1][3][4] This has made them one of the most important classes of drug targets in modern medicine.[5][6] The development of small-molecule kinase inhibitors has revolutionized the treatment of many of these conditions.[3][7]
The 1H-pyrrole-2,5-dione, or maleimide, scaffold has emerged as a particularly promising starting point for the design of potent and selective kinase inhibitors.[8][9][10] Its unique chemical properties, including the ability to act as a Michael acceptor, allow for the formation of covalent bonds with nucleophilic residues, such as cysteine, within the kinase active site. This can lead to irreversible inhibition and prolonged therapeutic effects.[11][12] Furthermore, the pyrrole-2,5-dione core is amenable to a wide range of chemical modifications, enabling the exploration of extensive chemical space to optimize potency, selectivity, and pharmacokinetic properties.[13][14][15][16][17][18]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key stages of developing novel kinase inhibitors based on the 1H-pyrrole-2,5-dione scaffold. We will cover the critical aspects from initial screening to lead optimization, with a focus on robust and validated protocols.
I. The Kinase Inhibitor Discovery Workflow: A Strategic Overview
The journey from a starting scaffold to a clinical candidate is a multi-step process that requires a systematic and iterative approach. The following diagram illustrates a typical workflow for the development of kinase inhibitors from 1H-pyrrole-2,5-dione scaffolds.
Caption: A generalized workflow for kinase inhibitor discovery.
II. Phase 1: Hit Identification - Finding Your Starting Points
The initial phase of any kinase inhibitor discovery program is focused on identifying "hits" – compounds that exhibit inhibitory activity against the target kinase in a primary assay.
A. Synthesis of a Diverse 1H-Pyrrole-2,5-dione Library
A successful screening campaign begins with a well-designed chemical library. For the 1H-pyrrole-2,5-dione scaffold, diversity can be introduced at various positions of the pyrrole ring and through modifications of the substituents.[16][17][18] The synthesis often involves the condensation of an amine with a substituted maleic anhydride.[17]
Protocol 1: General Synthesis of N-Substituted 3,4-Disubstituted-1H-pyrrole-2,5-diones
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired substituted maleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene.
-
Addition of Amine: Add the primary amine (1.0-1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 1H-pyrrole-2,5-dione derivative.
-
Characterization: Confirm the structure of the synthesized compounds using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.[17]
B. Primary Biochemical Screening: The First Gatekeeper
Biochemical assays are essential for the initial high-throughput screening (HTS) of the compound library to identify inhibitors of the target kinase.[19][20] These assays directly measure the catalytic activity of the purified enzyme.[6][21]
A variety of assay formats are available, each with its own advantages and disadvantages.[3][6][19] For HTS, homogenous (no-wash) assays with a fluorescent or luminescent readout are generally preferred for their speed and scalability.[3]
Table 1: Comparison of Common Biochemical Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of ³²P or ³³P from ATP into a substrate. | Gold standard, highly sensitive, direct measurement of phosphorylation.[21] | Use of radioactivity, requires specialized handling and disposal. |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor fluorophore. | Homogenous, high-throughput, robust against compound interference.[19] | Requires specific antibodies or labeled substrates. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer upon binding to the kinase. | Homogenous, simple, cost-effective. | Can be prone to interference from fluorescent compounds. |
| Luminescence-based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction.[3] | Universal for all kinases, high sensitivity. | Indirect measurement of kinase activity. |
Protocol 2: A Generic TR-FRET Based Kinase Activity Assay
-
Reagent Preparation:
-
Prepare a stock solution of the target kinase in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of the peptide or protein substrate.
-
Prepare a stock solution of ATP at a concentration close to its Km for the target kinase.
-
Prepare a stock solution of the test compounds (from the 1H-pyrrole-2,5-dione library) in 100% DMSO.
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 50 nL) of the test compounds into a 384-well low-volume assay plate. Include positive controls (known inhibitors) and negative controls (DMSO).
-
-
Kinase Reaction:
-
Add the kinase and substrate solution to the assay plate.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and detect the product by adding the TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and an APC-labeled secondary antibody).
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
C. Hit Confirmation and Potency Determination
Compounds that show significant inhibition in the primary screen (typically >50% at a single concentration) are considered "hits." These hits must be confirmed and their potency determined by generating a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[20]
III. Phase 2: From Hits to Leads - Refining Your Candidates
The goal of the hit-to-lead phase is to validate the initial hits in more physiologically relevant systems and to begin to understand the structure-activity relationship (SAR).
A. Secondary Biochemical Assays: Assessing Selectivity
Kinase inhibitors often have off-target effects due to the high degree of conservation in the ATP-binding site across the kinome.[5] Therefore, it is crucial to assess the selectivity of the confirmed hits against a panel of other kinases.[5][21] This can be done using the same biochemical assay format as the primary screen. A desirable kinase inhibitor should exhibit significant selectivity for the target kinase over other kinases.
B. Cell-Based Assays: A More Realistic Environment
While biochemical assays are excellent for initial screening, they do not fully recapitulate the complex cellular environment.[22][23] Cell-based assays are therefore essential to confirm the activity of the inhibitors in a more physiologically relevant context.[20][22][24]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of maleimide-based glycogen synthase kinase-3 (GSK-3) inhibitors as stimulators of steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Potent Dual SLK/STK10 Inhibitor Based on a Maleimide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel pyrrole derivatives as selective CHK1 inhibitors: design, regioselective synthesis and molecular modeling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. cibtech.org [cibtech.org]
- 18. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 23. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 24. inits.at [inits.at]
Application Notes and Protocols: The Strategic Use of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione in Modern Organic Synthesis
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of synthetic chemistry and drug discovery, certain molecular frameworks distinguish themselves through their versatility and inherent potential. 1-(4-Chlorobenzyl)-1H-indole-2,3-dione, commonly referred to as N-(4-chlorobenzyl)isatin, is one such entity. Its structure, featuring a reactive dicarbonyl system fused to an indole core and functionalized with a chlorobenzyl group, presents a unique confluence of reactivity and stability.[1] This guide eschews a conventional template to instead narrate the scientific journey of this compound, from its fundamental synthesis to its sophisticated applications in constructing molecules of significant biological interest. We delve into the causality behind its reactivity and provide field-tested protocols designed for reproducibility and validation, aimed at empowering researchers in organic synthesis and medicinal chemistry.
Part I: Foundational Chemistry and Synthesis
The Molecule: An Overview of Reactivity
This compound (Molecular Formula: C₁₅H₁₀ClNO₂) is an N-substituted derivative of isatin.[1] The synthetic utility of this molecule is primarily dictated by the C3-carbonyl group. This ketone is highly electrophilic due to the adjacent electron-withdrawing carbonyl group and the indole ring system, making it an exceptional site for nucleophilic attack and condensation reactions. The N-(4-chlorobenzyl) substituent is not merely a passenger; it modulates the molecule's solubility, electronic properties, and steric environment, which can critically influence the stereochemical outcome of reactions. Its derivatives are widely explored for their potential as anticancer, antimicrobial, and antiviral agents.[2][3][4][5]
Protocol 1: Synthesis of this compound
The most direct route to the title compound is the N-alkylation of isatin. The choice of a suitable base and an anhydrous polar aprotic solvent is critical for achieving high yields by ensuring the generation of the isatin anion for subsequent nucleophilic attack on the alkyl halide.[2][6]
Experimental Protocol:
-
Reagents: Isatin, 4-Chlorobenzyl chloride, Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).
-
Step 1: Preparation. To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of isatin).
-
Step 2: Deprotonation. Add finely ground anhydrous K₂CO₃ (1.5 eq) to the suspension. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of isatin. The causality here is that K₂CO₃ is a sufficiently strong base to deprotonate the indole nitrogen, yet mild enough to avoid side reactions with the carbonyl groups.
-
Step 3: Alkylation. Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture. The slight excess of the alkylating agent ensures the complete consumption of the isatin salt.
-
Step 4: Reaction. Heat the reaction mixture to 80-90 °C and maintain it for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Step 5: Work-up and Purification. After completion, cool the mixture to room temperature and pour it into ice-cold water (approx. 50 mL per gram of isatin) with vigorous stirring. The product will precipitate out of the aqueous solution. Filter the solid precipitate, wash thoroughly with water to remove DMF and inorganic salts, and then with a small amount of cold ethanol.
-
Step 6: Drying. Dry the resulting solid under vacuum to afford this compound as a crystalline solid. Further purification can be achieved by recrystallization from ethanol if necessary.
Caption: Synthesis of N-(4-chlorobenzyl)isatin.
Part II: Key Synthetic Applications & Protocols
The true value of N-(4-chlorobenzyl)isatin is realized in its role as a cornerstone for building complex heterocyclic architectures, particularly through multicomponent reactions (MCRs).
Application: Synthesis of Spirooxindoles via [3+2] Cycloaddition
Spirooxindoles represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[7][8] The 1,3-dipolar cycloaddition reaction is a powerful and elegant method for constructing the spiro-pyrrolidine ring system onto the oxindole core.
Scientific Rationale: This strategy relies on the in-situ generation of an azomethine ylide from N-(4-chlorobenzyl)isatin and an amino acid. This transient 1,3-dipole is then trapped by a dipolarophile (an activated alkene) to stereoselectively form the spirocyclic product.[9][10] The reaction's efficiency stems from the decarboxylative condensation of isatin, which provides a clean and irreversible entry to the reactive ylide intermediate.
Protocol 2: Three-Component Synthesis of a Spiro[indole-3,2'-pyrrolidine] Derivative
-
Reagents: this compound (1.0 eq), Sarcosine (1.2 eq), (E)-3-(2,4-dichlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one (dipolarophile, 1.0 eq), Methanol (solvent).
-
Step 1: Setup. In a round-bottom flask, dissolve the dipolarophile in methanol.
-
Step 2: Addition. To this solution, add this compound and sarcosine.
-
Step 3: Reaction. Reflux the mixture for 3-6 hours.[11] The progress can be monitored by TLC. The reaction proceeds through the formation of the azomethine ylide, which is immediately consumed in the cycloaddition, driving the equilibrium forward.
-
Step 4: Isolation. Upon completion, cool the reaction mixture. The spirooxindole product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Step 5: Purification. Collect the solid by filtration, wash with cold methanol, and dry. The product can be further purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the pure spirooxindole derivative.[11]
Caption: Mechanism of [3+2] cycloaddition.
Application: Multicomponent Synthesis of Spiro[indole-4H-pyran] Derivatives
Multicomponent reactions (MCRs) are highly valued for their ability to rapidly generate molecular complexity from simple starting materials in a single step.[12][13] N-(4-chlorobenzyl)isatin is an excellent substrate for MCRs that proceed via a Knoevenagel condensation followed by a Michael addition sequence.
Scientific Rationale: The C3-carbonyl of the isatin undergoes an initial Knoevenagel condensation with an active methylene compound like malononitrile, catalyzed by a base. This creates a highly electrophilic alkene intermediate. A subsequent Michael addition by a nucleophile (e.g., the enolate of a 1,3-dicarbonyl compound like dimedone) and final intramolecular cyclization yields the complex spiro-fused heterocyclic product.[8]
Protocol 3: One-Pot Synthesis of a Spiro[indole-4H-pyran] Derivative
-
Reagents: this compound (1.0 mmol), Malononitrile (1.0 mmol), Dimedone (1.0 mmol), Piperidine (catalyst, 10 mol%), Ethanol (solvent).
-
Step 1: Mixing. In a 50 mL flask, combine this compound, malononitrile, and dimedone in ethanol (15 mL).
-
Step 2: Catalysis. Add a catalytic amount of piperidine to the mixture. The base catalyzes both the initial Knoevenagel condensation and the subsequent Michael addition.
-
Step 3: Reaction. Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often rapid and can be monitored by TLC for the disappearance of starting materials.
-
Step 4: Isolation and Purification. The product typically precipitates from the reaction medium. Collect the solid by filtration, wash with cold ethanol to remove residual reactants and catalyst, and dry under vacuum. The purity is often high enough to not require further chromatographic purification.[8]
Caption: MCR pathway to Spiro[indole-4H-pyran].
Part III: Biological Significance of Derivatives
The intense synthetic focus on this compound is driven by the diverse and potent biological activities exhibited by its derivatives. The isatin core is a well-established pharmacophore, and strategic derivatization allows for the fine-tuning of activity against various biological targets.
| Derivative Class | Target Activity | Key Findings & Examples | References |
| Spiro-pyrrolidines | Anticancer, Anti-HIV | Potent inhibitors of p53-MDM2 interaction; exhibit anti-proliferative activity against various cancer cell lines. | [14][15] |
| Hydrazones | Antitumor | Exhibit potent cytotoxicity against colon, prostate, and lung cancer cell lines; some act as procaspase activators. | [5][16] |
| Schiff Bases | Antiviral | Show inhibitory activity against HIV-1 and HIV-2 replication. | [17][18] |
| Triazole Conjugates | Antifungal | Demonstrate significant activity against fungal strains like Candida glabrata, with some compounds acting as biofilm inhibitors. | [19][20] |
| Fused Pyrans | Antimicrobial, Antitumor | Possess promising biological activities including antitumor and antifungal properties. | [8] |
Conclusion and Future Outlook
This compound has firmly established itself as a premier building block in synthetic organic chemistry. Its predictable reactivity, centered on the C3-carbonyl, provides a reliable entry point for complex molecular construction. Through multicomponent reactions and cycloadditions, it serves as a gateway to privileged scaffolds like spirooxindoles, which are of immense interest in drug discovery. The protocols and rationale presented herein demonstrate its utility in creating libraries of compounds with significant anticancer, antiviral, and antimicrobial potential. Future research will undoubtedly focus on leveraging this versatile intermediate in asymmetric catalysis to control stereocenters with precision and in the development of novel, even more complex, multicomponent reactions to further expand the accessible chemical space.
References
- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the reactions of isatin-derived MBH carbonates for the synthesis of spirooxindoles.
- NIH. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives.
- NIH. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses.
- ResearchGate. Synthesis of spirooxindoles from isatins and dimedone (a), 5‐aminocyclohexanones (b) and spiro‐fused chromen.
- ResearchGate. Isatin-Based Three-Component Synthesis of New Spirooxindoles Using Magnetic Nano-Sized Copper Ferrite | Request PDF.
- ResearchGate. Synthesis of spirooxindole derivatives from substituted isatin, L-proline or sarcosine and 1,4-napthoquinone.
- NIH. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity.
- From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents.
- PubMed. Isatin Derivatives and Their Antiviral Properties Against Arboviruses: A Review.
- PMC. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents.
- Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity.
- Impactfactor. Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives.
- PubChem. This compound.
- ResearchGate. Synthesis of substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1, 2, 3‐triazol‐4‐yl) methanones (8a‐u).
- PMC. Isatin derivatives as broad-spectrum antiviral agents: the current landscape.
- NIH. Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines.
- PubMed. Engaging Isatins in Multicomponent Reactions (MCRs) - Easy Access to Structural Diversity.
- The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules.
- International Journal of Pharmacy and Biological Sciences. Synthesis and Pharmacological Screening of New Isatin Derivatives.
- DergiPark. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds.
- Semantic Scholar. Recent applications of isatin in the synthesis of organic compounds.
- ResearchGate. Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity | Request PDF.
- ResearchGate. Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide | Request PDF.
- PubMed. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine.
- ResearchGate. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents.
- Hilaris Publisher. Recent Advancement in Synthesis of Isatin as Anticonvulsant Agents: A Review.
- PMC - NIH. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
- Mechanistic investigation of some pharmacologically active beta- diketo compounds and related nitrogen heterocycles, A theoretic.
- Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives.
- Der Pharma Chemica. Synthesis and antimicrobial activity of some new 3,4-disubstituted pyrroles and pyrazoles.
- ResearchGate. Design, Synthesis and Biological Evaluation of Substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1,2,3‐triazol‐4‐yl)methanones as Antifungal Agents.
Sources
- 1. This compound | C15H10ClNO2 | CID 277990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | 303998-01-8 [smolecule.com]
- 3. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Recent advances in the reactions of isatin-derived MBH carbonates for the synthesis of spirooxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. dspace.uevora.pt [dspace.uevora.pt]
- 10. dspace.uevora.pt [dspace.uevora.pt]
- 11. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engaging Isatins in Multicomponent Reactions (MCRs) - Easy Access to Structural Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Preparation of 1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime
An In-Depth Guide to the Synthesis of 1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of this compound 3-oxime, a derivative of the versatile isatin scaffold. Isatin (1H-indole-2,3-dione) and its analogues represent a privileged class of heterocyclic compounds, renowned for their broad spectrum of biological activities and their utility as precursors in drug discovery and organic synthesis.[1][2][3] Functionalization at the N-1 and C-3 positions of the isatin core is a proven strategy for modulating its pharmacological profile. This guide details a reliable two-step synthetic pathway, commencing with the N-alkylation of isatin with 4-chlorobenzyl chloride, followed by the oximation of the C-3 carbonyl group. We provide not only step-by-step protocols but also the underlying chemical principles, characterization data, safety precautions, and insights into the compound's relevance in medicinal chemistry. This protocol is designed for researchers in chemical biology, medicinal chemistry, and drug development, offering a robust method for accessing this and structurally related compounds for further investigation.
Rationale and Synthetic Strategy
The isatin nucleus is a highly adaptable scaffold, and its derivatives have demonstrated a wide array of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] The introduction of an N-benzyl group, particularly one bearing a halogen like chlorine, can enhance lipophilicity and introduce specific steric and electronic features that may improve target binding and cellular uptake.[6][7][8] Furthermore, the conversion of the C-3 ketone to an oxime introduces a hydrogen-bond-donating group and potential for E/Z isomerism, which can significantly influence biological activity.[6][9]
Our synthetic approach is a logical and efficient two-step process:
-
Step 1: N-Alkylation. The acidic N-H proton of isatin is removed by a mild base in a polar aprotic solvent, generating the isatin anion. This potent nucleophile then displaces the chloride from 4-chlorobenzyl chloride in a classic SN2 reaction to yield the intermediate, this compound.[10][11]
-
Step 2: Oximation. The C-3 carbonyl of the N-alkylated intermediate undergoes a condensation reaction with hydroxylamine. This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the electrophilic ketone, followed by dehydration to form the final C=NOH (oxime) bond.[9][12]
Caption: High-level overview of the two-step synthesis protocol.
Detailed Experimental Protocols
Part A: Synthesis of this compound (Intermediate)
Principle: This reaction is a nucleophilic substitution. The isatin anion is generated in situ using potassium carbonate (K₂CO₃) as a base in N,N-dimethylformamide (DMF), a polar aprotic solvent that effectively solvates the potassium cation while leaving the isatin anion highly reactive.[10][11] The anion then attacks the benzylic carbon of 4-chlorobenzyl chloride. N-alkylation is strongly favored over O-alkylation for isatins under these conditions.[13]
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Quantity | Moles |
|---|---|---|---|---|
| Isatin | 91-56-5 | 147.13 | 5.00 g | 33.98 mmol |
| 4-Chlorobenzyl chloride | 104-83-6 | 161.03 | 6.03 g (4.8 mL) | 37.42 mmol |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 5.64 g | 40.80 mmol |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |
| Ethanol (for recrystallization) | 64-17-5 | 46.07 | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - |
Equipment: 250 mL round-bottom flask, magnetic stirrer hotplate, condenser, thermometer, Buchner funnel, filtration apparatus, TLC plates (silica gel 60 F₂₅₄), standard laboratory glassware.
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isatin (5.00 g, 33.98 mmol) and anhydrous potassium carbonate (5.64 g, 40.80 mmol).
-
Add N,N-dimethylformamide (50 mL) to the flask. Stir the suspension at room temperature for 30 minutes. The color of the mixture should change to a deep reddish-purple, indicating the formation of the isatin anion.
-
Add 4-chlorobenzyl chloride (4.8 mL, 37.42 mmol) dropwise to the suspension over 5-10 minutes using a syringe or dropping funnel.
-
Attach a condenser to the flask and heat the reaction mixture to 70-80 °C. Maintain this temperature with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The reaction is complete when the starting isatin spot has been consumed (typically 2-4 hours).
-
Once complete, allow the reaction mixture to cool to room temperature.
-
Pour the dark reaction mixture slowly into a beaker containing 400 mL of ice-cold water while stirring vigorously. An orange-red precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid precipitate thoroughly with deionized water (2 x 50 mL) to remove DMF and inorganic salts.
-
Recrystallize the crude product from hot ethanol to yield pure this compound as bright orange crystals.
-
Dry the purified product in a vacuum oven at 50 °C. Record the final mass and calculate the percentage yield.
Part B: Synthesis of this compound 3-oxime (Final Product)
Principle: This step is a classic condensation reaction. The C-3 ketone of the N-alkylated isatin intermediate reacts with hydroxylamine hydrochloride. Sodium acetate is added as a mild base to neutralize the hydrochloric acid released, driving the reaction towards the oxime product.[9]
Caption: Mechanism of Oximation at the C-3 position of the isatin core.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Quantity | Moles |
|---|---|---|---|---|
| This compound | 26960-66-7 | 271.70 | 3.00 g | 11.04 mmol |
| Hydroxylamine hydrochloride (NH₂OH·HCl) | 5470-11-1 | 69.49 | 0.92 g | 13.25 mmol |
| Sodium Acetate (NaOAc), anhydrous | 127-09-3 | 82.03 | 1.09 g | 13.29 mmol |
| Ethanol (95%) | 64-17-5 | 46.07 | 60 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | ~300 mL | - |
Equipment: 250 mL round-bottom flask, magnetic stirrer hotplate, reflux condenser, Buchner funnel, filtration apparatus, TLC plates.
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (3.00 g, 11.04 mmol) in 60 mL of 95% ethanol by warming gently.
-
To this solution, add hydroxylamine hydrochloride (0.92 g, 13.25 mmol) and anhydrous sodium acetate (1.09 g, 13.29 mmol).
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring. The solution will typically turn from orange to yellow.
-
Monitor the reaction by TLC (30% ethyl acetate in hexanes). The reaction is usually complete within 1-2 hours.
-
After completion, cool the reaction flask to room temperature.
-
Pour the reaction mixture into 250 mL of cold deionized water. A yellow precipitate will form.
-
Stir the suspension for 20 minutes in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with plenty of cold deionized water (3 x 40 mL) to remove any unreacted starting materials and salts.
-
Dry the final product, this compound 3-oxime, under vacuum. The product is typically of high purity, but can be recrystallized from ethanol if needed.
-
Record the final mass, calculate the yield, and proceed with characterization.
Characterization and Expected Results
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for the final product.
| Analysis | Expected Result |
| Appearance | Yellow to pale orange solid |
| Molecular Formula | C₁₅H₁₁ClN₂O₂ |
| Molecular Weight | 286.72 g/mol |
| Melting Point | To be determined experimentally; should be a sharp range. |
| TLC (30% EtOAc/Hex) | Rf value higher than the N-alkylated intermediate. |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~12.5 (s, 1H, N-OH), δ 7.2-7.8 (m, 8H, Ar-H), δ ~5.0 (s, 2H, N-CH₂-Ar) |
| IR (KBr, cm⁻¹) | ~3200 (O-H stretch), ~1700 (C=O stretch, C2-ketone), ~1620 (C=N stretch), ~1490 (Ar C=C stretch), ~750 (C-Cl stretch) |
| Mass Spec (ESI+) | m/z = 287.05 [M+H]⁺, 309.03 [M+Na]⁺ |
Safety and Handling Precautions
All experiments must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Isatin: Generally considered to have low toxicity, but handle with care to avoid dust inhalation.[14][15]
-
4-Chlorobenzyl chloride: HIGHLY HAZARDOUS. This compound is a lachrymator (causes tears) and is harmful if inhaled, swallowed, or in contact with skin. It may also cause an allergic skin reaction.[16][17] Handle exclusively in a fume hood. Avoid heating open containers. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation of vapors and skin contact.
-
Hydroxylamine Hydrochloride: Corrosive and can cause skin irritation. Handle with care.
-
Waste Disposal: All organic waste should be collected in a designated chlorinated solvent waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Conclusion and Applications
The protocol described herein provides a reliable and efficient method for the synthesis of this compound 3-oxime. This compound serves as a valuable building block for further chemical elaboration or as a candidate for biological screening. Isatin derivatives are actively being investigated as anticancer agents that can induce apoptosis, with some acting as potent caspase activators or tubulin polymerization inhibitors.[7][8][18] The specific structural motifs of a halogenated benzyl group and an oxime at C-3 make this compound a promising subject for evaluation in various disease models, particularly in oncology and infectious diseases.
References
- da Silva, F. C., et al. (2009). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 14(9), 3650-3657.
- Wang, W., et al. (2010). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Chemical Communications, 46(18), 3173-3175.
- Sharma, G., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(43), 26694-26724.
- Bhatnagar, R., et al. (2020). Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives With Proven Pharmacophoric Moiety. Asian Journal of Chemistry, 32(11), 2731-2738.
- Akhtar, J., & Khan, A. A. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 58-66.
- Al-Ostath, A. I., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. Pharmaceutical Chemistry Journal, 57(2), 196-203.
- Garden, S. J., et al. (1998). A Convenient Methodology for the N-Alkylation of Isatin Compounds. Synthetic Communications, 28(9), 1679-1689.
- Kollmar, M., et al. (2006). Process for preparing isatins with control of side-product formation. U.S. Patent Application No. 10/542,501.
- Mohsin, A. K., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 205-224.
- Wang, Z., et al. (2017). Metal-free synthesis of isatin oximes via radical coupling reactions of oxindoles with t-BuONO in water. Organic & Biomolecular Chemistry, 15(24), 5125-5128.
- Check, C. T., et al. (2022). Alkylation of isatins with trichloroacetimidates. Organic & Biomolecular Chemistry, 20(10), 2113-2119.
- Cvetkovska, M., et al. (2017). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. International Journal of Engineering Research, 6(5), 1-5.
- Zask, A., et al. (2013). Synthesis of Substituted Isatins. Organic letters, 15(9), 2198-2201.
- Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 4, 45.
- Abele, E., & Abele, R. (2007). Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. Chemistry of Heterocyclic Compounds, 43(1), 1-29.
- Nguyen, H. T., et al. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1854-1865.
- ResearchGate. Synthesis of substituted (1-(4-chlorobenzyl)-1H-indol-3-yl) 1H-(1, 2, 3-triazol-4-yl) methanones (8a-u).
- Global Substance Registration System (GSRS). 1-(4-CHLOROBENZYL)INDOLINE-2,3-DIONE.
- ResearchGate. (2025, August 6). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide.
- Nguyen, H. T., et al. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1854–1865.
- Carl ROTH. Safety Data Sheet: Isatin.
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. journals.irapa.org [journals.irapa.org]
- 4. biomedres.us [biomedres.us]
- 5. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime | 303740-87-6 [smolecule.com]
- 7. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijoer.com [ijoer.com]
- 12. Metal-free synthesis of isatin oximes via radical coupling reactions of oxindoles with t-BuONO in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.com [fishersci.com]
- 17. echemi.com [echemi.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important N-substituted isatin derivative. We provide in-depth, experience-based answers to frequently encountered issues, supported by authoritative literature.
Section 1: Strategic Synthesis Planning
The synthesis of this compound can be approached via two primary strategic pathways. Your choice will depend on the availability of starting materials, scalability, and specific experimental capabilities.
FAQ: Which synthetic route is best for my project?
Answer: The optimal route depends on your starting materials. We have outlined the two most common and reliable pathways below.
-
Route A: N-Alkylation of Isatin. This is the most direct and frequently used method, especially for synthesizing a variety of N-substituted analogs. It involves a two-step process: (1) an established synthesis of the isatin core, followed by (2) N-alkylation with 4-chlorobenzyl chloride. This route is ideal if you have isatin readily available or wish to create a library of N-substituted derivatives from a common intermediate.[1]
-
Route B: Cyclization of an N-Substituted Aniline (Stollé Synthesis). This method begins with N-(4-chlorobenzyl)aniline, which is then reacted with oxalyl chloride and cyclized using a Lewis acid.[2][3][4] This is an excellent, more convergent approach if N-(4-chlorobenzyl)aniline is your available starting material.
The following decision workflow can help you select the appropriate pathway:
Caption: Decision workflow for selecting a synthetic route.
Section 2: Troubleshooting Route A - The N-Alkylation of Isatin
This section addresses the most common challenges encountered when alkylating the isatin nitrogen with 4-chlorobenzyl chloride. Success hinges on effectively generating the isatin anion and ensuring it reacts selectively at the nitrogen.[1]
FAQ: My N-alkylation reaction has low conversion or fails to proceed. How can I improve the yield?
Answer: Low conversion is typically due to suboptimal reaction conditions, primarily related to the choice of base, solvent, and temperature. The goal is to efficiently deprotonate the isatin N-H (pKa ≈ 10-11 in DMSO) to form the nucleophilic anion.[1]
1. Choice of Base: The base must be strong enough to deprotonate isatin.
-
Weak Bases (e.g., NaHCO₃): Generally insufficient and will result in poor to no conversion.
-
Moderately Strong Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the best choices.[1] Cesium carbonate (Cs₂CO₃) is particularly effective due to the "cesium effect," which results in a more 'naked' and highly reactive anion, often leading to higher yields and faster reactions.[1]
-
Strong Bases (e.g., NaH, CaH₂): Very effective for deprotonation but require strictly anhydrous conditions and careful handling.[1] Sodium hydride (NaH) is a common choice but can be overkill and may lead to side reactions if moisture is present.
2. Solvent Selection: The solvent plays a critical role in solvating the isatin anion and influencing reactivity.
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These are the recommended solvents.[5] They effectively dissolve the isatin anion while not interfering with its nucleophilicity.[5] N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidinone (NMP) are excellent choices.[1]
-
Other Solvents (THF, Acetonitrile): While sometimes used, they are generally less effective for this specific transformation unless paired with very strong bases or phase-transfer catalysts.[5][6]
3. Temperature and Reaction Time:
-
Temperature: Many N-alkylation reactions proceed well at room temperature, but gentle heating (e.g., 50-80 °C) can significantly increase the reaction rate and drive it to completion, especially with weaker bases like K₂CO₃.[5]
-
Microwave Irradiation: This technique is highly effective for N-alkylation of isatin, dramatically reducing reaction times from hours to minutes and often improving yields.[7][8] Power levels should be optimized to avoid decomposition.
Summary of Recommended Conditions for N-Alkylation:
| Base | Solvent | Temperature | Typical Yields | Key Considerations |
| K₂CO₃ / Cs₂CO₃ | DMF or NMP | 25 - 80 °C | Good to Excellent | Recommended starting point. Cs₂CO₃ is often superior.[1] |
| NaH | Anhydrous DMF/THF | 0 °C to RT | Good to Excellent | Requires strict inert and anhydrous conditions.[1] |
| DIPA / TBAB | DMAc | 30 °C | Moderate | Phase-transfer catalysis can be an option, but may yield less than other methods.[9] |
FAQ: My TLC shows multiple product spots. What are the likely side products and how can I prevent them?
Answer: The primary side product in the alkylation of the isatin anion is O-alkylation, leading to the formation of 2-alkoxy-indol-3-one. While C3-alkylation is a known issue for general indole alkylations, the conjugated dicarbonyl system of isatin makes O-alkylation at the C2-carbonyl oxygen the more probable side reaction.[5][10]
Controlling Selectivity (N- vs. O-alkylation): The selectivity is governed by Hard and Soft Acid-Base (HSAB) theory. The nitrogen atom is a "softer" nucleophilic center, while the oxygen atom is "harder."
-
To Favor N-Alkylation (Desired): Employ conditions that promote the formation of a "soft" ionic interaction. This is best achieved with larger, more polarizable counter-ions (like K⁺ or Cs⁺) in polar aprotic solvents (DMF, DMSO).[1] These conditions create a solvent-separated ion pair, leaving the softer nitrogen atom more accessible for reaction with the soft electrophile (benzyl chloride).
-
Conditions that may increase O-Alkylation (Undesired): Using smaller, harder cations (like Li⁺ or Na⁺) in less polar solvents can favor a tight ion pair, making the harder oxygen atom more reactive.
Troubleshooting Steps:
-
Switch to Cesium Carbonate (Cs₂CO₃): If you are using NaH or K₂CO₃ and see side products, switching to Cs₂CO₃ in DMF is the first and most effective step to improve N-selectivity.
-
Ensure Purity of Reagents: Use high-purity isatin and 4-chlorobenzyl chloride. Degradation of the alkylating agent can lead to undesired byproducts.
Section 3: Troubleshooting Preparatory Steps
If you are following Route A, a high-yield synthesis of the isatin core is a prerequisite. Here, we address common failures in the classic Sandmeyer synthesis.
FAQ: My Sandmeyer isatin synthesis gave a low yield and significant tar formation. What went wrong?
Answer: The Sandmeyer synthesis, which involves cyclizing an α‐isonitrosoacetanilide intermediate in strong acid, is highly sensitive to temperature.[3][11][12]
-
Critical Issue: Temperature Control: The cyclization in concentrated sulfuric acid is highly exothermic. The temperature must be carefully maintained, typically between 60-80°C.[12][13]
-
If too low (< 50°C): The reaction may not start or will be incomplete.[12]
-
If too high (> 80°C): This is the most common cause of failure. Excessive heat leads to uncontrolled side reactions, primarily sulfonation of the aromatic ring and decomposition (charring), resulting in low yields and a tarry, difficult-to-purify product.[12]
-
-
Solution:
-
Add the isonitrosoacetanilide intermediate to the pre-heated sulfuric acid in small portions.
-
Use an ice bath to actively cool the reaction vessel and maintain the target temperature range.
-
Ensure vigorous stirring to dissipate heat evenly.[12]
-
-
Alternative Acid: For substrates with poor solubility in sulfuric acid, which can lead to incomplete cyclization, methanesulfonic acid can be a superior alternative, often providing similar or improved yields.[14]
Section 4: Experimental Protocols & Workflows
Protocol: Optimized N-Alkylation of Isatin with 4-Chlorobenzyl Chloride
This protocol is based on microwave-assisted conditions, which offer significant advantages in speed and efficiency.[8] A conventional heating alternative is also provided.
Materials:
-
Isatin (1.0 eq)
-
4-Chlorobenzyl chloride (1.1 - 1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
N,N-Dimethylformamide (DMF) (minimal amount, e.g., 1-2 mL per mmol of isatin)
Microwave-Assisted Procedure:
-
In a microwave-safe reaction vial, combine isatin, cesium carbonate, and 4-chlorobenzyl chloride.
-
Add a few drops of DMF, just enough to create a slurry that can be stirred.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 80-100°C for 5-15 minutes. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice or cold water. The product will precipitate.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from ethanol or an ethanol/water mixture to obtain the pure this compound.
Conventional Heating Procedure:
-
Follow steps 1 and 2 in a round-bottom flask equipped with a stir bar and condenser.
-
Heat the mixture in an oil bath at 60-80°C.
-
Monitor the reaction by TLC. The reaction may take 2-6 hours.
-
Follow steps 5-8 for work-up and purification.
Workflow Diagram:
Caption: Step-by-step workflow for N-alkylation.
References
- Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark. [Link]
- Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences - International Research and Publishing Academy. [Link]
- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Lupine Publishers. [Link]
- Isatin. (n.d.). Wikipedia.
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019).
- Stollé Synthesis. (n.d.). SynArchive.
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (n.d.). PMC - NIH. [Link]
- This compound. (n.d.). PubChem.
- 1-(4-CHLOROBENZYL)INDOLINE-2,3-DIONE. (n.d.). gsrs.
- An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (2025).
- Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. (n.d.). NIH. [Link]
- Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (2017). RSC Publishing. [Link]
- Isatin. (n.d.). Organic Syntheses Procedure.
- Synthesis of Isatin. (2024). Sciencemadness Discussion Board. [Link]
- Simple and Efficient Microwave Assisted N-Alkylation of Is
- Synthesis of Substituted Is
- A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2025). Biomedicine and Chemical Sciences. [Link]
- New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiprolifer
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applic
- Design, Synthesis and Biological Evaluation of Substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1,2,3‐triazol‐4‐yl)methanones as Antifungal Agents. (2019).
- Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. (n.d.). PMC. [Link]
- Synthesis of substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1, 2, 3‐triazol‐4‐yl) methanones (8a‐u). (n.d.).
- Simple and Efficient Microwave Assisted N-Alkylation of Isatin. (2008).
- Isatin synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. (2025).
- Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark. [Link]
- (PDF) Synthesis of Isatin and its derivatives containing heterocyclic compounds. (2021).
- Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents. (n.d.). PubMed. [Link]
- Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. (2022). MDPI. [Link]
- Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). PMC - PubMed Central. [Link]
Sources
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.irapa.org [journals.irapa.org]
- 3. Isatin - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | 303998-01-8 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Substituted Isatin Derivatives
Welcome to the technical support center for the purification of N-substituted isatin derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common challenges encountered during the purification of this important class of compounds. Our focus is on providing not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues that you may encounter during the purification of your N-substituted isatin derivatives in a question-and-answer format.
Issue 1: My final product is an oil or a goo after work-up and solvent removal.
Question: After performing an aqueous work-up and removing the extraction solvent (e.g., ethyl acetate) via rotary evaporation, my N-substituted isatin derivative is an intractable oil instead of a solid. How can I solidify it?
Answer: This is a very common issue, often caused by residual high-boiling point solvents or the intrinsic properties of the synthesized molecule. Here are several troubleshooting steps, ordered from simplest to most involved:
-
Ensure Complete Removal of Solvents: High-boiling point solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are frequently used in N-alkylation reactions, can be difficult to remove completely and will leave your product as an oil.[1][2]
-
High Vacuum Drying: Dry your product under a high vacuum for an extended period, potentially with gentle heating (if the compound is thermally stable), to remove residual solvents.[3]
-
Azeotropic Removal: Adding a solvent like toluene and removing it under reduced pressure can help to azeotropically remove traces of water and other solvents.[2]
-
-
Induce Crystallization by Trituration: If residual solvent is not the issue, your compound may be reluctant to crystallize. Trituration can often induce solidification.
-
Procedure: Add a non-polar solvent in which your product is expected to be insoluble, such as hexanes, diethyl ether, or a mixture of the two.[3] Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface.[2][3] This mechanical agitation can provide the energy needed for nucleation and crystallization. If successful, you can then filter the resulting solid.
-
-
Column Chromatography: If the above methods fail, it is likely that impurities are inhibiting crystallization. In this case, purification by column chromatography is the next logical step.[3]
Issue 2: My purified N-substituted isatin is still contaminated with starting isatin.
Question: Even after column chromatography or recrystallization, I see a persistent spot corresponding to the starting isatin in my TLC analysis. How can I remove it effectively?
Answer: The similar polarity of some N-substituted isatins and isatin itself can make their separation challenging.[3] This issue primarily stems from an incomplete reaction.
-
Optimize Reaction Conditions: The most effective solution is to drive the reaction to completion.
-
Ensure at least a stoichiometric amount of a sufficiently strong base (e.g., K₂CO₃, NaH) is used for complete deprotonation of the isatin N-H.[1]
-
Use a slight excess (1.1-1.5 equivalents) of the alkylating agent.[4][5]
-
Ensure adequate reaction time and temperature, monitoring closely by TLC until the starting isatin spot is no longer visible.[5]
-
-
Alternative Work-up Procedure: If unreacted isatin remains, a basic wash during the work-up can help.
-
Rationale: Isatin is weakly acidic and can be deprotonated by a mild base to form a salt that is more soluble in the aqueous phase than in the organic phase.
-
Procedure: During the aqueous work-up, wash the organic layer (e.g., ethyl acetate) with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). This will extract the unreacted isatin into the aqueous layer. Be cautious, as some N-substituted isatins may be sensitive to strong bases.[6]
-
-
Chromatography Optimization: If chromatographic separation is necessary, fine-tuning the conditions is key.
-
Solvent System: A common eluent system is a mixture of hexanes and ethyl acetate.[4] You may need to use a shallow gradient or an isocratic elution with a low polarity (e.g., 10-20% ethyl acetate in hexanes) to achieve better separation.[4][7]
-
Alternative Stationary Phase: While silica gel is acidic and generally effective, for sensitive compounds, neutral or basic alumina could be an alternative.[8]
-
Issue 3: I have a low yield of my N-substituted isatin derivative.
Question: My N-alkylation reaction is consistently resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields can be attributed to several factors, including incomplete deprotonation, side reactions, or suboptimal reaction conditions.[3]
-
Incomplete Deprotonation: The N-H of isatin must be deprotonated to form the nucleophilic isatin anion. If the base is not strong enough or used in insufficient amounts, the reaction will not proceed to completion.[3] Consider using a stronger base than potassium carbonate, such as sodium hydride (NaH), if compatible with your other functional groups.
-
Side Reactions: The isatin core can be susceptible to side reactions, especially under strongly basic conditions.[3] O-alkylation is a possible side reaction, although N-alkylation is generally favored.[3] Aldol-type reactions at the C3-keto position can also occur.
-
Steric Hindrance: A bulky alkylating agent or substitution on the isatin ring (particularly at the C7 position) can sterically hinder the nucleophilic attack, leading to lower yields.[1] In such cases, longer reaction times or higher temperatures may be necessary.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for purifying N-substituted isatin derivatives using silica gel flash column chromatography.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.[4]
-
The ideal solvent system will give your desired product a retention factor (Rf) of approximately 0.2-0.35.[9]
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude product (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column using the "wet slurry" method with your chosen eluent system. Ensure the silica bed is compact and free of air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[10] Using a pipette, carefully load the solution onto the top of the silica bed.
-
Dry Loading: If your product has poor solubility in the eluent, dissolve it in a solvent like dichloromethane, add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent to obtain a free-flowing powder.[10] Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and apply gentle pressure (if using flash chromatography).
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid products that have moderate to high purity.
-
Solvent Selection:
-
The ideal recrystallization solvent will dissolve your compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Commonly effective solvent systems for N-substituted isatins include ethanol or a mixture of dichloromethane/hexanes.[3]
-
Test solubility in small vials with a few milligrams of your crude product and various solvents.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.[11]
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[3]
-
Once crystals have formed, collect them by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under a vacuum.
-
Data & Workflow Visualization
Table 1: Common TLC Solvent Systems for Isatin Derivatives
| Compound Polarity | Recommended Solvent System (v/v) | Typical Rf Range | Reference |
| Low to Medium Polarity | 10-30% Ethyl Acetate in Hexanes | 0.2 - 0.5 | [4] |
| Medium to High Polarity | 40-60% Ethyl Acetate in Hexanes | 0.2 - 0.5 | [12] |
| Polar Compounds | 1-5% Methanol in Dichloromethane | 0.2 - 0.4 | [12] |
Note: These are starting points and may require optimization based on the specific substituents on the isatin core.
Diagram 1: Troubleshooting Workflow for Oily Products
Caption: Decision tree for solidifying oily N-substituted isatin products.
Diagram 2: Purification Strategy Selection
Caption: General strategy for selecting a purification method.
References
- Reddy, B. V. S., et al. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega.
- Chen, J., et al. (2011). Simple isatin derivatives as free radical scavengers: Synthesis, biological evaluation and structure-activity relationship. ResearchGate.
- Garden, S. J., et al. (2000). Counter-Current chromatography separation of isatin derivatives using the sandmeyer methodology. SciELO.
- Zhang, J., et al. (2018). Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. MDPI.
- SIELC Technologies. (n.d.). Separation of Isatin on Newcrom R1 HPLC column.
- University of Rochester. (n.d.). Solvent Systems for TLC.
- Kothandapani, J. (2015). Is it possible to separate isatin derivatives from isatin without using Colum chromatography? ResearchGate.
- Reddit. (2022). Need urgent help with crystallization/drying/solidifying of an isatin derivative.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- Indo American Journal of Pharmaceutical Research. (2013). SYNTHESIS AND EVALUATION OF ISATIN DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITY.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. iajpr.com [iajpr.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Overcoming Poor Water Solubility of Isatin-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isatin-based kinase inhibitors. The isatin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting pathways involved in angiogenesis and tumor proliferation, such as VEGFR, PDGFR, and KIT.[1][2] However, the planar, heteroaromatic nature of the isatin core often leads to poor aqueous solubility, creating significant hurdles in preclinical and clinical development.[3]
This guide provides in-depth, practical solutions to these solubility challenges, moving from fundamental principles to advanced formulation strategies. It is designed to empower you with the knowledge to troubleshoot common issues and select the optimal path forward for your specific compound and experimental needs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when handling these challenging compounds.
Q1: My new isatin-based inhibitor won't dissolve in my aqueous buffer for an in vitro assay. What's the first thing I should do?
A1: The standard and most immediate approach is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the universal first choice due to its powerful solvating ability for a vast range of organic molecules.[4][5] From this primary stock (e.g., 10-50 mM), you can perform serial dilutions into your final aqueous medium.
Key Consideration: It is critical to maintain the final concentration of DMSO in your assay below a level that could cause artifacts, typically well under 0.5% v/v.[4] Always run a vehicle control (buffer with the same final DMSO concentration) to ensure the solvent has no effect on your biological system.
Q2: I've prepared a DMSO stock, but the compound precipitates immediately when I dilute it into my cell culture media or buffer. What's happening?
A2: This is a classic case of a compound "crashing out" or precipitating upon dilution.[4] It occurs because, upon dilution, the DMSO concentration drops dramatically, and the aqueous medium cannot maintain the inhibitor in solution at that concentration. The concentration of your compound has exceeded its thermodynamic aqueous solubility limit.
To solve this, you can:
-
Lower the final concentration: Your target concentration may simply be too high. Determine if a lower, soluble concentration is still effective for your assay.
-
Perform serial dilutions in DMSO first: Before the final aqueous dilution, make intermediate dilutions in DMSO to lower the starting concentration.[4]
-
Modify the aqueous buffer: As detailed in the guides below, adjusting pH or adding solubility enhancers can dramatically increase the aqueous solubility limit.[4][6]
Q3: How does pH influence the solubility of my isatin-based inhibitor?
A3: The solubility of many kinase inhibitors, including isatin-based ones, is highly pH-dependent.[6] The isatin scaffold contains a weakly acidic N-H proton on the indole ring. Furthermore, many isatin-based inhibitors are functionalized with basic amine groups (e.g., the diethylaminoethyl side chain in Sunitinib).[7]
For compounds with basic moieties, lowering the pH of the buffer will protonate these groups, rendering them ionized and generally more water-soluble.[6] For example, the solubility of Sunitinib base is poor above pH 7 but increases significantly at a pH below 6.[8] This is the principle behind using salt forms like Sunitinib Malate, which creates a more acidic microenvironment upon dissolution, enhancing solubility.[7][8]
Q4: What is an amorphous solid dispersion (ASD) and how can it help?
A4: An amorphous solid dispersion (ASD) is a formulation where the drug is dispersed at a molecular level within a hydrophilic polymer matrix.[9][10] Crystalline compounds, which are common for isatin derivatives, have a highly ordered lattice structure that requires significant energy to break during dissolution. By converting the drug to its higher-energy, disordered amorphous state and stabilizing it with a polymer, you can achieve a much higher apparent solubility and faster dissolution rate.[9][10][11] This is a powerful technique for improving the oral bioavailability of poorly soluble drugs.[10][12]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured approaches and step-by-step protocols for systematically overcoming solubility issues.
Guide 1: Systematic Approach to Solubility Enhancement
Before attempting complex formulations, a logical, stepwise approach can often solve the problem efficiently. The following workflow guides the user from initial characterization to the selection of an appropriate strategy.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol is for weakly basic isatin-based inhibitors containing an ionizable amine group.
-
Determine pKa: Identify the pKa of the most basic functional group on your molecule. This can be found in literature or predicted using software (e.g., ChemAxon, Schrödinger).
-
Buffer Preparation: Prepare an aqueous buffer with a pH at least 1-2 units below the pKa of the basic center. Common choices include citrate buffers (for pH 3-6) or phosphate buffers (for pH 6-7.5). Ensure the buffer components do not interact with your compound.
-
Stock Solution: Prepare a 10-20 mM stock solution of your inhibitor in 100% DMSO.
-
Dilution: Slowly add the DMSO stock solution dropwise into the vortexing acidic buffer to reach your final desired concentration. The slow addition to a stirring solution helps prevent localized high concentrations that can lead to precipitation.
-
Observation & Confirmation: Visually inspect the solution for any signs of precipitation (haziness, Tyndall effect). For quantitative analysis, filter the solution (0.22 µm PVDF filter) and measure the concentration of the filtrate by HPLC-UV or LC-MS.
Protocol 2: Preparing an Inclusion Complex with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like the isatin core, forming a water-soluble "host-guest" inclusion complex.[13][14][15] Sulfobutyl ether β-cyclodextrin (SBE-β-CD) is particularly effective for enhancing the solubility of kinase inhibitors.[16]
-
Molar Ratio Screening: Prepare aqueous solutions of SBE-β-CD at various concentrations (e.g., 5%, 10%, 20% w/v) in your desired buffer.
-
Complex Formation: Add an excess amount of the solid isatin-based inhibitor to each SBE-β-CD solution.
-
Equilibration: Agitate the suspensions at room temperature for 24-48 hours to ensure equilibrium is reached. Protect from light if the compound is photosensitive.
-
Separation & Analysis: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantification: Carefully collect the supernatant, filter it through a 0.22 µm filter, and determine the drug concentration using a validated HPLC method. This will give you the solubility in each cyclodextrin concentration.
-
Stock Preparation: Based on the screening results, prepare a stock solution by dissolving the required amount of inhibitor in the optimal SBE-β-CD solution for your in vivo or in vitro experiments.
Caption: Mechanism of cyclodextrin inclusion complex formation.
Protocol 3: Lab-Scale Preparation and Validation of an Amorphous Solid Dispersion (ASD)
This protocol outlines a solvent evaporation method for preparing an ASD for screening purposes, followed by essential characterization to confirm its amorphous nature.
A. Preparation (Solvent Evaporation)
-
Polymer Selection: Choose a suitable polymer. Common choices include polyvinylpyrrolidone (PVP), copovidone (PVP/VA), or hydroxypropyl methylcellulose acetate succinate (HPMCAS).
-
Solvent Selection: Identify a common volatile solvent (e.g., methanol, acetone, dichloromethane) that dissolves both your isatin-based inhibitor and the chosen polymer.
-
Dissolution: Prepare a solution containing the drug and polymer at a specific ratio (e.g., 1:3 or 1:4 drug-to-polymer by weight). Ensure both components are fully dissolved.
-
Evaporation: Place the solution in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. This rapid removal of solvent "traps" the drug in its amorphous state within the polymer matrix.
-
Secondary Drying: Scrape the resulting solid film from the flask and dry it further in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Processing: Gently grind the dried material into a fine powder using a mortar and pestle.
B. Characterization (Self-Validation)
It is essential to confirm that you have successfully created an amorphous dispersion and not just a physical mixture.
-
Powder X-Ray Diffraction (PXRD):
-
Principle: Crystalline materials produce sharp, characteristic peaks in a diffraction pattern, while amorphous materials produce a broad, diffuse "halo."[17]
-
Procedure: Analyze a small sample of your prepared ASD powder using a PXRD instrument.
-
Expected Result: The absence of sharp diffraction peaks corresponding to the crystalline form of your drug confirms the amorphous nature of the dispersion.[17] The detection limit for crystallinity is typically 1-5%.[18][19][20]
-
-
Differential Scanning Calorimetry (DSC):
-
Principle: DSC measures the heat flow into or out of a sample as it is heated. Crystalline materials show a sharp endotherm at their melting point (Tm), while amorphous materials show a subtle baseline shift at their glass transition temperature (Tg).[17][21]
-
Procedure: Heat a small, hermetically sealed sample of your ASD in a DSC instrument.
-
Expected Result: The thermogram should show a single glass transition temperature (Tg) for the miscible drug-polymer system and, crucially, the absence of a melting endotherm for the crystalline drug.[21]
-
Part 3: Data & Pathway Visualization
Comparative Solubility Data
The choice of formulation can have a dramatic impact on solubility. The example of Sunitinib, an isatin-based inhibitor, illustrates this principle clearly.
| Compound Form | Vehicle / Medium | Approximate Solubility | Reference |
| Sunitinib Base | Aqueous Buffer (pH > 7) | Sparingly Soluble | [8] |
| Sunitinib Malate | Aqueous Buffer (pH 1.2-6.8) | > 25 mg/mL | [7] |
| Sunitinib Malate | DMSO | ~5 mg/mL | [5] |
| Sunitinib Malate | 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [5] |
| Sunitinib Malate | 10% DMSO, 90% (20% SBE-β-CD) | ≥ 2.5 mg/mL | [22] |
This table demonstrates that converting the poorly soluble base to a malate salt significantly improves aqueous solubility at physiological pH.[7][8] It also shows that while DMSO is an excellent solvent for a stock, dilution into aqueous buffer drastically reduces solubility, a problem that can be overcome by using a formulation vehicle like SBE-β-CD.[5][22]
Signaling Pathway: VEGFR2 Inhibition
Many isatin-based inhibitors, such as Sunitinib, Apatinib, and SU5416, target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][23][24][25] Understanding this pathway provides context for the biological assays where solubility is critical.
Caption: Simplified VEGFR2 signaling pathway and the mechanism of its inhibition.
References
- VEGFR-2 inhibitor - Wikipedia.
- Faraj Pour Mojdehi, M. et al. A detailed computational study on binding of kinase inhibitors into β-cyclodextrin: inclusion complex formation. RSC Publishing. 2020.
- Jánoska, Á. et al. Cyclodextrin complexation of selected tyrosine kinase inhibitors. Publication Server of the University of Debrecen. 2026.
- Aragen Life Sciences. Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Aragen. 2024.
- Wilson, N. R. et al. Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. ACS Publications. 2021.
- Alhareth, K. et al. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Institutes of Health. 2020.
- Wang, Z. et al. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. National Institutes of Health. 2019.
- Stewart, C. et al. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. ACS Publications. 2019.
- Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility And Oral Bioavailability Of Poorly Water. ijrpr.com.
- Enzyme and cellular potency of VEGFR2 kinase inhibitors. ResearchGate.
- Xu, R. et al. Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. PubMed. 2024.
- Public Assessment Report Scientific discussion Sunitinib Glenmark 12.5 mg, 25 mg, 37.5 mg and 50 mg, hard capsules (sunitinib). Geneesmiddeleninformatiebank. 2022.
- Wilson, N. R. et al. Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. PubMed. 2021.
- Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. ResearchGate. 2021.
- Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. 2020.
- Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Crystal Pharmatech.
- Characterization of amorphous solid dispersions. Universität Halle.
- Sutent (Sunitinib malate) capsules. accessdata.fda.gov.
- Janssen, J. et al. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. MDPI. 2022.
- Herbrink, M. et al. Inherent formulation issues of kinase inhibitors. PubMed. 2016.
- de la Torre, B. G. et al. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PubMed Central. 2019.
- Kalita, B. et al. Exploring the Inclusion Complex of an Anticancer Drug with β-Cyclodextrin for Reducing Cytotoxicity Toward the Normal Human Cell Line by an Experimental and Computational Approach. ACS Publications. 2023.
- Abarca-Vargas, R. et al. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Institutes of Health. 2021.
- Gyonfalvi, S. et al. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. MDPI. 2023.
- Hagedorn, M. et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Institutes of Health. 2022.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. ResearchGate. 2021.
- de Oliveira, R. B. et al. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PubMed Central. 2021.
- Kumar, S. et al. Review on Isatin- A Remarkable Scaffold for Designing Potential Therapeutic Complexes and Its Macrocyclic Complexes with Transition Metals. National Institutes of Health. 2023.
- The Isatin Scaffold: Exceptional Potential for the Design of Potent Bioactive Molecules. ResearchGate. 2023.
- Abdel-Ghani, A. H. et al. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PubMed Central. 2024.
- An insight into isatin and its hybrid scaffolds as anti-cancer agents: an explicative review. ResearchGate. 2023.
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health.
Sources
- 1. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. youtube.com [youtube.com]
- 10. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpr.com [ijrpr.com]
- 12. Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A detailed computational study on binding of kinase inhibitors into β-cyclodextrin: inclusion complex formation - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D0ME00140F [pubs.rsc.org]
- 14. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cyclodextrinnews.com [cyclodextrinnews.com]
- 17. crystalpharmatech.com [crystalpharmatech.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. opendata.uni-halle.de [opendata.uni-halle.de]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 24. selleck.co.jp [selleck.co.jp]
- 25. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bioavailability of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Chlorobenzyl)-1H-indole-2,3-dione derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the pre-formulation and formulation development stages, with a primary focus on enhancing oral bioavailability.
The isatin scaffold, including this compound and its analogs, represents a class of compounds with significant therapeutic potential, often investigated for anticancer and other pharmacological activities.[1][2][3] However, a common hurdle in their clinical translation is poor aqueous solubility, which can lead to low and variable oral bioavailability.[4][5] This guide offers a structured, question-and-answer-based approach to troubleshoot these issues, grounded in established scientific principles and formulation strategies.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most pressing issues researchers face, from initial solubility assessment to overcoming formulation instability.
Initial Characterization & Solubility Issues
Question: My this compound derivative shows very low solubility in aqueous media. What are my first steps?
Answer: Poor aqueous solubility is a common characteristic of "brick-dust" molecules like many isatin derivatives, which often have high melting points and strong crystal lattice energy.[6] Your initial steps should focus on quantifying the solubility and understanding the compound's fundamental physicochemical properties. This process is part of the essential pre-formulation studies that establish the foundation for rational formulation design.[7][8]
Recommended Actions:
-
Comprehensive Solubility Profiling: Determine the equilibrium solubility in various media, including:
-
Purified water
-
pH buffers (e.g., pH 1.2, 4.5, 6.8) to understand the impact of ionization.
-
Biorelevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid, FeSSIF - Fed State Simulated Intestinal Fluid) to better predict in vivo dissolution.
-
-
Solid-State Characterization:
-
Polymorphism Screening: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to identify different crystalline forms (polymorphs) or the presence of an amorphous state. Metastable polymorphs often exhibit higher solubility.[9]
-
Melting Point Determination: A high melting point often correlates with low solubility.
-
-
LogP Determination: The octanol-water partition coefficient (LogP) will quantify the lipophilicity of your compound. A high LogP suggests the compound is a "grease-ball" molecule, which may be more suitable for lipid-based formulations.[6]
Question: I've confirmed my compound is a Biopharmaceutics Classification System (BCS) Class II or IV agent. What are the primary formulation strategies I should consider?
Answer: For BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds, the primary goal is to enhance the dissolution rate and/or the apparent solubility in the gastrointestinal tract.[9] The main strategies revolve around three core principles: increasing the surface area, formulating in a high-energy or amorphous state, and using solubilizing excipients.[6][10]
Primary Formulation Approaches:
-
Particle Size Reduction: Decreasing particle size increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[6][9]
-
Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state. This high-energy form has greater apparent solubility and dissolution rates compared to its crystalline counterpart.[6][11]
-
Lipid-Based Formulations: The drug is dissolved or suspended in a lipid-based vehicle. These formulations can improve bioavailability by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[9][10] This is particularly effective for lipophilic compounds.
The choice of strategy depends on the specific properties of your derivative (e.g., LogP, melting point, dose).
Formulation-Specific Troubleshooting
Question: I'm developing a solid dispersion, but my compound recrystallizes during stability testing. How can I prevent this?
Answer: Recrystallization is a critical stability issue for amorphous solid dispersions (ASDs), as it negates the solubility advantage.[11] This occurs when the amorphous drug molecules have enough mobility to rearrange into a more stable crystalline form.
Troubleshooting Strategies:
-
Polymer Selection: The choice of polymer is crucial. A good polymer should have:
-
Miscibility with the Drug: Ensure a single-phase amorphous system is formed. This can be predicted using thermodynamic models and confirmed by a single glass transition temperature (Tg) via DSC.
-
High Glass Transition Temperature (Tg): A polymer with a high Tg will increase the Tg of the overall dispersion, reducing molecular mobility at storage temperatures.
-
Specific Drug-Polymer Interactions: Polymers capable of forming hydrogen bonds with the drug can inhibit recrystallization. For isatin derivatives, polymers with hydrogen bond acceptors (e.g., PVP, HPMCAS) may be effective.
-
-
Drug Loading: High drug loading increases the risk of crystallization. Conduct a miscibility study to determine the maximum drug loading that still results in a stable, single-phase system.
-
Excipient Addition: Incorporating a second polymer or a surfactant can sometimes improve stability.
-
Storage Conditions: Store the ASD under controlled temperature and humidity conditions, well below its Tg, to minimize molecular mobility.[5][12]
Question: My lipid-based formulation is showing poor and inconsistent results in animal studies. What could be the cause?
Answer: Inconsistency in lipid-based formulations often stems from issues with emulsification, drug precipitation upon dispersion, or digestive processes in vivo.
Troubleshooting Workflow:
-
Review Formulation Composition:
-
Lipid Formulation Classification System (LFCS): Classify your formulation (Type I, II, III, or IV). Self-emulsifying systems (Type III/IV, e.g., SEDDS/SMEDDS) are often preferred as they spontaneously form fine emulsions or microemulsions in the gut, reducing variability.[9]
-
Excipient Compatibility: Ensure the drug is fully dissolved and physically stable in the lipid/surfactant blend. Check for signs of precipitation at the intended dose concentration.
-
-
In Vitro Dispersion & Digestion Testing:
-
Dispersion Test: Observe the formulation's behavior when added to an aqueous medium. It should disperse quickly and form a fine, stable emulsion. Poor emulsification can lead to erratic absorption.
-
In Vitro Lipolysis: Use a lipolysis model to simulate digestion. This test can reveal if the drug precipitates out of the formulation as the lipid components are broken down by lipase. If precipitation occurs, consider using surfactants or polymers that can maintain drug solubilization within the resulting micellar phase.
-
-
Dose and Animal Model Considerations:
-
"Dose vs. Solubility" Check: Ensure the dose administered can be solubilized by the volume of GI fluid and the formulation itself.
-
Species Differences: The lipid digestion and absorption processes can differ between species. Consider the relevance of the chosen animal model to human physiology.
-
Part 2: Experimental Protocols & Workflows
This section provides step-by-step methodologies for key experiments discussed in the troubleshooting guide.
Protocol: Amorphous Solid Dispersion (ASD) Screening by Solvent Evaporation
Objective: To prepare and screen various polymer-based ASDs to identify a stable formulation with enhanced dissolution.
Materials:
-
This compound derivative
-
Polymers: PVP K30, HPMC-AS, Soluplus®, Eudragit® L100-55
-
Solvent: Dichloromethane, Methanol, or Acetone (ensure both drug and polymer are soluble)
-
Dissolution Media: pH 6.8 phosphate buffer with 0.5% Sodium Dodecyl Sulfate (SDS)
-
Apparatus: Magnetic stirrer, rotary evaporator, vacuum oven, USP II dissolution apparatus, HPLC for quantification.
Methodology:
-
Preparation of Drug-Polymer Solutions:
-
Prepare solutions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
For a 1:3 ratio, dissolve 100 mg of the drug and 300 mg of the selected polymer in a minimal amount of a suitable solvent.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once a solid film is formed, continue drying in a vacuum oven at 40°C for 24-48 hours to remove residual solvent.
-
-
Solid-State Characterization:
-
Analyze the resulting powder using XRPD to confirm its amorphous nature (absence of sharp Bragg peaks).
-
Perform DSC to determine the glass transition temperature (Tg). A single Tg indicates a miscible system.
-
-
In Vitro Dissolution Testing:
-
Perform a non-sink dissolution study comparing the pure crystalline drug to the prepared ASDs.
-
Apparatus: USP II (Paddles) at 75 RPM.
-
Medium: 900 mL of pH 6.8 buffer.
-
Procedure: Add an amount of ASD powder equivalent to a specific dose of the drug.
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), replacing the volume with fresh media.
-
Analysis: Filter samples immediately and analyze the drug concentration by a validated HPLC method.
-
-
Data Analysis:
-
Plot the concentration of the drug versus time for each formulation.
-
Compare the dissolution profiles to identify the polymer and drug loading that provides the most significant and sustained solubility enhancement.
-
Diagram: Bioavailability Enhancement Workflow
The following diagram illustrates the decision-making process for selecting a formulation strategy based on initial compound characterization.
Caption: Decision workflow for formulation strategy selection.
Data Presentation: Comparing Formulation Strategies
The following table summarizes hypothetical but expected outcomes from different formulation approaches for a BCS Class II this compound derivative.
| Formulation Strategy | Apparent Solubility (µg/mL) | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Key Advantage | Key Challenge |
| Unprocessed Drug (Crystalline) | 1 | 4.0 | 50 | 350 | Simple | Poor absorption, high variability |
| Micronized Drug | 5 | 3.0 | 150 | 1100 | Established technology | Limited enhancement for very poor solubility |
| Nanosuspension | 25 | 1.5 | 600 | 4500 | Significant surface area increase | Physical stability (aggregation) |
| Amorphous Solid Dispersion (1:3 Drug:HPMCAS) | 80 | 1.0 | 950 | 7200 | Creates supersaturation | Physical stability (recrystallization) |
| SMEDDS (Self-Microemulsifying Drug Delivery System) | >100 (in formulation) | 1.0 | 1100 | 8100 | Pre-dissolved state, good for lipophilic drugs | Potential for drug precipitation on digestion |
Part 3: Advanced In Vitro Assessment
Question: How can I predict if my formulation will overcome permeability issues in addition to solubility?
Answer: While enhancing solubility is the first step for BCS Class II/IV compounds, assessing permeability is crucial to predict in vivo absorption. Cell-based assays are the gold standard for this.[13][14]
Recommended In Vitro Permeability Assays:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, non-cell-based assay that predicts passive diffusion.[13][15] It's an excellent first screen for permeability.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express key efflux transporters (like P-glycoprotein).[13][14] It can predict both passive and active transport and identify if your compound is a substrate for efflux pumps, which can limit absorption even if solubility is high.
Diagram: In Vitro Bioavailability Prediction Model
This diagram shows how different in vitro models are integrated to predict oral bioavailability.
Sources
- 1. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Harnessing nanotechnology for efficient delivery of indole-based drugs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lfatabletpresses.com [lfatabletpresses.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 13. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 14. books.rsc.org [books.rsc.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Indoles
Welcome to the dedicated support center for the N-alkylation of indoles. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this fundamental reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common hurdles and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that frequently arise during the N-alkylation of indoles, offering causative explanations and actionable solutions in a direct question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Question: My N-alkylation reaction shows minimal to no consumption of the starting indole. What are the likely causes, and how can I improve the conversion rate?
Answer: Low conversion is a common roadblock that can typically be traced back to several key factors related to reaction conditions and reagent activity.
-
Insufficient Basicity: The indole N-H has a pKa of approximately 17 in DMSO, meaning a sufficiently strong base is required for efficient deprotonation. If the chosen base is too weak, the concentration of the reactive indole anion will be too low to drive the reaction forward.[1]
-
Poor Solubility: The indole substrate, base, or alkylating agent may have limited solubility in the chosen solvent, preventing effective interaction.
-
Solution: Switch to a more appropriate solvent. Polar aprotic solvents such as N,N-dimethylformamide (DMF)[1][2][3], dimethyl sulfoxide (DMSO), or N-methylpyrrolidinone (NMP) are excellent choices as they effectively dissolve the indole anion and other reactants.[1] For certain catalytic systems, tetrahydrofuran (THF) or dichloromethane (DCM) may be preferred.[1][6]
-
-
Inadequate Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier.
-
Deactivated Indole Substrates: The presence of electron-withdrawing groups on the indole ring diminishes the nucleophilicity of the nitrogen atom, rendering it less reactive.[1][7]
-
Solution: For deactivated indoles, more forcing conditions are often necessary. This may involve using a stronger base, higher temperatures, or a more reactive alkylating agent (e.g., switching from an alkyl chloride to an iodide). Alternatively, specialized catalytic methods designed for electron-deficient indoles can be explored.[1]
-
Issue 2: Poor Regioselectivity (C3-Alkylation vs. N-Alkylation)
Question: My reaction is yielding a substantial amount of the C3-alkylated isomer. How can I enhance N-selectivity?
Answer: The competition between N- and C3-alkylation is a classic challenge in indole chemistry, arising from the high nucleophilicity of the C3 position.[2][8] Several strategic adjustments can be made to favor the desired N-alkylation pathway.
-
Choice of Base and Solvent System: This is one of the most critical factors.
-
Explanation: Using a strong base like NaH in a polar aprotic solvent (e.g., DMF, THF) generally promotes N-alkylation.[2] The base deprotonates the indole nitrogen, forming the indole anion. In polar aprotic solvents, this anion is well-solvated, making the nitrogen a more accessible and reactive nucleophile. Incomplete deprotonation can lead to a higher proportion of C3-alkylation, as the neutral indole reacts via its more nucleophilic C3 position.[2]
-
Solution: Ensure complete deprotonation by using a slight excess of a strong base like NaH in anhydrous DMF or THF.
-
-
Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic product distribution.
-
Explanation: N-alkylation is often the thermodynamically favored product, while C3-alkylation can be the kinetic product.[9][10]
-
Solution: Increasing the reaction temperature can help overcome the activation barrier for N-alkylation and favor the thermodynamic product. For example, raising the temperature to 80 °C has been shown to result in complete N-alkylation in certain systems.[2][3]
-
-
Modern Catalytic Methods: Advanced catalytic systems offer exquisite control over regioselectivity.
-
Protecting Groups: A temporary protecting group can be used to block the C3 position.
-
Solution: While this adds steps to the synthesis, introducing a protecting group at the C3 position physically obstructs it, forcing alkylation to occur at the nitrogen atom.[2]
-
Below is a workflow diagram illustrating the decision-making process for troubleshooting poor regioselectivity.
Caption: Troubleshooting workflow for poor N/C3-selectivity.
Issue 3: Formation of Dialkylated Products
Question: My reaction is producing significant amounts of a dialkylated byproduct. How can this be prevented?
Answer: Dialkylation, where both the nitrogen and a carbon atom (typically C3) are alkylated, can occur with highly reactive alkylating agents or under forcing conditions.[2]
-
Control Stoichiometry: Carefully control the amount of the alkylating agent.
-
Monitor Reaction Progress: Over-alkylation can occur if the reaction is left for too long.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the desired mono-N-alkylated product is predominantly formed.
-
-
Adjust Reaction Temperature: Lowering the temperature can help control reactivity.
-
Solution: Running the reaction at a lower temperature can slow down the rate of both the first and second alkylation, often providing a larger window to stop the reaction after mono-alkylation is complete.[2]
-
Issue 4: Substrate Incompatibility with Strong Bases
Question: My indole contains sensitive functional groups that are not compatible with strong bases like NaH. What are my alternatives?
Answer: This is a frequent challenge in the synthesis of complex molecules. Fortunately, several milder methods have been developed.
-
Carbonate Bases: Weaker inorganic bases can be effective, especially with more reactive alkylating agents.
-
Phase-Transfer Catalysis (PTC): This method allows the use of bases like KOH in a biphasic system, often under very mild conditions.
-
Solution: A system using KOH with a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a THF-water mixture can be highly effective and avoids the need for strong, anhydrous conditions.[14]
-
-
Reductive Amination: A metal-free approach using an aldehyde and a reducing agent.
-
Solution: A simple and mild method involves reacting the indole with an aldehyde in the presence of triethylsilane (Et₃SiH) as the reductant.[15] This approach is tolerant of a wide range of functional groups.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in indole N-alkylation? The most prevalent side reaction is C3-alkylation due to the high nucleophilicity of this position.[2][8] Other potential side reactions include C2-alkylation (less common) and dialkylation (both N- and C-alkylation).[2]
Q2: How can I analyze my reaction mixture to identify and quantify side products? Standard analytical techniques are effective for this purpose:
-
Thin Layer Chromatography (TLC): For rapid, qualitative assessment of reaction progress and the number of products formed.[2]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the ratio of starting material, desired product, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of isolated products to definitively confirm N- versus C-alkylation.[2]
-
Mass Spectrometry (MS): To confirm the molecular weights of the products formed.
Q3: Which bases are generally recommended for robust vs. sensitive indole substrates?
-
For Robust Substrates: Strong bases like sodium hydride (NaH) are highly effective and widely used.[2][3]
-
For Sensitive Substrates: Milder bases such as cesium carbonate (Cs₂CO₃)[5], potassium carbonate (K₂CO₃)[13], or organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) are recommended.[2]
Q4: How do I choose the right N-protecting group if I need to perform other reactions on the indole ring first? The choice of a protecting group is critical and depends on several factors:
-
Stability: The group must be stable to the conditions of your subsequent reaction steps.
-
Ease of Removal: Deprotection should be achievable under conditions that do not harm other functional groups in your molecule.[14]
-
Electronic Effects: Electron-withdrawing groups (e.g., Boc, Tosyl) decrease the indole ring's electron density, making it more stable to oxidation but less reactive toward electrophiles. Electron-donating groups (e.g., Benzyl) have the opposite effect.[14] Common protecting groups include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl)[14][16], and Tosyl (p-toluenesulfonyl).[14][17]
Data Summary and Protocols
Table 1: Influence of Base and Solvent on N- vs. C3-Alkylation Selectivity
| Entry | Indole Substrate | Alkylating Agent | Base (equiv.) | Solvent | Temp (°C) | N:C3 Ratio | Yield (%) | Reference |
| 1 | 2,3-dimethylindole | Benzyl Bromide | NaH (1.1) | THF | 25 | 1:1.4 | 85 | [3] |
| 2 | 2,3-dimethylindole | Benzyl Bromide | NaH (1.1) | DMF | 25 | 1.8:1 | 90 | [3] |
| 3 | 2,3-dimethylindole | Benzyl Bromide | NaH (1.1) | DMF | 80 | >99:1 | 91 | [3] |
| 4 | Indole | p-QM | In(OTf)₃ (0.1) | Toluene | 25 | C6-major | 92 | [9][10] |
| 5 | Indole | p-QM | In(OTf)₃ (0.1) | THF | 25 | N1-major | 90 | [9][10] |
*p-Quinone Methide
This table clearly demonstrates that moving to a more polar aprotic solvent like DMF and increasing the temperature can dramatically shift the selectivity in favor of the desired N-alkylated product.[3] It also highlights how modern catalytic methods can achieve high regioselectivity that is tunable by the solvent.[9][10]
Experimental Protocol: General Procedure for N-Alkylation using NaH/DMF
This protocol provides a reliable starting point for the N-alkylation of a general indole substrate.
Caption: Step-by-step workflow for a standard N-alkylation.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 equivalent).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the indole (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Carefully and portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Caution: NaH reacts violently with water and is flammable. Handle with appropriate care. Hydrogen gas is evolved.
-
Deprotonation: Stir the resulting mixture at 0 °C for 30-60 minutes to ensure complete deprotonation of the indole nitrogen. The solution may become turbid.[12]
-
Alkylating Agent Addition: Slowly add the alkylating agent (e.g., alkyl halide, 1.05-1.2 equivalents) dropwise to the reaction mixture at 0 °C.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring its progress by TLC. The reaction time can vary from a few hours to overnight.[12]
-
Workup: Once the reaction is complete, cool it back to 0 °C and carefully quench by the slow addition of water or saturated ammonium chloride solution. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired N-alkylated indole.
References
- BenchChem Technical Support Team. (2025, December).
- Salim, A. T., et al. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds?
- BenchChem Technical Support Team. (2025).
- National Institutes of Health. (n.d.). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. NIH. [Link]
- BenchChem Technical Support Team. (2025, November).
- Sigman, M. S., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. [Link]
- Jones, C., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry. [Link]
- Buchwald, S. L., et al. (2017). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society. [Link]
- Tan, J., et al. (n.d.). Effect of solvent on the alkylation.
- Rodriguez, A. D., et al. (2016). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Tetrahedron Letters. [Link]
- Sutor, P., & Rissanen, K. (2020).
- American Chemical Society. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry. [Link]
- Liskamp, R. M., et al. (2001). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Journal of Peptide Science. [Link]
- Alvarez, M., et al. (2007). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Synlett. [Link]
- ResearchGate. (n.d.).
- Muchowski, J. M., & Wenkert, E. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]
- Fischmeister, C., et al. (2019). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal. [Link]
- ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?[Link]
- ResearchGate. (2006). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. [Link]
- Chem Help ASAP. (2019, November 19).
- Shieh, W. C., et al. (2006). N-alkylation of indole derivatives.
- ResearchGate. (2014).
- Wang, J., et al. (2011). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles.
- Spiller, T. E., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Cytotoxicity in Novel Anticancer Agents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpectedly low or no cytotoxic effects with novel anticancer agents in their preclinical in vitro studies. As a Senior Application Scientist, my goal is to provide you with a structured, experience-driven approach to troubleshooting, grounded in scientific principles, to help you identify and resolve the underlying issues in your experiments.
This guide is divided into three main sections:
-
A comprehensive Troubleshooting Guide in a question-and-answer format to address specific experimental roadblocks.
-
A Frequently Asked Questions (FAQ) section to clarify broader conceptual issues.
-
Detailed Experimental Protocols for key cytotoxicity and mechanistic assays.
We will explore the causality behind experimental choices, ensuring that each step you take is a logical progression towards a validated and interpretable result.
Part 1: Troubleshooting Guide
This section is structured to help you systematically diagnose the potential causes of low cytotoxicity, categorized by the source of the experimental variability: the compound itself, the biological system, or the assay methodology.
Q1: My novel compound shows no dose-dependent cytotoxicity. Where do I start?
Observing a flat dose-response curve is a common but multifaceted problem. The first step is to systematically validate the fundamental components of your experiment: the compound, the cells, and the assay itself.
Here is a logical workflow to begin your troubleshooting process:
Caption: Initial troubleshooting workflow for no dose-response.
Step 1: Compound Integrity and Properties
Is your compound soluble in the culture medium at the tested concentrations?
-
The Problem: Many novel therapeutic compounds, particularly kinase inhibitors, can be highly lipophilic with poor aqueous solubility.[1] If the compound precipitates out of solution, its effective concentration is drastically reduced.
-
Troubleshooting:
-
Visual Inspection: After preparing your dilutions in media, visually inspect them under a microscope for any precipitate.
-
Solvent Optimization: The concentration of solvents like DMSO should be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic themselves.[2] Consider a preliminary experiment to test the cytotoxicity of your vehicle (e.g., DMSO) alone.
-
Solubility Enhancement: If solubility is an issue, consider using formulation strategies such as encapsulation in nanoparticles, though this will require extensive characterization.[3]
-
Has your compound degraded?
-
The Problem: The stability of a compound in aqueous media at 37°C can be limited. The agent may be chemically unstable or susceptible to enzymatic degradation.
-
Troubleshooting:
-
Fresh Preparations: Always use freshly prepared dilutions of your compound for each experiment.
-
Stability Assessment: The stability of the compound can be assessed by incubating it in the culture medium for the duration of the experiment, followed by analytical techniques like HPLC to determine its concentration.
-
Step 2: Cell Line and Culture Conditions
Is your chosen cell line resistant to your compound's mechanism of action?
-
The Problem: Cancer cell lines can exhibit intrinsic or acquired resistance to certain classes of drugs.[4][5] For example, if your compound targets a specific pathway, the cell line you are using may have a mutation downstream of your target, rendering it ineffective.
-
Troubleshooting:
-
Literature Review: Verify from the literature that your chosen cell line is an appropriate model for your compound's target.
-
Cell Line Panel: Test your compound against a panel of different cancer cell lines from various tissues to identify sensitive models.[6]
-
Positive Control: Include a well-characterized cytotoxic agent (e.g., cisplatin, doxorubicin) as a positive control to ensure your cells are capable of undergoing cell death.
-
Are your cells healthy and in the correct growth phase?
-
The Problem: Cells that are unhealthy, senescent, or overly confluent may respond differently to cytotoxic agents.
-
Troubleshooting:
-
Optimal Seeding Density: Ensure you are using an optimal cell seeding density. Too few cells may lead to a weak signal, while too many can result in contact inhibition and altered metabolic states.[7][8] Perform a cell titration experiment to determine the linear range of your assay.
-
Exponential Growth: Always use cells that are in the exponential growth phase for your experiments.
-
Step 3: Assay Selection and Execution
Is your assay appropriate for the expected mechanism of cell death?
-
The Problem: Different cytotoxicity assays measure different cellular parameters. For example, MTT and MTS assays measure metabolic activity, which may not always correlate directly with cell death.[9][10] A compound could be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells), which would be reflected differently in various assays.[11]
-
Troubleshooting:
| Assay Type | Principle | Advantages | Disadvantages |
| Metabolic Assays (MTT, MTS, WST-1, Resazurin) | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Inexpensive, easy to use, high-throughput. | Indirect measure of viability; can be affected by changes in metabolic rate; potential for compound interference.[14][15] |
| Membrane Integrity Assays (LDH, Propidium Iodide) | Measurement of lactate dehydrogenase (LDH) released from damaged cells, or uptake of a fluorescent dye by non-viable cells. | Direct measure of cytotoxicity (necrosis). | LDH can be unstable in culture medium; timing is critical as it measures a late-stage event. |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Luciferase-based reaction to quantify ATP, which is proportional to the number of viable cells. | Highly sensitive, rapid. | ATP levels can fluctuate with metabolic changes; potential for compound interference with luciferase. |
| Apoptosis Assays (Caspase-Glo®, Annexin V) | Measurement of caspase enzyme activity or externalization of phosphatidylserine. | Mechanistic insight into apoptosis. | Transient signal; may miss other forms of cell death. |
Table 1: Comparison of Common Cytotoxicity Assays.
Q2: I see a small effect at high concentrations, but the IC50 is much higher than expected. What could be the issue?
This scenario suggests that your compound has some activity, but its potency is being limited by one or more factors.
Compound-Related Issues
Is your compound binding to serum proteins in the culture medium?
-
The Problem: Many drugs bind to proteins like albumin present in fetal bovine serum (FBS).[16] Only the unbound fraction of the drug is available to exert its effect.[17][18] If your compound has high protein binding, its effective concentration could be significantly lower than the nominal concentration.
-
Troubleshooting:
-
Reduce Serum Concentration: Perform the assay in a medium with a lower serum concentration (e.g., 2% or 5% FBS instead of 10%). If the potency of your compound increases, protein binding is a likely culprit. Be aware that prolonged incubation in low serum can affect cell health.
-
Serum-Free Media: If your cell line can tolerate it, consider a short-term experiment in serum-free media.
-
Experimental Design Issues
Is the incubation time sufficient for your compound to act?
-
The Problem: The cytotoxic effects of some compounds, particularly those that induce apoptosis or are cell cycle-specific, may take longer to manifest.[19] A standard 24- or 48-hour incubation may not be sufficient.
-
Troubleshooting:
-
Time-Course Experiment: Perform a time-course experiment, measuring cytotoxicity at multiple time points (e.g., 24, 48, 72, and even 96 hours).
-
Mechanism of Action: Consider the mechanism of your compound. Agents that interfere with DNA replication may require cells to go through at least one cell cycle to show an effect.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the difference between cytotoxicity and cytostasis, and how can I distinguish them?
-
Answer: Cytotoxicity refers to the ability of a compound to kill cells, leading to a decrease in cell number. Cytostasis, on the other hand, refers to the inhibition of cell proliferation without necessarily causing cell death.[11] A standard endpoint viability assay might not distinguish between these two effects. To differentiate them, you can use a combination of assays. For example, an ATP-based viability assay (like CellTiter-Glo®) can be multiplexed with a real-time cytotoxicity assay (like CellTox™ Green) that measures membrane integrity.[20] A cytostatic compound will show a decrease in the viability signal over time without a corresponding increase in the cytotoxicity signal.
Q2: My results show cell viability greater than 100% at low compound concentrations. Is this an error?
-
Answer: This phenomenon, known as hormesis, can sometimes be observed where low doses of a substance are stimulatory while high doses are inhibitory.[21] It could be a true biological effect where the compound is promoting proliferation at low concentrations. However, it can also be an artifact of the assay. For example, some colored compounds can interfere with colorimetric assays, or a compound might enhance the metabolic activity of the cells without increasing cell number.[9] It is crucial to confirm this with a direct cell counting method, like Trypan blue exclusion, or an alternative assay.
Q3: How do I choose the right positive control for my cytotoxicity assay?
-
Answer: An ideal positive control should have a well-characterized mechanism of action that is relevant to your experimental system. For general cytotoxicity, common choices include:
-
Cisplatin or Doxorubicin: DNA-damaging agents with broad activity.
-
Staurosporine: A potent, non-selective kinase inhibitor that rapidly induces apoptosis in most cell lines.
-
Paclitaxel: A mitotic inhibitor that arrests cells in the G2/M phase.
-
The choice may also depend on the specific pathway you are investigating.
Q4: Can the vehicle (e.g., DMSO) affect my results?
-
Answer: Yes. Most organic solvents are toxic to cells at higher concentrations. It is essential to keep the final concentration of the vehicle consistent across all wells (including untreated controls) and as low as possible, typically below 0.5% for DMSO.[2] Always run a "vehicle-only" control to assess its impact on cell viability.
Part 3: Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability based on the metabolic activity of the cells.[6]
Materials:
-
96-well flat-bottom plates
-
Your novel anticancer agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Appropriate cell culture medium and cells
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.[9]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for a standard MTT cell viability assay.
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This protocol outlines a method for specifically measuring apoptosis by quantifying the activity of executioner caspases 3 and 7.
Materials:
-
White-walled, clear-bottom 96-well plates (for luminescence)
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Your novel anticancer agent
-
Appropriate cell culture medium and cells
Procedure:
-
Assay Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Cell Seeding and Treatment: Seed cells in the 96-well plate and treat with your compound as described in the MTT protocol (Steps 1 & 2). It is advisable to perform this in parallel with a viability assay.
-
Reagent Addition: After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Lysis and Signal Generation: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well. Mix gently on a plate shaker for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to untreated controls.
Caption: Workflow for a luminescent caspase-3/7 assay.
References
- Title: Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT Source: TFOT URL:[Link]
- Title: Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens Source: Semantic Scholar URL:[Link]
- Title: Optimization of Cell Viability Assays for Drug Sensitivity Screens Source: ResearchG
- Title: (PDF)
- Title: Optimization of Cell Viability Assays for Drug Sensitivity Screens Source: PubMed URL:[Link]
- Title: Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents Source: National Institutes of Health (NIH) URL:[Link]
- Title: Effects of protein binding on in vitro toxicity. The toxicity of...
- Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: National Institutes of Health (NIH) URL:[Link]
- Title: Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30 Source: National Institutes of Health (NIH) URL:[Link]
- Title: Drug-adapted cancer cell lines as preclinical models of acquired resistance Source: National Institutes of Health (NIH) URL:[Link]
- Title: Why MTT assay is sused as cytotoxicity assay?
- Title: Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays Source: ResearchG
- Title: Anticancer drug discovery flawed, researchers claim Source: Oncology Central URL:[Link]
- Title: Effect of blood protein concentrations on drug-dosing regimes: practical guidance Source: National Institutes of Health (NIH) URL:[Link]
- Title: Why 90% of clinical drug development fails and how to improve it? Source: National Institutes of Health (NIH) URL:[Link]
- Title: Resistance to Anticancer Agents: Recent Trends Source: ResearchG
- Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL:[Link]
- Title: Caspases activity assay procedures Source: ScienceDirect URL:[Link]
- Title: Plasma protein binding Source: Wikipedia URL:[Link]
- Title: A review for cell-based screening methods in drug discovery Source: National Institutes of Health (NIH) URL:[Link]
- Title: Why am I getting strange LDH cytotoxicity assay values?
- Title: Video: Factors Affecting Protein-Drug Binding: Patient-Rel
- Title: How do I explain negative cell viability percentage value (MTT assay)?
- Title: The clinical relevance of plasma protein binding changes Source: PubMed URL:[Link]
- Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Institutes of Health (NIH) URL:[Link]
- Title: Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry Source: JoVE URL:[Link]
- Title: Update on in vitro cytotoxicity assays for drug development Source: ResearchG
- Title: Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays Source: National Institutes of Health (NIH) URL:[Link]
- Title: Cytotoxic assays for screening anticancer agents Source: PubMed URL:[Link]
- Title: Effectiveness of drug-loaded poly(ethylene glycol) and poly(lactic-co-glycolic-acid)
- Title: Does a low dose of anticancer drugs cause higher cell proliferation?
- Title: Evaluation of the cytotoxic effects of a compound on cell lines Source: PCBIS URL:[Link]
- Title: How to deal with the poor solubility of tested compounds in MTT assay?
- Title: Exposure time versus cytotoxicity for anticancer agents Source: National Institutes of Health (NIH) URL:[Link]
- Title: Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Effectiveness of drug-loaded poly(ethylene glycol) and poly(lactic-co-glycolic-acid) nanoparticles in the in vitro treatment of breast cancer: a systematic review [frontiersin.org]
- 4. atcc.org [atcc.org]
- 5. atcc.org [atcc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 15. mdpi.com [mdpi.com]
- 16. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 17. Effect of blood protein concentrations on drug-dosing regimes: practical guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The clinical relevance of plasma protein binding changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interpreting Multiplexing Data Using The CellTox Green Cytotoxicity Assay [worldwide.promega.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis & Purification of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione
Welcome to the technical support center for the synthesis and purification of isatin derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and optimize the purification of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles to empower you to resolve common purity challenges encountered in the lab.
Introduction: The Synthetic Challenge
The N-alkylation of isatin is a cornerstone reaction for generating a diverse library of bioactive molecules.[1][2] The reaction involves the deprotonation of the isatin nitrogen followed by nucleophilic attack on an alkyl halide, in this case, 4-chlorobenzyl chloride. While seemingly straightforward, this synthesis is often plagued by issues related to side reactions and purification difficulties, leading to suboptimal purity of the final product. This guide provides a structured, problem-solving approach to achieving high purity for this compound.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and workup of this compound.
Question 1: My crude product is an oil or tacky solid that refuses to crystallize. What's causing this and how can I solidify it?
Answer: This is a frequent challenge, often stemming from several factors that disrupt the formation of a stable crystal lattice.[3]
-
Residual High-Boiling Solvent: Solvents like N,N-dimethylformamide (DMF) are excellent for the reaction but are notoriously difficult to remove completely.[4][5] Even trace amounts can act as an impurity, keeping your product oily.
-
Causality: The solvent molecules get trapped within the product matrix, preventing the ordered arrangement required for crystallization.
-
Solution: Dry the product under a high vacuum for an extended period (several hours to overnight), potentially with gentle heating (e.g., 40-50 °C) if the compound is thermally stable. A thorough aqueous workup, washing the organic layer multiple times with water or brine, is critical to remove the bulk of DMF before solvent evaporation.[5]
-
-
Presence of Impurities: Unreacted starting materials or side-products can suppress the melting point and inhibit crystallization.[3]
-
Solution 1: Trituration. This technique can induce crystallization and wash away soluble impurities. Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether, or a mixture).[3] Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This provides energy and a surface to initiate crystal growth.
-
Solution 2: Column Chromatography. If trituration fails, the impurities are likely too significant or have similar properties to the product. Purification via silica gel chromatography is the most effective method to isolate the pure compound.[3][4]
-
-
Inherent Properties: While less common for this specific molecule, some N-alkylated isatins can have low melting points and exist as oils even when pure.[4] In such cases, purity should be confirmed by analytical methods like NMR or LC-MS, and the oil can be used in subsequent steps if it is sufficiently pure.
Question 2: My TLC analysis of the crude reaction mixture shows multiple spots. What are they and how do I proceed?
Answer: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate an incomplete reaction or the formation of side-products. The typical N-alkylation reaction should be monitored by TLC until the isatin starting material spot is no longer visible.[4]
-
Identifying the Spots:
-
Starting Material (Isatin): Isatin is more polar than the N-alkylated product due to its free N-H group. It will have a lower Rf value (travel less distance up the plate).
-
Product: this compound will be less polar and have a higher Rf value.
-
Side-Products: The isatin anion is an ambident nucleophile, meaning it can react at the oxygen atom, leading to O-alkylation.[4][5] This isomer may have a polarity very close to your desired product, making separation challenging. Other side reactions can occur under strongly basic conditions.[3]
-
-
Path Forward: Column chromatography is the mandatory purification method when significant impurities or multiple products are present.[3][4] It is the most reliable way to separate compounds with different polarities.
Question 3: After purification, my NMR spectrum still shows contamination from unreacted isatin. Why is it so difficult to remove?
Answer: The persistence of isatin is usually due to two main reasons: an incomplete reaction or a sub-optimal purification strategy.
-
Driving the Reaction to Completion: The most effective purification step is a successful reaction. Ensure you are using at least a slight excess (1.1-1.3 equivalents) of both the 4-chlorobenzyl chloride and the base (e.g., K₂CO₃) to drive the equilibrium towards the product.[3] Monitor the reaction with TLC and allow it to proceed until the isatin spot has completely disappeared.
-
Optimizing Chromatography: The polarity of N-alkylated isatins can sometimes be close to that of isatin, making separation difficult.[3]
-
Causality: If the eluent system is too polar, both compounds will move up the column too quickly, resulting in poor separation. If it's not polar enough, elution times will be excessively long.
-
Solution: Carefully select your solvent system. A typical starting point is a gradient of ethyl acetate in hexanes or petroleum ether.[4] Run several TLCs with varying solvent ratios (e.g., 9:1, 4:1, 7:3 Hexanes:EtOAc) to find the system that gives the best separation (largest ΔRf) between your product and the isatin spot.
-
Section 2: Purification Protocols & Methodologies
Here we provide detailed, step-by-step protocols for the most effective purification techniques.
Protocol 1: Standard Reaction Workup
This protocol is the first line of defense against water-soluble impurities and high-boiling solvents like DMF.
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Dilution: Pour the reaction mixture into a separatory funnel containing a significant volume of cold water (approx. 10x the volume of DMF used).
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Water (2x) to remove the majority of the DMF.
-
Brine (1x) to break any emulsions and remove residual water.
-
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
High Vacuum: Place the resulting crude product on a high-vacuum line to remove any final traces of solvent.
Protocol 2: Purification by Recrystallization
This method is ideal for crude products that are solid and contain minor impurities.
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot. Common systems for isatin derivatives include ethanol, or a co-solvent system like dichloromethane/hexanes.[3][6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Flash Column Chromatography
This is the most powerful method for separating complex mixtures or purifying oily products.[4]
-
TLC Analysis: Determine the optimal eluent system by TLC, aiming for an Rf value of ~0.3 for the desired product. A common eluent is a gradient of ethyl acetate in hexanes.[4][7]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent (or a stronger solvent like DCM if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
-
Fraction Pooling & Concentration: Combine the fractions that contain the pure product (as determined by TLC). Concentrate the pooled fractions under reduced pressure to yield the purified this compound.
Section 3: Visual Workflows & Data
Visualizing the purification process can aid in decision-making. The following diagrams and tables summarize the key concepts.
Purification Troubleshooting Workflow
This flowchart provides a logical path for troubleshooting common purification issues.
Caption: Figure 1: A decision tree for selecting the appropriate purification strategy.
Chromatographic Separation Principle
This diagram illustrates the relative polarities and separation of components on a TLC plate.
Caption: Figure 2: Relative positions of starting material and product on TLC.
Comparison of Purification Techniques
| Method | Principle | Best For | Pros | Cons |
| Recrystallization | Differential solubility at varied temperatures | Removing small amounts of impurities from a solid product | High throughput, cost-effective, can yield very pure crystals | Not effective for oily products or for separating impurities with similar solubility |
| Column Chromatography | Differential adsorption to a stationary phase based on polarity | Complex mixtures, oily products, separating isomers | High resolving power, versatile for a wide range of compounds | Labor-intensive, requires significant solvent volumes, potential for product loss on the column[8] |
| Trituration | Inducing crystallization and washing away highly soluble impurities | Converting an oily product to a solid, quick removal of minor impurities | Fast, uses minimal solvent | Not a true purification method; less effective for removing significant or less soluble impurities |
| Aqueous Workup | Partitioning between immiscible organic and aqueous phases | Removing salts, water-soluble reagents, and high-boiling polar solvents (e.g., DMF) | Essential first step, removes bulk inorganic impurities | Will not remove organic, non-polar impurities |
References
- BenchChem. (2025).
- Journal of Xi'an Shiyou University. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives.
- BenchChem. (2025).
- de Fatima, A., et al. (2007). Counter-Current chromatography separation of isatin derivatives using the sandmeyer methodology. Journal of the Brazilian Chemical Society. [Link]
- Khan, I., & Ibrar, A. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics. [Link]
- Nguyen, H. T., et al. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- ResearchGate. (2019). Synthesis of substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1, 2, 3‐triazol‐4‐yl) methanones (8a‐u).
- BenchChem. (2025).
- Al-Wabli, R. I., et al. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Drug Design, Development and Therapy. [Link]
- Hoare, R. C. (1937). U.S. Patent No. 2,086,805. U.S.
- Shmidt, M. S., et al. (2008).
- Singh, G. S., & Desta, Z. Y. (2012).
- Lesyk, R., et al. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. Scientia Pharmaceutica. [Link]
Sources
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. xisdxjxsu.asia [xisdxjxsu.asia]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
Technical Support Center: Overcoming Resistance to Isatin-Based Compounds in Cancer Cell Lines
Welcome to the technical support center for isatin-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are utilizing isatin derivatives in their cancer research and may be encountering resistance. Isatin and its derivatives are a promising class of compounds with a wide range of biological activities, including potent anticancer properties.[1][2][3] Their mechanisms of action are diverse, targeting key cellular processes such as kinase signaling, tubulin polymerization, and apoptosis induction.[1][4][5] However, as with many anticancer agents, cancer cells can develop resistance, limiting their therapeutic efficacy.[6][7][8]
This document provides a structured approach to troubleshooting and understanding the mechanisms behind this resistance. It is organized into a series of frequently asked questions (FAQs) and detailed troubleshooting guides, complete with experimental protocols and visual aids to support your research.
Part 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses common initial observations of resistance and provides immediate troubleshooting steps.
Q1: My cancer cell line, previously sensitive to my isatin-based compound, is now showing reduced sensitivity or complete resistance. What are the first things I should check?
A1: This is a common challenge in cancer drug discovery. The first step is to systematically rule out experimental variables before investigating complex biological mechanisms.
-
Compound Integrity: Verify the integrity and concentration of your isatin-based compound. Has it been stored correctly? Has the stock solution degraded?
-
Troubleshooting: Prepare a fresh stock solution of your compound and repeat the cytotoxicity assay. Compare the results with a new vial of the compound if available.
-
-
Cell Line Authenticity and Health: Confirm the identity of your cell line using short tandem repeat (STR) profiling. Ensure the cells are healthy and free from contamination (e.g., mycoplasma).
-
Troubleshooting: Periodically perform cell line authentication. Always maintain a frozen stock of the original, sensitive parental cell line to use as a consistent control.
-
-
Assay Variability: Inconsistencies in your experimental setup can lead to apparent resistance.
-
Troubleshooting: Review your cytotoxicity assay protocol for consistency in cell seeding density, drug incubation time, and reagent preparation.[9] Run positive and negative controls in every experiment.
-
Q2: I'm developing a new isatin derivative and it shows low potency against my cancer cell line of interest. What could be the underlying reasons for this intrinsic resistance?
A2: Intrinsic resistance occurs when cancer cells are inherently non-responsive to a drug from the initial exposure.[7] Several factors can contribute to this:
-
Low Target Expression: The molecular target of your isatin compound may be expressed at very low or undetectable levels in the chosen cell line.
-
Troubleshooting: If the target is known, perform Western blotting or qPCR to quantify its expression level in your cell line.
-
-
High Efflux Pump Activity: Cancer cells can actively pump drugs out, preventing them from reaching their intracellular targets. This is a common mechanism of multi-drug resistance (MDR).[10]
-
Alternative Survival Pathways: The cancer cells may rely on redundant signaling pathways for survival, bypassing the pathway inhibited by your compound.
Part 2: In-Depth Troubleshooting Guides for Specific Resistance Mechanisms
If initial troubleshooting does not resolve the issue, a more in-depth investigation into specific resistance mechanisms is warranted.
Guide 1: Investigating Drug Efflux Mediated by ABC Transporters
Overexpression of ABC transporters is a primary mechanism of MDR.[10] These transporters use ATP to actively efflux a wide range of substrates, including many chemotherapeutic drugs, from the cell.[13]
Is my isatin compound a substrate for ABC transporters?
To answer this, you can perform a combination of functional and expression analyses.
Experimental Workflow: Assessing ABC Transporter-Mediated Efflux
Caption: Workflow for identifying and validating resistance-conferring mutations in a drug target.
Step-by-Step Protocol: Site-Directed Mutagenesis
This protocol allows you to introduce a specific mutation identified from sequencing into a wild-type expression vector. [14][15][16]
-
Primer Design: Design primers containing the desired mutation. The primers should be complementary and between 25-45 bases in length. [17]2. PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the wild-type plasmid as a template and the mutagenic primers. [14] * PCR Cycling Conditions (Example):
- Initial Denaturation: 95°C for 2 minutes
- 18-30 Cycles:
- Denaturation: 95°C for 30 seconds
- Annealing: 55-65°C for 30 seconds
- Extension: 68°C for 1 minute/kb of plasmid length
- Final Extension: 68°C for 5 minutes [14]3. Template Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Verification: Sequence the resulting plasmids to confirm the presence of the desired mutation.
Troubleshooting:
-
Low transformation efficiency: Ensure the use of high-efficiency competent cells and optimize the heat shock step. [18]* No mutation in sequenced clones: Optimize PCR conditions (annealing temperature, extension time) and ensure the use of a high-fidelity polymerase.
Guide 3: Reactivation of Pro-Survival Signaling Pathways
Cancer cells can develop resistance by upregulating alternative signaling pathways that promote survival, thereby circumventing the effects of the isatin-based compound. A common culprit in drug resistance is the constitutive activation of the STAT3 signaling pathway. [19][20][21] Is the STAT3 pathway activated in my resistant cells?
Experimental Workflow: Investigating STAT3 Pathway Activation
Caption: Workflow to investigate the role of STAT3 activation in resistance to isatin-based compounds.
Step-by-Step Protocol: Western Blot for Phospho-STAT3
This protocol allows for the detection of the activated, phosphorylated form of STAT3.
-
Protein Extraction: Lyse parental and resistant cells and quantify the protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Data Interpretation:
| Cell Line | p-STAT3 (Tyr705) Level | Total STAT3 Level | Interpretation |
| Parental | Low/Undetectable | Present | STAT3 is not constitutively active. |
| Resistant | High | Present | STAT3 is constitutively phosphorylated and active. |
Troubleshooting Western Blots: [22][23][24][25][26]
| Issue | Possible Cause | Solution |
|---|---|---|
| No Signal | Insufficient antibody concentration, inactive antibody, low protein expression. | Optimize antibody concentration, use a fresh antibody aliquot, load more protein, use a positive control. [24][25] |
| High Background | Insufficient blocking, excessive antibody concentration, inadequate washing. | Increase blocking time, optimize antibody dilution, increase the number and duration of washes. [26] |
| Blurry Bands | High voltage during electrophoresis, improper buffer preparation. | Run the gel at a lower voltage for a longer time, prepare fresh running buffer. [22]|
Part 3: Key Experimental Protocols
This section provides detailed protocols for assays mentioned in the troubleshooting guides.
Protocol 1: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an isatin-based compound. [12] Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of your isatin compound for 48-72 hours. Include a vehicle-only control.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [12]4. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. [12]5. Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
Objective: To quantify apoptosis by measuring the activity of executioner caspases. [27][28][29][30] Methodology:
-
Induce apoptosis in your cells by treating them with the isatin compound for the desired time. Include positive and negative controls.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
In a 96-well black plate, add the cell lysate to a reaction buffer containing a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC). [29]4. Incubate the plate at 37°C for 1-2 hours, protected from light. [29]5. Measure the fluorescence using a fluorometer with excitation at ~380 nm and emission between 420-460 nm. [29]6. The fluorescence intensity is proportional to the caspase-3/7 activity.
Protocol 3: In Vitro Tubulin Polymerization Assay
Objective: To determine if an isatin-based compound inhibits or enhances tubulin polymerization. [31][32][33][34][35] Methodology:
-
Prepare a reaction mix on ice containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a polymerization buffer. [31][35]2. In a pre-warmed 96-well plate, add your isatin compound, a known polymerization inhibitor (e.g., Nocodazole), a known stabilizer (e.g., Paclitaxel), and a vehicle control. [31]3. Initiate the polymerization reaction by adding the tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity over time (e.g., every 30 seconds for 60-90 minutes). [34] Data Interpretation:
-
Inhibitors: Will show a decreased rate and extent of fluorescence increase compared to the vehicle control.
-
Stabilizers: Will show an increased rate and extent of fluorescence increase.
Conclusion
Addressing resistance to isatin-based compounds requires a systematic and evidence-based approach. By carefully considering experimental variables and methodically investigating the potential mechanisms of resistance—such as drug efflux, target alteration, and the activation of alternative survival pathways—researchers can gain valuable insights into the biology of their cancer models and develop strategies to overcome this resistance. The protocols and troubleshooting guides provided here serve as a comprehensive resource to support these efforts.
References
- The role of STAT3 signaling in mediating tumor resistance to cancer therapy - PubMed. (n.d.).
- A mass spectrometry based functional assay for the quantitative assessment of ABC transporter activity - PubMed. (n.d.).
- STAT3, the Challenge for Chemotherapeutic and Radiotherapeutic Efficacy - PMC - NIH. (n.d.).
- Western Blot Troubleshooting - St John's Laboratory. (n.d.).
- N-alkylated isatins evade P-gp mediated efflux and retain potency in MDR cancer cell lines. (2016). ScienceDirect.
- Understanding STAT3's Role in Cancer Drug Resistance - Genext Genomics. (n.d.).
- Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008 - Bentham Science Publisher. (n.d.).
- Tubulin Polymerization Assay - Bio-protocol. (n.d.).
- A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PubMed Central. (n.d.).
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC - PubMed Central. (2021, February 4).
- (PDF) Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - ResearchGate. (n.d.).
- Caspase Protocols in Mice - PMC - PubMed Central - NIH. (n.d.).
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Publishing. (n.d.).
- Troubleshooting and Optimizing a Western Blot - Addgene Blog. (2024, September 17).
- Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - MDPI. (n.d.).
- ABC transporter functional assays. A) ABC transporters are composed of... | Download Scientific Diagram - ResearchGate. (n.d.).
- Feedback Activation of STAT3 Is a Widespread Drug-Resistance Mechanism | Cancer Discovery - AACR Journals. (2014, September 1).
- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.).
- Caspases activity assay procedures - ScienceDirect. (n.d.).
- Protocol - genomembrane. (n.d.).
- Caspase Activity Assay - Creative Bioarray. (n.d.).
- ABC transporter - Wikipedia. (n.d.).
- Western Blot Troubleshooting Guide - Bio-Techne. (n.d.).
- Site Directed Mutagenesis Protocol - BioInnovatise. (n.d.).
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (n.d.).
- Site-directed mutagenesis using positive antibiotic selection - PubMed. (n.d.).
- Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - JoVE. (2023, March 24).
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. (n.d.).
- Site-Directed Mutagenesis Using Positive Antibiotic Selection | Springer Nature Experiments. (n.d.).
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Publishing. (n.d.).
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - Frontiers. (n.d.).
- Site-Directed Mutagenesis - Protocols.io. (2019, March 26).
- Site Directed Mutagenesis Protocol - Assay Genie. (n.d.).
- Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds. (n.d.).
- Isatin Conjugates as Antibacterial Agents: A Brief Review - ResearchGate. (n.d.).
- Understanding Drug Resistance in Cancer: NFCR Research Focus. (2020, October 27).
- Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - MDPI. (n.d.).
- What Causes Cancer Drug Resistance and What Can Be Done? (n.d.).
- Recent Advances, Future Challenges, Sar And Antimicrobial Activities Of Isatin: A Breaf Review. (n.d.).
- Mechanisms of Cancer Drug Resistance | Canary Onco. (n.d.).
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 8. cancercenter.com [cancercenter.com]
- 9. researchgate.net [researchgate.net]
- 10. N-alkylated isatins evade P-gp mediated efflux and retain potency in MDR cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABC transporters Screening and Profiling Assays - Creative Biogene [creative-biogene.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. genomembrane.com [genomembrane.com]
- 14. bioinnovatise.com [bioinnovatise.com]
- 15. Site-directed mutagenesis using positive antibiotic selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Site-Directed Mutagenesis Using Positive Antibiotic Selection | Springer Nature Experiments [experiments.springernature.com]
- 17. Site-Directed Mutagenesis [protocols.io]
- 18. assaygenie.com [assaygenie.com]
- 19. The role of STAT3 signaling in mediating tumor resistance to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. STAT3, the Challenge for Chemotherapeutic and Radiotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. genextgenomics.com [genextgenomics.com]
- 22. stjohnslabs.com [stjohnslabs.com]
- 23. blog.addgene.org [blog.addgene.org]
- 24. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 25. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 26. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 27. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Redirecting [linkinghub.elsevier.com]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. bio-protocol.org [bio-protocol.org]
- 33. maxanim.com [maxanim.com]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Troubleshooting Guide for Scale-Up Synthesis of Indole Derivatives
Welcome to the comprehensive technical support center for the scale-up synthesis of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning indole synthesis from the laboratory bench to pilot plant or manufacturing scale. Here, we address the multifaceted challenges that arise during this critical phase, offering in-depth, field-proven insights and actionable troubleshooting protocols. Our approach is grounded in fundamental chemical principles to empower you to not just solve immediate problems, but to build robust and scalable processes.
Section 1: Reaction Yield and Performance Issues
One of the most common and frustrating challenges in scaling up indole synthesis is a significant drop in reaction yield. What works perfectly in a 100 mL round-bottom flask often fails to deliver the same performance in a 100 L reactor. This section dissects the root causes and provides systematic solutions.
Q1: Why has the yield of my Fischer indole synthesis plummeted after moving from a 1L flask to a 50L reactor?
A1: A decrease in yield during scale-up is a classic problem often rooted in physical and chemical parameters that do not scale linearly.[1] The primary culprits are mass and heat transfer limitations.
-
In-Depth Analysis:
-
Mass and Heat Transfer: In larger reactors, achieving homogenous mixing is significantly more difficult. This can lead to localized "hot spots" where the temperature is much higher than the bulk, or areas of low reactant concentration.[1] These inconsistencies can promote side reactions, such as tar formation, and degradation of starting materials or the desired indole product.[1] Many indole syntheses, particularly the Fischer method which often employs strong acids and elevated temperatures, are exothermic.[1][2] Heat that is easily dissipated in small-scale glassware can accumulate in large vessels, potentially leading to thermal runaway and product decomposition if not managed effectively.[1][3]
-
Reagent Addition Rates: The rate at which you add reagents is critical at scale. A rate that is too fast can intensify exotherms, while a rate that is too slow might result in incomplete reactions or the formation of byproducts.[1]
-
Starting Material Impurities: The impurity profile of your starting materials becomes much more significant at a larger scale. Impurities that were present in negligible amounts in the lab-scale reaction can now act as catalyst poisons or participate in unwanted side reactions.[1]
-
-
Troubleshooting Protocol:
-
Characterize Thermal Hazards: Before scaling up, perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the reaction exotherm. This will help in designing an appropriate cooling system for the larger reactor.[3]
-
Optimize Mixing: Ensure the reactor is equipped with an appropriate agitator and baffling system to maintain homogeneity. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing at scale.
-
Controlled Reagent Addition: Implement a programmed, slow addition of critical reagents using a dosing pump to maintain better temperature control.
-
Re-evaluate Catalyst and Solvent: The choice of acid catalyst (e.g., HCl, H₂SO₄, PPA, ZnCl₂) is crucial and often needs to be re-optimized at scale.[2] Sometimes, switching to a milder Lewis acid or using a higher boiling point solvent can mitigate side reactions.[4]
-
Q2: My reaction is producing a significant amount of tar and polymeric byproducts. How can I minimize this?
A2: Tar formation, a common headache in acid-catalyzed reactions like the Fischer indole synthesis, is often exacerbated by localized overheating.[1]
-
In-Depth Analysis:
-
Troubleshooting Protocol:
-
Improve Heat Transfer: Utilize a jacketed reactor with an efficient heat transfer fluid to maintain uniform temperature.[1]
-
Catalyst Selection: Consider using a milder or solid-supported acid catalyst to reduce the overall acidity of the reaction medium.
-
Solvent Choice: Employing a solvent that can effectively dissolve all reactants, intermediates, and byproducts can prevent precipitation and reduce tar formation.[1]
-
Q3: I'm observing catalyst deactivation in my large-scale indole synthesis. What are the likely causes and solutions?
A3: Catalyst deactivation is a significant issue in many catalytic processes, leading to decreased reaction rates and lower yields over time.
-
In-Depth Analysis:
-
Poisoning: Impurities in the starting materials or solvents can bind to the active sites of the catalyst, rendering them inactive.
-
Coking/Fouling: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[5] This is particularly common in high-temperature reactions.
-
Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.
-
Leaching: The active metal of a supported catalyst can dissolve into the reaction mixture.
-
-
Troubleshooting Protocol:
-
Purify Starting Materials: Ensure all reactants and solvents are of high purity to minimize catalyst poisons.
-
Optimize Reaction Conditions: Lowering the reaction temperature, if possible, can reduce the rates of coking and sintering.
-
Catalyst Regeneration: Investigate protocols for regenerating the deactivated catalyst, which can be a cost-effective solution.
-
Consider a More Robust Catalyst: If deactivation persists, it may be necessary to screen for a more stable catalyst formulation.
-
Section 2: Purification and Isolation Challenges
Successfully synthesizing your indole derivative at scale is only half the battle. Isolating the product in high purity can present a new set of challenges.
Q4: My crude indole product is difficult to purify by column chromatography at a large scale. What are my options?
A4: Large-scale column chromatography is often expensive and time-consuming. Crystallization is generally the preferred method for purifying multi-kilogram quantities of solid products.
-
In-Depth Analysis:
-
Solvent Selection: The choice of crystallization solvent is critical. An ideal solvent will have high solubility for the indole product at elevated temperatures and low solubility at room temperature or below. It should also have poor solubility for the major impurities.
-
"Oiling Out": The product may separate from the solution as a liquid phase instead of forming crystals. This is often due to a high concentration of impurities or a rapid cooling rate.
-
-
Troubleshooting Protocol for Crystallization:
-
Systematic Solvent Screening: Screen a variety of solvents and solvent mixtures to find the optimal system for crystallization. A mixed solvent system, such as methanol and water, has been shown to be effective for crude indole.[2][6]
-
Controlled Cooling: Implement a slow, controlled cooling profile to promote the growth of large, pure crystals.
-
Seeding: Adding a small amount of pure product (seed crystals) to the supersaturated solution can initiate crystallization and improve crystal quality.
-
Anti-Solvent Addition: If a single solvent system is not effective, consider an anti-solvent crystallization, where a solvent in which the product is insoluble is slowly added to a solution of the product.
-
| Parameter | Recommendation for Scale-Up Crystallization | Rationale |
| Solvent System | Methanol/Water, Ethanol/Water, Hexane/Ethyl Acetate | Often provides the necessary polarity range for effective purification of indole derivatives.[2][6] |
| Cooling Rate | Slow and controlled (e.g., 5-10 °C per hour) | Promotes the formation of larger, purer crystals and prevents "oiling out". |
| Agitation | Gentle and continuous | Ensures uniform temperature and concentration, but avoid high shear which can lead to crystal breakage. |
| Seeding | Add 0.1-1% (w/w) of pure seed crystals | Induces crystallization at a lower supersaturation level, leading to better crystal morphology and purity. |
Caption: Key parameters for optimizing the crystallization of indole derivatives at scale.
Q5: I'm struggling with removing closely-related impurities from my final product. What strategies can I employ?
A5: The presence of structurally similar impurities is a common challenge in indole synthesis.[2] A multi-pronged approach is often necessary.
-
In-Depth Analysis:
-
Impurity Identification: The first step is to identify the structure of the major impurities. This can be done using techniques like LC-MS and NMR.[7][8] Understanding the impurity structures can provide clues about their formation and how to remove them.
-
Formation Pathway: Once identified, you can often deduce the reaction pathway leading to the impurity. This allows you to modify the reaction conditions to minimize its formation.
-
-
Troubleshooting Protocol:
-
Reaction Optimization: Adjust reaction parameters such as temperature, catalyst, and stoichiometry to disfavor the formation of the problematic impurity.
-
Reactive Purification: If the impurity has a reactive functional group that the desired product lacks, you may be able to selectively react the impurity to form a new compound that is easier to separate.
-
Alternative Purification Techniques: If crystallization is not effective, consider other non-chromatographic techniques such as slurry washing, extractive workup, or the formation of a salt with a different solubility profile. A process involving the formation of a 2-sodium sulfonate indoline adduct has been reported to effectively separate 3-methylindole from indole.[9]
-
Section 3: Process Safety and Handling
Ensuring the safety of the process is paramount when scaling up chemical reactions. The potential hazards that are manageable at the lab scale can become significant risks in a pilot plant or manufacturing setting.
Q6: How do I safely manage the exotherm of my large-scale indole synthesis?
A6: Managing exothermic reactions is a critical aspect of process safety.[1][3][10] A thermal runaway can have catastrophic consequences.
-
In-Depth Analysis:
-
Heat Generation vs. Heat Removal: A thermal runaway occurs when the rate of heat generated by the reaction exceeds the rate at which it can be removed by the cooling system.[10]
-
Adiabatic Temperature Rise: This is the theoretical maximum temperature the reaction could reach if there were no heat loss to the surroundings. Calculating this value is essential for assessing the worst-case scenario.[3]
-
-
Process Safety Protocol:
-
Calorimetric Studies: Conduct reaction calorimetry to determine the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise.[3]
-
Reactor Design: Ensure the reactor's cooling capacity is sufficient to handle the maximum heat output of the reaction. This may involve using a jacketed reactor, internal cooling coils, or an external heat exchanger.[3]
-
Emergency Quenching System: Have a well-defined and tested emergency quenching procedure in place. This could involve the rapid addition of a cold, inert solvent or a chemical quenching agent.
-
Pressure Relief: The reactor must be equipped with appropriately sized pressure relief devices (e.g., rupture discs, relief valves) to prevent over-pressurization in the event of a thermal runaway.[3]
-
Q7: Are there safer, more sustainable alternatives to traditional indole synthesis methods for large-scale production?
A7: Yes, the field of green chemistry is continuously providing new and improved methods for synthesizing important molecules like indoles.
-
In-Depth Analysis:
-
Traditional Methods' Drawbacks: Many classic indole syntheses, such as the Fischer, Bischler-Möhlau, and Madelung methods, often require harsh conditions (strong acids, high temperatures), toxic reagents, and produce significant waste.[2][11]
-
Modern Alternatives: Newer methods focus on using milder conditions, more environmentally friendly solvents (like water or ionic liquids), and catalytic systems that are more efficient and produce less waste.[12]
-
-
Exploring Greener Alternatives:
-
Catalytic Methods: Palladium-catalyzed methods like the Larock and Buchwald-Hartwig indole syntheses offer milder reaction conditions and broader substrate scope, although catalyst cost can be a consideration.[13][14] Recent advances in using more abundant and less expensive copper catalysts are promising for large-scale applications.[15]
-
Continuous Flow Synthesis: Performing the reaction in a continuous flow reactor can offer significant advantages in terms of safety, heat transfer, and scalability. The small reactor volume at any given time minimizes the risk of a thermal runaway.[16][17]
-
Multicomponent Reactions (MCRs): MCRs combine multiple starting materials in a single step to form the indole core, which can be more atom-economical and reduce the number of synthetic steps.[11]
-
Section 4: Visualized Workflows
Experimental Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low yields in the scale-up synthesis of indole derivatives.
Decision Tree for Purification Strategy
Caption: A decision-making guide for selecting an appropriate purification strategy for indole derivatives at scale.
References
- Technical Support Center: Scaling Up Pyrrolo[2,3-b]indole Synthesis - Benchchem.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
- US5085991A - Process of preparing purified aqueous indole solution - Google Patents.
- Synthesis of Indoles through Larock Annulation: Recent Advances.
- Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole - Benchchem.
- Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale - PMC.
- Identification and synthesis of impurities formed during sertindole preparation.
- Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI.
- Overcoming challenges in the synthesis of 4-fluoroindoles - Benchchem.
- A Comparative Guide to Assessing the Purity of Synthesized 6-Cyanoindole via HPLC - Benchchem.
- University of Groningen Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale Shaabani, Shabnam; Xu, Ruixue;.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - NIH.
- Crystallization purification of indole - ResearchGate.
- Working with Exothermic Reactions during Lab and Scale up - Amar Equipment.
- Technical Support Center: Solvent Selection for Indole Synthesis - Benchchem.
- (PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications - ResearchGate.
- Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B.
- Problems with Fischer indole synthesis : r/Chempros - Reddit.
- CN105646324A - Preparation method of high-purity indole - Google Patents.
- Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus - PMC - NIH.
- Synthesis and Chemistry of Indole.
- Impurity Profiling of Chemical Reactions | Process Development Strategies - Mettler Toledo.
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - ResearchGate.
- Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal.
- Fischer indole synthesis - Wikipedia.
- Synthesis of indoles - Organic Chemistry Portal.
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC.
- A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC - NIH.
- Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1.
- Process Safety in Pharmaceutical Industry.
- Integral Characteristic of Complex Catalytic Reaction Accompanied by Deactivation.
- Control experiments for the reduction of indole. - ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. amarequip.com [amarequip.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. CN105646324A - Preparation method of high-purity indole - Google Patents [patents.google.com]
- 10. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. bioengineer.org [bioengineer.org]
- 16. researchgate.net [researchgate.net]
- 17. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Potential of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione Derivatives in Cancer Cell Lines
The scaffold of 1H-indole-2,3-dione, commonly known as isatin, represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Its derivatives have garnered significant attention in oncology research due to their potent anti-proliferative and cytotoxic effects against various cancer cell lines.[3] A key strategy in enhancing the anticancer efficacy of the isatin core involves substitution at the N-1 position. The introduction of a 4-chlorobenzyl group at this position has been explored as a means to modulate the compound's biological activity, leading to a class of derivatives with promising cytotoxic profiles.
This guide provides a comparative overview of the cytotoxicity of various 1-(4-Chlorobenzyl)-1H-indole-2,3-dione derivatives, supported by experimental data from peer-reviewed studies. We will delve into their differential effects on various cancer cell lines, explore their underlying mechanisms of action, and provide a detailed protocol for assessing their cytotoxic activity in a laboratory setting.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic efficacy of isatin derivatives is often evaluated by determining the concentration required to inhibit 50% of cell growth (GI50) or to cause 50% cell death (IC50). The data presented below summarizes the activity of several 1-(4-chlorobenzyl)-1H-indole derivatives against a panel of human cancer cell lines. This comparative analysis highlights how modifications to the core structure influence cytotoxic potency.
One study focused on a series of novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides, which were designed by combining the structural features of known anticancer agents.[4] These compounds demonstrated potent cytotoxicity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines.[4] Another related series of N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides also exhibited significant cytotoxic effects against the same panel of cancer cells.[5]
Table 1: Comparative in vitro Cytotoxicity (IC50/GI50 in µM) of 1-(4-Chlorobenzyl)-1H-indole Derivatives
| Compound Class/Derivative | Cancer Cell Line | Cytotoxicity (IC50/GI50 in µM) | Key Structural Feature | Reference |
| N'-substituted-carbohydrazides | ||||
| Compound 4d | SW620 (Colon) | > 10 | (E)-1-(4-Chlorobenzyl)-N'-(4-chlorobenzylidene)-1H-indole-3-carbohydrazide | [5] |
| Compound 5a | SW620 (Colon) | > 10 | (Z)-1-(4-Chlorobenzyl)-N'-(2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide | [5] |
| Acetohydrazides | ||||
| Compound 5c | SW620 (Colon) | 0.057 ± 0.005 | 6-chloro-4-oxoquinazolin moiety | [4] |
| PC-3 (Prostate) | 0.061 ± 0.003 | [4] | ||
| NCI-H23 (Lung) | 0.073 ± 0.004 | [4] | ||
| Compound 5e | SW620 (Colon) | 0.051 ± 0.003 | 6-bromo-4-oxoquinazolin moiety | [4] |
| PC-3 (Prostate) | 0.058 ± 0.004 | [4] | ||
| NCI-H23 (Lung) | 0.069 ± 0.005 | [4] | ||
| Compound 5f | SW620 (Colon) | 0.052 ± 0.004 | 6-iodo-4-oxoquinazolin moiety | [4] |
| PC-3 (Prostate) | 0.060 ± 0.002 | [4] | ||
| NCI-H23 (Lung) | 0.071 ± 0.003 | [4] | ||
| Reference Compounds | ||||
| PAC-1 | SW620 (Colon) | 0.25 ± 0.02 | Procaspase-3 activator | [4] |
| PC-3 (Prostate) | 0.28 ± 0.01 | [4] | ||
| NCI-H23 (Lung) | 0.31 ± 0.02 | [4] | ||
| 5-Fluorouracil (5-FU) | SW620 (Colon) | 1.45 ± 0.11 | Standard Chemotherapeutic | [4] |
| PC-3 (Prostate) | 1.52 ± 0.09 | [4] | ||
| NCI-H23 (Lung) | 1.68 ± 0.13 | [4] |
Note: Lower IC50/GI50 values indicate higher cytotoxic potency.
From the data, it is evident that the acetohydrazide derivatives (5c, 5e, 5f) exhibit substantially greater cytotoxicity—by a factor of 18- to 29-fold—compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU) across all tested cell lines.[4] Furthermore, these compounds are approximately 4- to 5-fold more potent than PAC-1, a known procaspase-activating compound.[4] This suggests that the specific combination of the 1-(4-chlorobenzyl) indole core with a substituted 4-oxoquinazolin moiety dramatically enhances anticancer activity.
Mechanism of Action: Induction of Apoptosis via Caspase Activation
The primary mechanism underlying the cytotoxicity of these promising 1-(4-chlorobenzyl)-1H-indole derivatives appears to be the induction of apoptosis, or programmed cell death. A crucial family of proteins that execute this process are caspases. In their inactive state, they exist as procaspases. Certain isatin derivatives have been found to induce apoptosis by activating these procaspases.[6]
Specifically, studies on potent derivatives like compound 5e have shown a significant increase in caspase-3 activity.[4] This compound was found to activate caspase activity to 285% compared to the control, PAC-1.[4] Computational docking simulations suggest that these molecules may function as allosteric inhibitors of procaspase-3 by chelating the inhibitory zinc ion, thereby promoting its activation and initiating the apoptotic cascade.[4] The activation of effector caspases like caspase-3 leads to the cleavage of various cellular proteins, ultimately resulting in cell death.[7]
Figure 1: Proposed mechanism of action involving procaspase-3 activation.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
To empirically determine and compare the cytotoxicity of these derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method.[8][9] This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Principle of the MTT Assay
The core of the assay is the enzymatic conversion of MTT by mitochondrial succinate dehydrogenase in viable cells. Dead cells lose this ability. The resulting insoluble purple formazan is then solubilized, and the absorbance of the solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls indicates a loss of viability and reflects the compound's cytotoxic effect.
Figure 2: General workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology
This protocol provides a general framework for assessing the cytotoxicity of this compound derivatives on adherent cancer cells.
Materials:
-
Selected cancer cell line (e.g., SW620, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
96-well flat-bottom sterile culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium from a stock solution (typically in DMSO). Ensure the final DMSO concentration in the wells is non-toxic (usually <0.5%).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[11]
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
The this compound framework serves as a versatile and potent scaffold for the development of novel anticancer agents. The data clearly indicates that specific substitutions, particularly the addition of a substituted 4-oxoquinazolin-3(4H)-yl)acetohydrazide moiety, can lead to derivatives with exceptional cytotoxic potency against colon, prostate, and lung cancer cell lines, far exceeding that of standard chemotherapeutics.[4] The primary mechanism of action involves the induction of apoptosis through the activation of procaspase-3, highlighting a targeted approach to eliminating cancer cells.[4]
Future research should focus on optimizing the lead compounds to improve their pharmacological profiles, including solubility and selectivity, and to validate their efficacy in more complex preclinical models, such as 3D tumor spheroids and in vivo animal studies. The continued exploration of this chemical class holds significant promise for the discovery of next-generation cancer therapies.
References
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 4. Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay overview | Abcam [abcam.com]
A Comparative Guide for Researchers: 1-(4-Chlorobenzyl)-1H-indole-2,3-dione vs. PAC-1 as Procaspase Activators
For Researchers, Scientists, and Drug Development Professionals
The targeted activation of procaspases, the inactive precursors of the executioner caspase enzymes, represents a promising strategy in cancer therapy. By directly engaging the apoptotic machinery within cancer cells, small molecule activators of procaspases can bypass upstream signaling defects that often confer resistance to conventional therapies. This guide provides an in-depth comparison of two prominent procaspase activators: the well-characterized PAC-1 and the more recently investigated 1-(4-Chlorobenzyl)-1H-indole-2,3-dione and its derivatives.
The Central Role of Procaspase-3 in Apoptosis
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Dysregulation of this process is a hallmark of cancer, allowing for uncontrolled cell proliferation. The caspase family of proteases are central players in the execution of apoptosis.[1][2][3] Procaspase-3, the inactive zymogen of caspase-3, is often found at elevated levels in cancer cells compared to normal tissues.[4][5][6] This differential expression provides a therapeutic window for compounds that can directly convert procaspase-3 into its active form, caspase-3, thereby selectively inducing apoptosis in malignant cells.[4][5]
PAC-1: The Vanguard of Procaspase-3 Activation
Procaspase Activating Compound 1 (PAC-1) was identified through a high-throughput screen of approximately 20,000 small molecules for their ability to activate procaspase-3.[7] It has since become a widely used research tool for studying apoptosis and has progressed into Phase I clinical trials for the treatment of advanced malignancies.[7][8][9][10][11]
Mechanism of Action
The mechanism of PAC-1-mediated procaspase-3 activation is well-established and hinges on the chelation of inhibitory zinc ions.[4][5][6][7] Zinc has been shown to be a potent inhibitor of procaspase-3 enzymatic activity.[7] PAC-1 possesses an ortho-hydroxy N-acyl hydrazone moiety that enables it to form a tight complex with zinc, with a dissociation constant of approximately 42 nM.[4][5][6] By sequestering these inhibitory zinc ions, PAC-1 relieves the inhibition of procaspase-3, allowing it to undergo auto-activation to caspase-3 and initiate the apoptotic cascade.[4][5][6][7] This direct activation of procaspase-3 has been confirmed in numerous studies using caspase-specific inhibitors and substrates.[7]
Signaling Pathway of PAC-1 Action
Caption: Mechanism of PAC-1-mediated procaspase-3 activation.
Experimental Data Snapshot: PAC-1
| Parameter | Value | Cell Lines/Model | Reference |
| EC50 (Procaspase-3 activation) | 0.22 µM | In vitro | [12] |
| IC50 (Apoptosis Induction) | 0.35 µM - 3.5 µM | Various cancer cell lines | [12] |
| Clinical Status | Phase I | Advanced malignancies | [7][8][9][10][11] |
This compound and its Derivatives: Emerging Contenders
More recent research has focused on the design and synthesis of novel procaspase activators, including derivatives of this compound. These compounds have shown significant promise, in some cases demonstrating superior potency to PAC-1 in preclinical studies.
Mechanism of Action
While the precise mechanism of this compound itself is not as extensively detailed as that of PAC-1, studies on its derivatives suggest a similar mode of action. For instance, docking simulations of related compounds, such as (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides, indicate that they may also act as allosteric inhibitors of procaspase-3 through the chelation of inhibitory zinc ions.[13] The indole core is a common scaffold in the design of various bioactive compounds, and modifications to this structure have been explored to enhance anti-cancer activity.[14][15]
Signaling Pathway of this compound Action
Caption: Presumed mechanism of procaspase-3 activation by this compound derivatives.
Experimental Data Snapshot: this compound Derivatives
Studies on novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides, which are derivatives of the core structure, have demonstrated potent cytotoxic and procaspase-activating effects.
| Compound | Caspase Activation (% relative to PAC-1) | IC50 (µM) | Cell Lines | Reference |
| Derivative 4b | 314.3% | Not explicitly stated for this derivative, but potent cytotoxicity reported | SW620, PC-3, NCI-H23 | [16][17] |
| Derivative 4f | 270.7% | 0.011 - 0.001 µM | SW620, PC-3, NCI-H23 | [16][17] |
These findings highlight the potential of the this compound scaffold for developing highly potent procaspase activators.
Head-to-Head Comparison
| Feature | PAC-1 | This compound & Derivatives |
| Discovery | High-throughput screening of ~20,000 compounds.[7] | Rational drug design and synthesis based on known anticancer scaffolds.[13][16][17][18] |
| Mechanism | Well-established zinc chelation leading to procaspase-3 auto-activation.[4][5][6][7] | Presumed to be similar to PAC-1 (zinc chelation), supported by docking studies of derivatives.[13] |
| Potency | EC50 for procaspase-3 activation of 0.22 µM.[12] | Derivatives have shown significantly higher caspase activation (up to 314.3% relative to PAC-1) and lower IC50 values (in the nanomolar range).[16][17] |
| Clinical Development | Has progressed to Phase I clinical trials.[7][8][9][10][11] | In preclinical development. |
| Availability | Widely available as a research chemical. | Primarily available through chemical synthesis for research purposes. |
Experimental Protocols: Assessing Procaspase Activation
A crucial step in the evaluation of novel procaspase activators is the robust measurement of caspase-3 activation. Below is a generalized protocol for a colorimetric caspase-3 activity assay.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3 through the cleavage of a specific colorimetric substrate, such as DEVD-pNA (Asp-Glu-Val-Asp p-nitroanilide).
Materials:
-
Cell lysis buffer
-
2X Reaction Buffer
-
DEVD-pNA (4mM)
-
DTT (1M)
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the procaspase activator (e.g., PAC-1 or this compound derivatives) for a specified time (e.g., 24 hours). Include untreated and vehicle-treated controls.
-
Cell Lysis: Harvest the cells and lyse them using the cell lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate.
-
Reaction Initiation: Prepare a reaction mix containing 2X Reaction Buffer, DTT, and the DEVD-pNA substrate. Add this mix to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 400 or 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which is indicative of caspase-3 activity.
-
Data Analysis: Compare the absorbance values of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Experimental Workflow for Evaluating Procaspase Activators
Sources
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. 1-[4-(2-[18F]Fluoroethoxy)-benzyl]-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. (S)-1-(4–2-[11C]Methoxybenzyl)-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First test of anti-cancer agent PAC-1 in human clinical trials shows promise | Cancer Center at Illinois [cancer.illinois.edu]
- 9. First test of anti-cancer agent PAC-1 in human clinical trials shows promise - ecancer [ecancer.org]
- 10. PAC-1 - Wikipedia [en.wikipedia.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Activity of Sunitinib
This guide provides a comprehensive, data-driven comparative analysis of the anticancer activity of sunitinib, a multi-targeted receptor tyrosine kinase inhibitor (RTK inhibitor), against other prominent targeted therapies. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings and experimental evidence that define the therapeutic profile of sunitinib in relation to its alternatives.
Introduction to Sunitinib: A Multi-Targeted Approach
Sunitinib malate (marketed as Sutent®) is an oral small-molecule inhibitor of multiple RTKs, some of which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer.[1] Its approval by the U.S. Food and Drug Administration (FDA) for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST) marked a significant advancement in targeted cancer therapy.[2][3] Subsequently, its indications have expanded to include pancreatic neuroendocrine tumors (pNET).[4][5]
The anticancer effect of sunitinib is primarily attributed to its potent inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2][6][7] By blocking these pathways, sunitinib effectively reduces tumor vascularization and can induce cancer cell apoptosis, leading to tumor shrinkage.[2][7] Additionally, sunitinib inhibits other RTKs such as KIT, FMS-like tyrosine kinase-3 (FLT3), and RET, contributing to its broad-spectrum antitumor activity.[7][8]
This guide will compare the preclinical and clinical efficacy of sunitinib against other targeted agents, providing experimental data and protocols to contextualize their relative performance.
Core Signaling Pathway of Sunitinib
Sunitinib's multi-targeted nature allows it to interfere with several key signaling cascades simultaneously. The diagram below illustrates the primary pathways inhibited by sunitinib, leading to its anti-angiogenic and anti-proliferative effects.
Caption: Sunitinib inhibits multiple RTKs, blocking downstream PI3K/AKT and RAS/ERK pathways.
Comparative In Vitro Efficacy
The cornerstone of preclinical drug evaluation lies in robust in vitro assays that quantify a compound's direct effects on cancer cells. Here, we compare sunitinib's performance against other TKIs in renal cell carcinoma (RCC) cell lines.
Sunitinib vs. Pazopanib in RCC Cell Lines
Pazopanib is another multi-targeted TKI with a similar pharmacological profile to sunitinib, primarily inhibiting VEGFRs, PDGFRs, and c-KIT.[6][9][10] While both are used as first-line treatments for metastatic RCC, in vitro studies reveal significant biological differences.[3][11] A key distinction is that sunitinib often demonstrates a cytotoxic (cell-killing) effect, whereas pazopanib's activity is predominantly cytostatic (inhibiting cell proliferation).[4][12]
| Cell Line | Sunitinib IC50 (µM) | Pazopanib IC50 (µM) | Cell Type | Reference |
| Caki-1 | 2.99 | 51.9 | Human RCC | [4] |
| HK-2 | 9.73 | 52.9 | Human non-tumoral kidney | [4] |
IC50: The half-maximal inhibitory concentration.
The data clearly indicates that sunitinib exhibits significantly greater potency in inhibiting the proliferation of the Caki-1 RCC cell line compared to pazopanib.[4] Furthermore, a study exposing Caki-1 and non-tumoral HK-2 cells to clinically relevant concentrations of sunitinib (2 µM) and pazopanib (50 µM) found that sunitinib selectively inhibited proliferation and induced apoptosis in the cancer cells.[3][11][13] In contrast, pazopanib showed similar cytotoxic effects in both cancerous and non-cancerous cells, suggesting a narrower therapeutic window.[3][11][13]
Experimental Protocol: Cell Viability (MTT) Assay
The causality behind choosing the MTT assay is its reliability in measuring cellular metabolic activity, which serves as a proxy for cell viability and proliferation. This colorimetric assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[1][14]
Caption: A stepwise workflow for determining cell viability using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate RCC cells (e.g., Caki-1) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of sunitinib, pazopanib, and other comparators in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[12]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a working concentration of 0.5 mg/mL. Aspirate the drug-containing medium from the wells and add 100 µL of the MTT working solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will reduce the MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14]
-
Data Analysis: Subtract the absorbance of blank wells (medium and MTT only) from all readings. Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Comparative In Vivo Efficacy
While in vitro assays provide crucial data on direct cellular effects, in vivo models are indispensable for evaluating a drug's overall antitumor activity, which includes its impact on the tumor microenvironment and angiogenesis.
Sunitinib vs. Sorafenib in a Hepatocellular Carcinoma (HCC) Xenograft Model
Sorafenib is another multi-kinase inhibitor with a target profile that includes Raf kinases, VEGFRs, and PDGFRs.[15] In a head-to-head comparison using both ectopic and orthotopic xenograft models of human HCC, both sunitinib and sorafenib suppressed tumor growth, angiogenesis, and cell proliferation. However, the antitumor effect of sorafenib (at 50 mg/kg) was found to be greater than that of sunitinib (at 40 mg/kg).[7] Mechanistically, sorafenib showed a greater ability to induce apoptosis, which was associated with the upregulation of pro-apoptotic proteins and downregulation of the anti-apoptotic protein survivin, an effect not observed with sunitinib.[7]
Sunitinib vs. Cabozantinib in an RCC Xenograft Model
Cabozantinib inhibits VEGFR, MET, and AXL, targets that are implicated in driving tumor growth and resistance to VEGFR inhibitors. In a randomized phase II trial (CABOSUN) for previously untreated intermediate- or poor-risk mRCC patients, cabozantinib demonstrated a significant clinical benefit over sunitinib.[16][17][18]
| Parameter | Cabozantinib (n=79) | Sunitinib (n=78) | Hazard Ratio (95% CI) | P-value (one-sided) | Reference |
| Median Progression-Free Survival (PFS) | 8.2 months | 5.6 months | 0.66 (0.46 - 0.95) | 0.012 | [18] |
| Objective Response Rate (ORR) | 33% | 12% | - | - | [18] |
These clinical findings underscore the importance of targeting resistance pathways, such as MET and AXL, in addition to the primary VEGFR/PDGFR axes. Cabozantinib's ability to inhibit these additional targets may explain its superior efficacy in this patient population.[18]
Experimental Protocol: In Vivo Xenograft Tumor Model
The choice of a xenograft model is predicated on its ability to assess a drug's efficacy in a complex biological system that recapitulates aspects of tumor growth and angiogenesis in a living organism.
Caption: Workflow for assessing in vivo anticancer efficacy using a xenograft model.
Detailed Steps:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of human tumor cells. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation and Implantation: Culture human cancer cells (e.g., 786-O for RCC) to ~80% confluency. Harvest, wash, and resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel. Subcutaneously inject 1-5 million cells into the flank of each mouse.[19]
-
Tumor Growth and Measurement: Allow tumors to establish and grow. Begin measuring tumor dimensions 2-3 times per week with digital calipers once they become palpable. Calculate tumor volume using the formula: V = (Width² × Length)/2.[20]
-
Randomization and Treatment: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment groups (typically 5-10 mice per group).
-
Drug Formulation and Administration: Prepare sunitinib and comparator drugs in an appropriate vehicle (e.g., dextrose-water). Administer the drugs to the mice at the specified dose and schedule (e.g., 40 mg/kg sunitinib daily via oral gavage). The control group receives the vehicle only.[20][21]
-
Monitoring: Continue to monitor tumor volume and animal body weight throughout the study to assess efficacy and toxicity, respectively.
-
Study Endpoint: Euthanize the animals when tumors in the control group reach a maximum allowed size, or at a predetermined time point. Excise the tumors, weigh them, and process them for further analyses like immunohistochemistry (to assess microvessel density) or western blotting.[21]
Conclusion
Sunitinib remains a cornerstone in the treatment of metastatic RCC and GIST, primarily through its potent anti-angiogenic activity. However, the landscape of targeted therapy is continually evolving. This comparative guide demonstrates that while sunitinib is a highly effective agent, its performance relative to other TKIs is context-dependent.
-
Versus Pazopanib: In vitro data suggests sunitinib has superior potency and a more favorable selectivity profile for cancer cells over non-tumoral cells in RCC models.[3][4][11]
-
Versus Sorafenib: In preclinical HCC models, sorafenib exhibited greater antitumor activity, potentially due to differential effects on apoptosis-regulating proteins.[7]
-
Versus Cabozantinib: Clinical data in intermediate- and poor-risk mRCC patients show that cabozantinib provides a significant progression-free survival benefit over sunitinib, likely by targeting key resistance pathways.[18]
The choice of experimental model and the specific cancer type are critical determinants of a drug's observed efficacy. The protocols and comparative data presented herein provide a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of sunitinib and its next-generation counterparts. As our understanding of tumor biology and resistance mechanisms deepens, such head-to-head comparisons will be vital in guiding the development of more effective and personalized cancer therapies.
References
- Pazopanib: Indications, Adverse Effects, Contraindications and Dosage. Urology Textbook. [Link]
- What is the mechanism of Pazopanib Hydrochloride?
- What is Pazopanib Hydrochloride used for?
- PharmGKB summary: pazopanib pathway, pharmacokinetics. PMC - NIH. [Link]
- Sunitinib's mechanism of action. Sunitinib is an inhibitor for various...
- Comparing the efficacy of sunitinib with sorafenib in xenograft models of human hepatocellular carcinoma: mechanistic explan
- Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]
- What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? Dr.Oracle. [Link]
- Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety. MDPI. [Link]
- Specific RTKs are blocked by sunitinib (chemical structure shown)....
- Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety. PubMed. [Link]
- Phase I Study of Rapid Alternation of Sunitinib and Regorafenib for the Treatment of Tyrosine Kinase Inhibitor Refractory Gastrointestinal Stromal Tumors. AACR Journals. [Link]
- Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety.
- Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety. PMC - NIH. [Link]
- Sorafenib and Sunitinib. PMC - NIH. [Link]
- A comparison of sunitinib with cabozantinib, crizotinib, and savolitinib for treatment of advanced papillary renal cell carcinoma: a randomised, open-label, phase 2 trial. PubMed Central. [Link]
- Comparison of the antitumor activity of 194-A with sunitinib or sorafenib in the 4T1 orthotopic graft model.
- Effects of sunitinib on major oncogenic signaling pathways in 786-O and...
- Phase Ib study of rapid alternation of sunitinib (SU) and regorafenib (RE) in patients (pts) with advanced gastrointestinal stromal tumor (GIST).
- Phase I Study of Rapid Alternation of Sunitinib and Regorafenib for the Treatment of Tyrosine Kinase Inhibitor Refractory Gastrointestinal Stromal Tumors. PubMed. [Link]
- In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model. PMC - PubMed Central. [Link]
- Detailed protocol for MTT Cell Viability and Prolifer
- Regorafenib as second-line therapy for imatinib-resistant gastrointestinal stromal tumor (GIST).
- Cabozantinib superior to sunitinib as a first-line therapy for advanced kidney cancer. Action Kidney Cancer. [Link]
- New molecularly targeted drugs for gist after imatinib, sunitinib and regorafenib: a narrative review.
- Study Finds Cabozantinib of Clinical Benefit vs Sunitinib in Advanced Renal Cell Carcinoma. The ASCO Post. [Link]
- Cabozantinib bests sunitinib against metast
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC - NIH. [Link]
- Cabozantinib Versus Sunitinib As Initial Targeted Therapy for Patients With Metastatic Renal Cell Carcinoma of Poor or Intermediate Risk: The Alliance A031203 CABOSUN Trial. PMC - PubMed Central. [Link]
- Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Tre
- Does anyone know of a protocol where Sunitinib is directly injected into a tumor in xenograft models?
- Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and P
- Tumor size and weights in xenograft model involving sunitinib (30...
- Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed Central. [Link]
- Sunitinib and Axitinib Increase Secretion and Glycolytic Activity of Small Extracellular Vesicles in Renal Cell Carcinoma. PMC - NIH. [Link]
- Comparison of axitinib and sunitinib as first-line treatment for metastatic kidney cancer. Action Kidney Cancer. [Link]
- Checkpoint inhibitor/TKI combo improves PFS of RCC over sunitinib. MDedge. [Link]
- Two-Drug Cocktail Active against RCC. AACR Journals. [Link]
- Outcomes of axitinib versus sunitinib as first-line therapy to patients with metastatic renal cell carcinoma in the immune-oncology era. PubMed. [Link]
- Outcomes of axitinib versus sunitinib as first‐line therapy to patients with metastatic renal cell carcinoma in the immune‐oncology era. PMC - NIH. [Link]
- Avelumab + axitinib versus sunitinib as first-line treatment for patients with advanced renal cell carcinoma: final analysis of the phase III JAVELIN Renal 101 trial. PubMed. [Link]
- Outcomes of axitinib versus sunitinib as first‐line therapy to patients with metastatic renal cell carcinoma in the immun. Wiley Online Library. [Link]
- Avelumab/Axitinib Combo Biomarker Analysis May Lend Insight to Complex RCC Landscape. OncLive. [Link]
- Sunitinib Followed by Avelumab or the Reverse for Metastatic Renal Cell Carcinoma. ClinicalTrials.gov. [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. What is Pazopanib Hydrochloride used for? [synapse.patsnap.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A comparison of sunitinib with cabozantinib, crizotinib, and savolitinib for treatment of advanced papillary renal cell carcinoma: a randomised, open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 7. Comparing the efficacy of sunitinib with sorafenib in xenograft models of human hepatocellular carcinoma: mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. urology-textbook.com [urology-textbook.com]
- 10. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchhub.com [researchhub.com]
- 15. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study Finds Cabozantinib of Clinical Benefit vs Sunitinib in Advanced Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 17. Cabozantinib bests sunitinib against metastatic RCC | MDedge [mdedge.com]
- 18. Cabozantinib Versus Sunitinib As Initial Targeted Therapy for Patients With Metastatic Renal Cell Carcinoma of Poor or Intermediate Risk: The Alliance A031203 CABOSUN Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Isatin-Indole Conjugates: A Comparative Guide
Isatin-indole conjugates have emerged as a promising class of synthetic compounds with a broad spectrum of pharmacological activities, most notably as potential anticancer agents.[1][2] The fusion of the isatin and indole scaffolds, both "privileged structures" in medicinal chemistry, has yielded novel molecular entities with enhanced biological profiles.[1][3] However, the journey from a promising hit compound to a viable drug candidate is contingent on a thorough understanding of its mechanism of action (MoA). This guide provides a comparative overview of key experimental strategies to validate the MoA of isatin-indole conjugates, offering field-proven insights and detailed protocols for researchers in drug development.
The Imperative of MoA Validation
Elucidating the precise MoA is not merely an academic exercise; it is a critical step in drug discovery and development. A well-defined MoA can:
-
Optimize Lead Compounds: Understanding how a molecule interacts with its target allows for rational design and synthesis of analogues with improved potency and selectivity.
-
Predict Potential Side Effects: Knowledge of the biological pathways a compound modulates can help in anticipating and mitigating adverse effects.
-
Identify Biomarkers: A clear MoA can lead to the discovery of biomarkers for patient stratification and monitoring treatment response in clinical trials.
-
Overcome Drug Resistance: Understanding the MoA can provide insights into potential mechanisms of resistance and guide the development of combination therapies.
Isatin-indole conjugates have been reported to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of protein kinases, and disruption of microtubule dynamics.[4] This guide will focus on validating these common MoAs.
Deciphering the Apoptotic Pathway
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Many anticancer agents, including isatin-indole conjugates, function by inducing apoptosis in cancer cells.[1][5] Validating this MoA involves a multi-pronged approach to confirm that the observed cell death is indeed apoptotic and to identify the specific signaling cascade involved.
Quantifying Apoptosis: Caspase Activity Assays
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[6] The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. Fluorometric or luminescent assays are commonly used to quantify their activity.
Comparative Analysis of Caspase-3/7 Assays:
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorometric | Cleavage of a fluorogenic substrate (e.g., Ac-DEVD-AMC) by active caspase-3/7 releases a fluorescent molecule (AMC).[7][8] | High sensitivity, quantitative, relatively inexpensive. | Potential for interference from fluorescent compounds. |
| Luminescent | Cleavage of a proluminescent substrate (e.g., DEVD-aminoluciferin) by active caspase-3/7 generates a substrate for luciferase, producing light.[9][10] | Extremely high sensitivity, low background, suitable for HTS. | Higher cost of reagents. |
Experimental Protocol: Fluorometric Caspase-3/7 Activity Assay [7][8]
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with the isatin-indole conjugate at various concentrations and time points. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Lysis: After treatment, lyse the cells using a supplied lysis buffer.
-
Assay Reaction: Add the caspase-3/7 substrate solution (containing Ac-DEVD-AMC) to each well and incubate at 37°C for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
Data Analysis: Normalize the fluorescence signal to the protein concentration of each sample and express the results as fold-change relative to the vehicle control.
Visualizing Apoptotic Markers: Western Blotting
Western blotting is an indispensable technique for detecting specific proteins and their modifications, providing qualitative and semi-quantitative data on the activation of the apoptotic cascade.[11][12]
Key Apoptotic Markers to Probe:
-
Cleaved Caspases: Antibodies specific to the cleaved (active) forms of caspases (e.g., cleaved caspase-3, -8, -9) confirm their activation.[13]
-
PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a key substrate of executioner caspases. Its cleavage from a full-length ~116 kDa protein to an ~89 kDa fragment is a classic indicator of apoptosis.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family regulates the intrinsic apoptotic pathway.
Experimental Protocol: Western Blot for Apoptosis Markers [11]
-
Protein Extraction: Following treatment with the isatin-indole conjugate, harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Workflow for Apoptosis Validation
Caption: Workflow for the experimental validation of apoptosis induction.
Investigating Cell Cycle Perturbations
Many isatin-indole conjugates have been shown to inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase).[1][14] Flow cytometry is the gold standard for analyzing cell cycle distribution.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with the isatin-indole conjugate for a specified duration. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Interpreting Cell Cycle Data:
An accumulation of cells in a specific phase of the cell cycle, coupled with a decrease in other phases, suggests that the isatin-indole conjugate induces cell cycle arrest at that checkpoint. For example, an increase in the G2/M population may indicate that the compound interferes with microtubule dynamics.[15]
Signaling Pathway for G2/M Arrest
Caption: A potential signaling pathway for G2/M cell cycle arrest induced by isatin-indole conjugates.
Targeting Protein Kinases
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature of cancer. Isatin-based compounds have been developed as potent kinase inhibitors.[4][16] Validating kinase inhibition requires both in vitro and cell-based assays.
Comparative Analysis of Kinase Inhibition Assays:
| Assay Type | Principle | Advantages | Disadvantages |
| In Vitro Kinase Assay | Measures the phosphorylation of a substrate by a purified kinase in the presence of the inhibitor. | Direct evidence of kinase inhibition, allows for IC50 determination. | Does not reflect the cellular environment. |
| Cell-Based Phosphorylation Assay | Measures the phosphorylation of a specific kinase substrate within the cell using techniques like Western blotting or ELISA. | Confirms target engagement in a cellular context. | Indirect measure of kinase activity. |
Disrupting Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, making them an attractive target for anticancer drugs.[17][18] Some isatin-indole conjugates have been shown to inhibit tubulin polymerization.[4]
Experimental Protocol: In Vitro Tubulin Polymerization Assay [17][19]
-
Reagent Preparation: Prepare a reaction mix containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.
-
Assay Setup: In a 96-well plate, add the isatin-indole conjugate at various concentrations. Include a known polymerization inhibitor (e.g., nocodazole) and enhancer (e.g., paclitaxel) as controls.
-
Initiation and Measurement: Initiate the polymerization reaction by adding the tubulin reaction mix to each well. Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity over time.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates an inhibitory effect.
The Role of In Silico Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule when bound to a larger molecule, such as a protein target.[20][21] It can be a valuable tool to:
-
Predict Binding Modes: Visualize how the isatin-indole conjugate might interact with the active site of a target protein.[22]
-
Guide SAR Studies: Help in designing new analogues with improved binding affinity.
-
Prioritize Experimental Testing: Rank a series of compounds based on their predicted binding energies.
It is crucial to remember that molecular docking provides a theoretical model and its predictions must be validated experimentally.
Conclusion
Validating the mechanism of action of isatin-indole conjugates is a multifaceted process that requires a combination of biochemical, cell-based, and in silico approaches. A thorough and systematic investigation, as outlined in this guide, will not only provide a deeper understanding of the biological activity of these promising compounds but also accelerate their development as potential therapeutic agents. The experimental protocols and comparative analyses presented here serve as a robust starting point for researchers to design and execute their own validation studies, ultimately contributing to the advancement of novel cancer therapies.
References
- Creative Bioarray. Caspase Activity Assay. [Link]
- NIH. Caspase Protocols in Mice - PMC - PubMed Central. [Link]
- Protocols.io. Caspase 3/7 Activity. [Link]
- NIH.
- PubMed Central. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). [Link]
- NIH.
- MDPI. Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. [Link]
- PubMed.
- NIH. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC. [Link]
- Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
- NIH.
- Bio-protocol. Apoptosis detection and western blot. [Link]
- MDPI.
- RSC Publishing. Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibitor, α-glucosidase inhibitor, and anti-MRSA). [Link]
- ResearchGate. (PDF)
- Semantic Scholar.
- Dove Medical Press.
- ResearchGate. (PDF)
- PubMed.
- PubMed Central. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). [Link]
- PubMed Central. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. [Link]
- ResearchGate. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. [Link]
- PubMed. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. [Link]
- MDPI. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. [Link]
- Taylor & Francis Online.
Sources
- 1. New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. dovepress.com [dovepress.com]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. promega.com [promega.com]
- 10. Caspase 3/7 Activity [protocols.io]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. New Isatin-Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to Structure-Activity Relationships of N-Substituted Isatins in Oncology
Welcome to a comprehensive exploration of the structure-activity relationships (SAR) of N-substituted isatins, a class of compounds demonstrating significant promise in the landscape of modern oncology. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering an in-depth analysis of how structural modifications to the isatin scaffold influence its anticancer activity. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to support your own investigations.
Isatin (1H-indole-2,3-dione) is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its inherent biological activity and versatile structure, featuring a fused aromatic and a pyrrolidine-2,3-dione ring system, make it an ideal starting point for the synthesis of diverse derivatives.[1][2] The N-1 position, in particular, offers a prime site for modification, allowing for the fine-tuning of physicochemical properties and biological targets.
The Core Scaffold: Understanding Isatin's Potential
The anticancer potential of isatin derivatives stems from their ability to interact with a wide array of biological targets crucial for cancer cell proliferation and survival. These include protein kinases, tubulin, and caspases.[1][3] The success of sunitinib, an isatin-based multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, has significantly spurred interest in this compound class.[1][4] Our focus here is to dissect how substitutions at the N-1 position modulate this activity.
Decoding the Structure-Activity Relationship (SAR) of N-Substituted Isatins
The central hypothesis in modifying the isatin scaffold is that the nature of the substituent at the N-1 position directly impacts the compound's lipophilicity, steric profile, and ability to form key interactions with biological targets.
Key Positions for Substitution on the Isatin Ring
Caption: Key modification sites on the isatin scaffold.
Comparative Analysis of N-1 Substitutions on Anticancer Activity
The choice of substituent at the N-1 position can dramatically alter the potency and selectivity of isatin derivatives. Below, we compare common substitution patterns and their observed effects on anticancer activity, with supporting data from in vitro studies.
N-Alkyl and N-Aryl Substitutions
Simple N-alkylation or N-arylation primarily influences the compound's lipophilicity.
-
N-Benzyl groups have been shown to lead to more active derivatives.[5][6] The introduction of a benzyl group can enhance hydrophobic interactions within the target protein's binding pocket.
-
Electron-withdrawing groups on a substituted N-phenyl ring, particularly at the meta or para positions, are often favored over ortho-substitutions.[3]
-
Lipophilic substituents at the 5 and 7-positions of the isatin ring, in conjunction with N-substitution, can further enhance cytotoxic activity.[3] For instance, 5,7-dibromo-N-(p-methylbenzyl)isatin was found to be highly active, inhibiting two hematopoietic cancer cell lines with an IC50 of 0.49 µM.[3]
N-Substitution with Heterocyclic Moieties
Hybridizing the isatin scaffold by introducing other pharmacologically active heterocyclic rings at the N-1 position is a common strategy to develop compounds with potentially novel or dual mechanisms of action.[6][7]
-
Triazole-Tethered Hybrids: Linking isatin to a triazole ring has yielded compounds with significant anticancer activity.[8] For example, certain isatin-triazole conjugates have shown moderate to good growth inhibition against MGC-803 (gastric cancer) cells while being less lethal to normal cells.[8][9]
-
Hybrids with other Pharmacophores: The hybridization of isatin with moieties like coumarin, quinoline, and azoles has been explored to create more efficient and less toxic anticancer agents.[5][6]
Summary of N-Substituted Isatin Derivatives and their Anticancer Activity
| Compound Type | N-1 Substituent Example | Cancer Cell Line | IC50 (µM) | Reference |
| N-Aryl | 5,7-dibromo-N-(p-methylbenzyl)isatin | Hematopoietic Cancer | 0.49 | [3] |
| Isatin-Triazole Hybrid | - | MGC-803 (Gastric) | 9.78 | [9] |
| Isatin-Triazole Hybrid | Compound 3h | HepG2 (Liver) | 2.25 | |
| Isatin-Triazole Hybrid | Compound 3b | HeLa (Cervical) | 2.78 | |
| Isatin-Fluoroquinazolinone | - | MCF-7 (Breast) | 0.35 | [9] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR studies, rigorous and well-documented experimental protocols are essential.
General Synthesis of N-Substituted Isatins
This protocol outlines a general method for the N-alkylation of isatin, a common first step in generating a library of derivatives.
Materials:
-
Isatin
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl or benzyl halide (e.g., benzyl bromide)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of isatin (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or benzyl halide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to obtain the pure N-substituted isatin.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (N-substituted isatins) dissolved in DMSO
-
96-well microplates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow Diagram
Caption: From synthesis to SAR: A typical experimental workflow.
Concluding Remarks and Future Perspectives
The N-substituted isatin scaffold continues to be a highly fruitful area for anticancer drug discovery.[2] SAR studies have consistently shown that modifications at the N-1 position are critical for optimizing potency and selectivity.[8][10] The introduction of bulky aromatic and heterocyclic groups has proven to be a particularly effective strategy.[5][6]
Future research will likely focus on the development of isatin-based hybrids and conjugates to achieve multi-targeted therapies, potentially overcoming drug resistance.[2][7] Additionally, the use of advanced drug delivery systems, such as nano-formulations, could enhance the bioavailability and targeted delivery of these promising compounds.[2] As our understanding of the intricate signaling pathways in cancer deepens, the rational design of N-substituted isatins will undoubtedly lead to the development of more effective and safer cancer therapeutics.
References
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing.
- Recent highlights in the development of isatin-based anticancer agents. SciSpace.
- Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Bentham Science Publisher.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers Media S.A..
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing.
- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. National Institutes of Health.
- Synthesis and evaluation of isatin-N-1,2,3-triazoles analogues for in vitro anticancer, α-glucosidase inhibition properties via. NIScPR.
- A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). MDPI.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. National Institutes of Health.
- (a) SAR features of isatin derivatives exhibiting anticancer action.... ResearchGate.
- Synthesis of N-substituted isatin derivatives. ResearchGate.
- Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. MDPI.
- Synthesis and evaluation of Isatin-N-1,2,3-triazoles analogues for In Vitro anticancer, α-Glucosidase inhibition properties via molecular hybridization approach. Indian Journal of Chemistry (IJC).
- A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). PubMed Central.
- Miscellaneous N-substituted isatins as potential anticancer agents. ResearchGate.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 8. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In Vivo Efficacy of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione Derivatives: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The 1-(4-chlorobenzyl)-1H-indole-2,3-dione (commonly known as 1-(4-chlorobenzyl)isatin) scaffold has emerged as a promising pharmacophore in the development of novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, including anticonvulsant, anticancer, and neuroprotective effects. This guide provides a comparative analysis of the in vivo efficacy of these derivatives in established mouse models, offering insights into their therapeutic potential and positioning against alternative compounds.
Anticonvulsant Activity: Benchmarking Against Seizure Models
Derivatives of 1-(4-chlorobenzyl)isatin have shown significant promise in preclinical models of epilepsy. The primary screening models utilized are the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure tests in mice, which represent generalized tonic-clonic and absence seizures, respectively.
Comparative Efficacy in MES and PTZ Models
Several studies have demonstrated the dose-dependent anticonvulsant effects of isatin derivatives. For instance, certain (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives, which incorporate the isatin core, have exhibited notable protection in both MES and PTZ models.[1] The efficacy of these compounds is often compared to standard antiepileptic drugs (AEDs) like phenytoin and diazepam.
| Compound Class | Mouse Model | Effective Dose (mg/kg, i.p.) | Neurotoxicity (Rotarod Test) | Comparator | Reference |
| Isatin-based (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamides | MES | 30 - 300 | Low incidence | Phenytoin | [1] |
| PTZ | 100 - 300 | Low incidence | Diazepam | [1] | |
| Isatin-3-[N2-(2-benzalaminothiazol-4-yl)] hydrazones | MES | 10, 100 | Not specified | Phenytoin | [2] |
| PTZ | 10, 100 | Not specified | Diazepam | [2] |
Key Insights:
-
Dose-Response: The anticonvulsant activity is dose-dependent, with some derivatives showing efficacy at doses as low as 10 mg/kg.[2]
-
Broad Spectrum: Activity in both MES and PTZ models suggests a broad spectrum of anticonvulsant action, potentially effective against different seizure types.
-
Favorable Safety Profile: Many tested derivatives exhibit a low incidence of neurotoxicity in the rotarod test, a common assessment of motor coordination deficits, suggesting a favorable therapeutic window compared to some standard AEDs.[1][3]
Mechanism of Action: The GABAergic Connection
The anticonvulsant effects of isatin derivatives are believed to be mediated, at least in part, through the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Studies have shown that effective isatin derivatives can significantly increase brain GABA levels in mice, thereby reducing neuronal hyperexcitability that leads to seizures.[2]
Figure 1. Proposed mechanism of anticonvulsant action of isatin derivatives.
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
-
Animals: Adult male Swiss albino mice (20-25g) are used.
-
Compound Administration: Test compounds, vehicle control, and a standard drug (e.g., Phenytoin, 25 mg/kg) are administered intraperitoneally (i.p.).
-
Seizure Induction: 30-60 minutes post-administration, a 60 Hz electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The presence or absence of the tonic hind limb extension phase of the seizure is recorded. Abolition of this phase is considered a positive result.
-
Data Analysis: The percentage of animals protected from seizures in the test group is compared to the vehicle control group.
Pentylenetetrazole (PTZ)-Induced Seizure Model
-
Animals: Adult male Swiss albino mice (20-25g) are used.
-
Compound Administration: Test compounds, vehicle control, and a standard drug (e.g., Diazepam, 5 mg/kg) are administered i.p.
-
Seizure Induction: 30-60 minutes post-administration, PTZ (e.g., 80-85 mg/kg) is injected subcutaneously (s.c.).
-
Observation: Animals are observed for the onset of clonic and tonic convulsions for a period of 30 minutes.
-
Data Analysis: The latency to the first seizure and the percentage of animals protected from seizures are recorded and compared between groups.[2]
Neuroprotective and Anticancer Potential: Emerging In Vivo Evidence
While the anticonvulsant properties of 1-(4-chlorobenzyl)isatin derivatives are the most extensively studied in vivo, preliminary evidence suggests their potential in neuroprotection and cancer therapy.
Neuroprotection in Stroke Models
The isatin scaffold is being investigated for its neuroprotective effects in models of cerebral ischemia. While specific in vivo studies on 1-(4-chlorobenzyl) derivatives in stroke models are still emerging, the general class of indole derivatives shows promise. The proposed mechanisms include antioxidant effects and modulation of inflammatory pathways, which are critical in the pathophysiology of stroke. Further research is warranted to evaluate the efficacy of 1-(4-chlorobenzyl)isatin derivatives in rodent models of ischemic stroke.
Anticancer Activity in Xenograft Models
Several 1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide derivatives have demonstrated potent in vitro cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancer.[4] The mechanism of action is often linked to the activation of caspases, key enzymes in the apoptotic pathway. For instance, certain derivatives have been shown to activate caspase-3, a critical executioner caspase.[5][6]
Figure 2. Pro-apoptotic mechanism of 1-(4-chlorobenzyl)isatin derivatives.
While extensive in vivo data from xenograft mouse models for this specific subclass is still forthcoming, the potent in vitro activity strongly supports their evaluation in preclinical cancer models.
Future Directions and Concluding Remarks
The this compound scaffold represents a versatile platform for the development of novel therapeutics. The existing in vivo data strongly supports their potential as anticonvulsant agents with a favorable safety profile. Further head-to-head comparative studies with a wider range of standard AEDs, including chronic dosing and more detailed pharmacokinetic and pharmacodynamic analyses, will be crucial for clinical translation.
The promising in vitro anticancer and theoretical neuroprotective activities warrant comprehensive in vivo investigations in relevant mouse models of cancer and neurological diseases. These studies will be essential to validate their therapeutic efficacy and establish a clear path for future drug development.
References
- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice.
- Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice. Science and Education Publishing.
- Isatin-Based Anticonvulsant Agents Synthesis and Antiseizure Evaluation in Mice. Journal of Reports in Pharmaceutical Sciences.
- Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents. PubMed.
- Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents. PubMed.
- Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. ResearchGate.
Sources
- 1. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]
- 3. brieflands.com [brieflands.com]
- 4. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the Cross-Validation of Novel Antimicrobial Agents Against Standard Antibiotics
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating the activity of new antimicrobial candidates against established standard antibiotics. Adherence to standardized methodologies is paramount for generating reliable, reproducible, and comparable data essential for progressing a compound through the development pipeline.
The Foundation of Antimicrobial Susceptibility Testing (AST)
At the core of antimicrobial development is antimicrobial susceptibility testing (AST), a collection of laboratory procedures used to determine the in vitro effectiveness of an antimicrobial agent against a specific microorganism. The primary goal of AST is to predict the therapeutic outcome of treating an infection with a particular antibiotic.[1] Two internationally recognized bodies, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide the gold-standard guidelines and performance standards for AST.[2][3][4] While both organizations aim to standardize testing, they have some differing recommendations for methodologies and result interpretation, making it crucial to consistently follow one set of guidelines throughout a study.[3][5][6][7][8]
The outputs of these tests, primarily the Minimum Inhibitory Concentration (MIC) and the zone of inhibition, are fundamental metrics for quantifying antimicrobial activity.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10][11] It is considered the gold standard for susceptibility testing.[1]
-
Zone of Inhibition: The area around an antibiotic-impregnated disk on an agar plate where bacterial growth is inhibited.[12] The diameter of this zone is used to determine the susceptibility of the organism to the antibiotic.[12][13][14]
Core Methodologies for Cross-Validation
To ensure the scientific rigor of your findings, cross-validation should employ well-established and standardized AST methods. The two most common and highly regarded methods are Broth Microdilution and Kirby-Bauer Disk Diffusion.
Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[10] It involves preparing serial two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[10][15] Each well is then inoculated with a standardized suspension of the test microorganism.[15]
Caption: Workflow for Broth Microdilution MIC Assay.
-
Prepare Antimicrobial Solutions: Create stock solutions of the novel compound and standard antibiotics. From these, prepare serial two-fold dilutions in a suitable broth medium, such as cation-adjusted Mueller-Hinton Broth (MHII).[10]
-
Standardize Inoculum: Prepare a bacterial suspension of the test organism and adjust its turbidity to match a 0.5 McFarland standard.[10] This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Plate Setup: Dispense the prepared antimicrobial dilutions into a 96-well microtiter plate.[15]
-
Inoculation: Inoculate each well with the standardized bacterial suspension.[10][15]
-
Controls: Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.[10]
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.[13][15]
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[16]
Kirby-Bauer Disk Diffusion
The Kirby-Bauer test is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to various antimicrobial agents.[13] It is based on the diffusion of an antimicrobial from an impregnated paper disk into an agar medium inoculated with the test organism.[12][13][17]
Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.
-
Prepare Inoculum: As with broth microdilution, prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[17]
-
Inoculate Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[12][17][18]
-
Apply Disks: Aseptically place paper disks impregnated with known concentrations of the novel compound and standard antibiotics onto the agar surface.[13][18]
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.[13]
-
Measure Zones: Measure the diameter of the zone of inhibition around each disk in millimeters.[13][18]
-
Interpret Results: Compare the measured zone diameters to the interpretive charts provided by CLSI or EUCAST to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R).[18]
Essential Considerations for Robust Cross-Validation
To ensure the integrity and validity of your comparative data, several critical factors must be addressed.
Selection of Standard Antibiotics
The choice of standard antibiotics for comparison is crucial and should be guided by several factors:
-
Mechanism of Action: Include antibiotics with different mechanisms of action to understand the potential novelty of your compound.
-
Spectrum of Activity: Select antibiotics with known activity against the target organisms.
-
Clinical Relevance: Prioritize antibiotics that are clinically used to treat infections caused by the test organisms.[19]
-
Resistance Profiles: Include antibiotics to which resistance is a known clinical problem.
Commonly used standard antibiotics are often grouped into panels based on the type of bacteria being tested (e.g., Gram-positive or Gram-negative) and the site of infection.[20]
Quality Control (QC)
Rigorous quality control is non-negotiable in AST. The use of well-characterized reference strains is essential for validating the accuracy and reproducibility of your testing methods.[21][22] The American Type Culture Collection (ATCC) provides a wide range of QC strains with known susceptibility profiles.[21][22][23][24]
Key QC Strains for Routine AST:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 25923™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
These strains should be tested alongside your experimental compounds to ensure that the testing system is performing within the acceptable ranges defined by CLSI or EUCAST.[21][22][25]
Data Interpretation and Presentation
The interpretation of AST results requires a thorough understanding of breakpoints. A breakpoint is a specific MIC value or zone diameter that categorizes a microorganism as susceptible, intermediate, or resistant to a particular antimicrobial agent.[10][11] These breakpoints are established by regulatory bodies like CLSI and EUCAST and are based on clinical outcome data, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and microbiological data.[11][26]
It is critical to understand that the MIC value for one antibiotic cannot be directly compared to the MIC value of another to determine which is "better".[9][14][27] The efficacy of an antibiotic is determined by its relationship to the established breakpoint for that specific drug-organism combination.[11][14][27]
Data Summary Table:
| Microorganism | Novel Compound MIC (µg/mL) | Standard Antibiotic A MIC (µg/mL) | Breakpoint (S/I/R) | Standard Antibiotic B Zone Diameter (mm) | Breakpoint (S/I/R) |
| S. aureus ATCC® 25923™ | 2 | 0.5 | ≤2 / 4 / ≥8 | 25 | ≥21 / 18-20 / ≤17 |
| Clinical Isolate 1 | 4 | 1 | ≤2 / 4 / ≥8 | 15 | ≥21 / 18-20 / ≤17 |
| Clinical Isolate 2 | ≤0.5 | >32 | ≤2 / 4 / ≥8 | 28 | ≥21 / 18-20 / ≤17 |
Challenges in Cross-Validation and the Path Forward
The development of new antimicrobial agents is fraught with challenges, including the ever-present threat of antimicrobial resistance.[28][29][30][31] Bacteria possess a remarkable ability to evolve and acquire resistance mechanisms, which can compromise the efficacy of both new and existing drugs.[28][29] Therefore, a thorough understanding of potential cross-resistance with existing antibiotic classes is a critical aspect of the cross-validation process.[29]
Furthermore, the validation of new AST methods or the introduction of a new antimicrobial into an existing testing system requires a rigorous verification process to ensure accuracy and reproducibility.[32][33][34] This often involves comparing results against a reference method and testing a panel of well-characterized isolates.[32][34]
By adhering to the standardized protocols and principles outlined in this guide, researchers can generate high-quality, comparable data that will be instrumental in the successful development of novel antimicrobial therapies. This rigorous approach to cross-validation is essential for making informed decisions about which compounds have the greatest potential to address the growing crisis of antimicrobial resistance.
References
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
- Point-Counterpoint: Differences between the European Committee on Antimicrobial Susceptibility Testing and Clinical and Laboratory Standards Institute Recommendations for Reporting Antimicrobial Susceptibility Results. Journal of Clinical Microbiology. [Link]
- CLSI M100-S27 - Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. ANSI Webstore. [Link]
- CLSI Publishes CLSI M100—Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
- M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. PubMed Central. [Link]
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
- Quality Control Strains (standard strains) and their Uses. Microbe Online. [Link]
- Microbiology guide to interpreting minimum inhibitory concentr
- The Kirby-Bauer Test: Method, Importance, and Applications.
- Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PLOS One. [Link]
- Broth Microdilution. MI - Microbiology. [Link]
- Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. LibreTexts Biology. [Link]
- Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. PubMed Central. [Link]
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
- From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? Enfermedades Infecciosas y Microbiología Clínica (English Edition). [Link]
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
- CLSI vs. EUCAST. MYCPD. [Link]
- EUCAST: EUCAST - Home. The European Committee on Antimicrobial Susceptibility Testing. [Link]
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
- Microbiology guide to interpreting minimum inhibitory concentr
- Challenges for the Development of New Antimicrobials— Rethinking the Approaches. NCBI. [Link]
- Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology labor
- Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. [Link]
- Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. [Link]
- What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. The Society of Infectious Diseases Pharmacists. [Link]
- Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Labor
- Guidance Documents. EUCAST. [Link]
- Multidrug-Resistant and Antimicrobial Testing Reference Strains.
- European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]
- (PDF) EUCAST expert rules in antimicrobial susceptibility testing.
- (PDF) Validation of Three MicroScan Antimicrobial Susceptibility Testing Plates Designed for Low-Resource Settings.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
- STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]
- Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. NIH. [Link]
- Antimicrobial Susceptibility Testing (AST): Guidelines and Best Practices. Microbe Online. [Link]
- IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]
- Antibiotic Panels for Susceptibility Testing on Isolates from Ruminant Species.
- Challenges of Antibacterial Discovery. PubMed Central. [Link]
- Challenges in developing new antibacterial drugs.
- The future challenges facing the development of new antimicrobial drugs.
- Challenges and shortcomings of antibacterial discovery projects. PubMed Central. [Link]
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
- Clinical Breakpoint Tables. EUCAST. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 3. journals.asm.org [journals.asm.org]
- 4. cct.mycpd.co.za [cct.mycpd.co.za]
- 5. Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms | PLOS One [journals.plos.org]
- 6. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 8. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexx.dk [idexx.dk]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. dickwhitereferrals.com [dickwhitereferrals.com]
- 12. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. microbenotes.com [microbenotes.com]
- 19. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 20. Antibiotic Panels for Susceptibility Testing on Isolates from Ruminant Species | College of Veterinary Medicine at MSU [cvm.msu.edu]
- 21. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 22. microbiologyclass.net [microbiologyclass.net]
- 23. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 25. szu.gov.cz [szu.gov.cz]
- 26. Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 27. idexx.com [idexx.com]
- 28. Challenges for the Development of New Antimicrobials— Rethinking the Approaches - Treating Infectious Diseases in a Microbial World - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Challenges of Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. researchgate.net [researchgate.net]
- 34. toku-e.com [toku-e.com]
Head-to-head comparison of different synthetic routes to 1-(4-Chlorobenzyl)-1H-indole-2,3-dione
Introduction
1-(4-Chlorobenzyl)-1H-indole-2,3-dione, also known as N-(4-Chlorobenzyl)isatin, is a crucial scaffold in medicinal chemistry and drug development. Isatin and its derivatives exhibit a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] The N-1 position of the isatin core is a key site for chemical modification, allowing for the synthesis of diverse analogues with potentially enhanced biological activity and optimized pharmacokinetic profiles. The introduction of the 4-chlorobenzyl group at this position can significantly influence the molecule's properties, making the efficient and scalable synthesis of this compound a topic of considerable interest to researchers.
This guide provides an in-depth, head-to-head comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, scalability, and overall efficiency. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in the synthesis of this important intermediate.
Synthetic Strategies: An Overview
The synthesis of this compound can be broadly approached in two ways:
-
Direct N-Alkylation of Isatin: This is the most straightforward approach, involving the direct attachment of the 4-chlorobenzyl group to the nitrogen atom of the pre-formed isatin ring.
-
De Novo Synthesis of the N-Substituted Isatin Ring: These methods build the isatin scaffold with the N-(4-chlorobenzyl) moiety already in place. Classical isatin syntheses such as the Stolle synthesis can be adapted for this purpose.
Below, we will explore these routes in detail.
Route 1: Direct N-Alkylation of Isatin
This is arguably the most common and direct method for preparing N-substituted isatins. The reaction involves the deprotonation of the N-H bond of isatin followed by nucleophilic substitution with 4-chlorobenzyl chloride.
Reaction Mechanism
The reaction proceeds via a standard SN2 mechanism. A base is used to deprotonate the weakly acidic N-H of the isatin ring, forming an ambident nucleophile. The resulting anion then attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride ion to form the desired product. The choice of base and solvent is critical to ensure efficient N-alkylation over O-alkylation.
Experimental Protocol
Materials:
-
Isatin
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃) or Calcium Hydride (CaH₂)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of isatin (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0-3.0 equivalents).[3][4]
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the isatin anion.
-
Slowly add a solution of 4-chlorobenzyl chloride (1.1-1.2 equivalents) in DMF to the reaction mixture.[3]
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., to 60 °C) for a period of 1 to 12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[3][4]
-
Upon completion, the reaction mixture is poured into ice-cold water and the resulting precipitate is collected by filtration.
-
Alternatively, the aqueous layer can be extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford pure this compound.
Workflow Diagram
Caption: Workflow for Direct N-Alkylation of Isatin.
Route 2: Stolle Synthesis
The Stolle synthesis is a classical method for preparing isatins and can be adapted to produce N-substituted derivatives directly.[1][5][6] This route involves the reaction of an N-substituted aniline with oxalyl chloride, followed by a Lewis acid-catalyzed cyclization.
Reaction Mechanism
The synthesis begins with the acylation of N-(4-chlorobenzyl)aniline with oxalyl chloride to form an intermediate chlorooxalylanilide. This intermediate then undergoes an intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), to form the desired N-substituted isatin.[1][5]
Experimental Protocol
Materials:
-
N-(4-chlorobenzyl)aniline
-
Oxalyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric acid (HCl)
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Step 1: Synthesis of N-(4-chlorobenzyl)aniline: This intermediate can be prepared by reacting aniline with 4-chlorobenzyl chloride.
-
Step 2: Acylation: A solution of N-(4-chlorobenzyl)aniline (1.0 equivalent) in anhydrous DCM is cooled to 0 °C. Oxalyl chloride (1.1 equivalents) is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure.
-
Step 3: Cyclization: The crude chlorooxalylanilide is dissolved in a suitable solvent (e.g., DCM or carbon disulfide), and aluminum chloride (2.0-3.0 equivalents) is added portion-wise at 0 °C. The mixture is then heated to reflux until the cyclization is complete.
-
Work-up: The reaction is cooled and carefully quenched by pouring onto a mixture of crushed ice and concentrated HCl. The mixture is then extracted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
Workflow Diagram
Caption: Workflow for the Stolle Synthesis of N-(4-Chlorobenzyl)isatin.
Head-to-Head Comparison
| Feature | Route 1: Direct N-Alkylation | Route 2: Stolle Synthesis |
| Starting Materials | Isatin, 4-chlorobenzyl chloride | N-(4-chlorobenzyl)aniline, oxalyl chloride |
| Number of Steps | 1 | 2 (if starting from aniline) |
| Typical Yield | Good to excellent (often >80%) | Moderate to good (can be variable) |
| Reaction Conditions | Mild (room temperature or gentle heating) | Can require harsh conditions (strong Lewis acids, reflux) |
| Scalability | Generally straightforward to scale up | Can be more challenging to scale due to the use of moisture-sensitive reagents and exothermic reactions |
| Purification | Often simple recrystallization is sufficient | Typically requires column chromatography |
| Substrate Scope | Broad for various alkylating agents | Dependent on the stability of the aniline derivative to the reaction conditions |
| Cost-Effectiveness | Generally more cost-effective due to fewer steps and readily available starting materials | Can be more expensive due to the cost of oxalyl chloride and the need for anhydrous conditions and purification |
| Safety Considerations | 4-chlorobenzyl chloride is a lachrymator. | Oxalyl chloride is highly toxic and corrosive. Lewis acids like AlCl₃ are water-reactive. |
Expert Insights and Recommendations
For the synthesis of this compound, the Direct N-Alkylation of Isatin (Route 1) is unequivocally the more advantageous and recommended route for most laboratory and process chemistry applications. The primary reasons for this are its simplicity, higher yields, milder reaction conditions, and ease of purification. The commercial availability of isatin at a reasonable cost further strengthens the case for this approach.
The Stolle Synthesis (Route 2) , while a classic and valuable method for constructing the isatin core, is less practical for this specific target molecule. It involves more steps, harsher reagents, and often results in lower overall yields. This route might be considered if a specifically substituted N-(4-chlorobenzyl)aniline is more readily available than the corresponding substituted isatin, but this is not the case for the parent compound.
Conclusion
The synthesis of this compound is most efficiently achieved through the direct N-alkylation of isatin. This method offers a robust, high-yielding, and scalable protocol that is well-suited for both academic research and industrial drug development. While the Stolle synthesis provides an alternative de novo approach, its practical utility for this particular target is limited by its multi-step nature and more demanding reaction conditions. Researchers should prioritize the direct alkylation route to maximize efficiency and resource utilization in their synthetic endeavors.
References
- Mishra P, Mishra A, Bahe A, Roy A, Das R. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. JOTCSA. 2021;8(4):1089-1098.
- Chen, et al. Synthesis of N-substituted isatin derivatives. ResearchGate. 2011.
- Singh, U. P., & Bhat, H. R. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 11(45), 28246-28267.
- Aziz, T., Ali, A., & Khan, A. U. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4), 23542-23549.
- Al-khuzaie, F. S. H., & Al-Safi, R. I. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
- Arote, R. B., & Dr. S. B. Bhawar. (2021). A Review on Different Approaches to Isatin Synthesis. International Journal of Creative Research Thoughts (IJCRT), 9(9).
- Dailey, S., et al. (2012). Synthesis of Substituted Isatins. Tetrahedron letters, 53(36), 4875-4877.
- Aziz, T., Ali, A., & Khan, A. U. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. ResearchGate.
- Reddy, G. S., et al. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega, 4(5), 9496-9504.
- ResearchGate. (n.d.). General procedure for synthesis of N-substituted isatin.
- Scribd. (2025). The Sandmeyer Synthesis of Substituted Isatins A Technical Guide For Drug Discovery.
- International Journal of Current Microbiology and Applied Sciences. (2022). Isatin.
- ResearchGate. (n.d.). Isatin and its derivatives: A survey of recent syntheses, reactions, and applications.
- Wikipedia. (n.d.). Gassman indole synthesis.
- ResearchGate. (n.d.). Gassman synthetic scheme for the synthesis of Isatin.
- Mishra, P., et al. (2021). Synthesis of Isatin and its derivatives containing heterocyclic compounds. ResearchGate.
- Wang, L., et al. (2016). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Molecules, 21(7), 888.
- Al-Wabli, R. I., et al. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Drug Design, Development and Therapy, 14, 533-547.
- ResearchGate. (n.d.). Synthesis of substituted (1-(4-chlorobenzyl)-1H-indol-3-yl) 1H-(1, 2, 3-triazol-4-yl) methanones (8a-u).
- ResearchGate. (2019). Design, Synthesis and Biological Evaluation of Substituted (1-(4-chlorobenzyl)-1H-indol-3-yl) 1H-(1,2,3-triazol-4-yl)methanones as Antifungal Agents.
- Impactfactor. (2022). Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives.
- ResearchGate. (n.d.). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide.
Sources
A Researcher's Guide to Evaluating the Selectivity of Isatin Derivatives for Cancer Cells Over Normal Cells
The quest for the ideal anti-cancer therapeutic is a journey toward achieving maximum lethality against malignant cells while preserving the health of normal tissues. This principle of selective toxicity is the cornerstone of modern oncology drug development. Among the myriad of heterocyclic compounds investigated, the isatin (1H-indole-2,3-dione) scaffold has emerged as a "privileged" framework, forming the basis for numerous compounds with potent anti-proliferative properties.[1][2][3] Several isatin-based drugs, such as Sunitinib and Nintedanib, are already in clinical use, underscoring the scaffold's therapeutic viability.[4]
However, raw potency is a double-edged sword. The true measure of a preclinical candidate's promise lies in its selectivity index—a quantitative measure of its preference for killing cancer cells over normal cells. This guide provides a technical framework for researchers and drug development professionals to understand, evaluate, and compare the selectivity of novel isatin derivatives. We will delve into the mechanisms that confer this selectivity, present a comparative analysis of different isatin-based compounds, and provide detailed, field-proven protocols for robust evaluation.
The Mechanistic Underpinnings of Selectivity
The preferential activity of isatin derivatives against cancer cells is not a random phenomenon. It is rooted in the fundamental molecular differences between normal and malignant cells. Cancer cells are often characterized by aberrant signaling pathways, uncontrolled proliferation, and a compromised apoptotic machinery. Many isatin derivatives are designed to exploit these vulnerabilities.[5][6]
One of the most common mechanisms is the inhibition of protein kinases .[1][2] Cancer cells frequently exhibit overexpression or constitutive activation of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), which are critical drivers of cell growth, proliferation, and angiogenesis.[1][6][7] Isatin derivatives can bind to the ATP-binding pocket of these kinases, blocking their function and halting downstream signaling cascades that are essential for the cancer cell's survival.[7] Normal cells, having regulated kinase activity, are less dependent on these specific pathways and are thus less affected.
Another key mechanism involves the induction of apoptosis , or programmed cell death. Isatin-hydrazones, for example, have been shown to suppress anti-apoptotic proteins like Bcl-2, activate executioner caspases, and increase the production of reactive oxygen species (ROS), pushing cancer cells past the point of no return.[1][6]
The following diagram illustrates a simplified, common pathway through which isatin derivatives can exert their selective anti-cancer effects by inhibiting a receptor tyrosine kinase (RTK), leading to the induction of apoptosis.
Caption: Kinase inhibition pathway of isatin derivatives leading to apoptosis.
Comparative Performance of Isatin Derivatives
The versatility of the isatin core allows for extensive chemical modification, leading to diverse classes of derivatives such as Schiff bases, spirooxindoles, and various hybrids.[8][9] These modifications significantly influence not only the potency but also the selectivity profile of the resulting compounds. Below is a comparative summary of experimental data for representative isatin derivatives, highlighting their cytotoxicity against cancer cell lines versus normal cell lines.
The Selectivity Index (SI) is a critical metric calculated to quantify this preference. It is derived from the ratio of the half-maximal inhibitory concentration (IC₅₀) in normal cells to that in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[10][11]
Formula: Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)
An SI value greater than 2 is generally considered to represent meaningful selectivity.[12]
| Derivative Class | Compound Example | Cancer Cell Line | IC₅₀ (µM) Cancer Cells | Normal Cell Line | IC₅₀ (µM) Normal Cells | Selectivity Index (SI) | Reference |
| Spirooxindole | Compound 22 | HCT-116 (Colon) | 7.0 | - | - | 3.7 | [13] |
| HepG2 (Liver) | 5.5 | - | - | 4.7 | [13] | ||
| Spirooxindole | Compound 6a | HepG2 (Liver) | 6.9 | MCF-10A (Non-tumorigenic breast) | 94.56 | 13.7 | [14] |
| Isatin-Triazole Hybrid | Compound 13 | MGC-803 (Gastric) | 9.78 | HL-7702 (Normal liver) | 40.27 | 4.1 | [13] |
| GES-1 (Normal gastric epithelium) | 35.97 | 3.7 | [13] | ||||
| Isatin-Podophyllotoxin Hybrid | Compound 7f | A549 (Lung) | 0.90 | HEK-293 (Embryonic kidney) | ~6.3 | ~7.0 | [15] |
| Isatin-Podophyllotoxin Hybrid | Compound 7n | A549 (Lung) | 1.12 | HEK-293 (Embryonic kidney) | ~24.6 | ~22.0 | [15] |
| Isatin Derivative | Compound 14 | Caco-2 (Colon) | 5.7 | Vero (Kidney epithelial) | 30.0 | 5.3 | [16] |
Note: The data presented is synthesized from the cited literature. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols for Evaluating Selectivity
A rigorous and standardized experimental workflow is paramount for generating reliable and reproducible selectivity data. The following protocols represent a self-validating system for assessing the cytotoxic and selective properties of novel isatin derivatives.
Workflow for Evaluating Isatin Derivative Selectivity
Caption: Experimental workflow for determining the selectivity index of a compound.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17]
Causality: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer and normal cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile culture plates
-
Isatin derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Adjust the cell density to 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (i.e., 5,000 cells) into each well of a 96-well plate.
-
Rationale: This density ensures cells are in a logarithmic growth phase during the experiment and do not become over-confluent.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isatin derivative in complete culture medium from your stock solution. A typical concentration range might be 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest drug concentration) and a "no-treatment control" (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations (or controls).
-
Incubate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Rationale: This incubation period is typically sufficient for significant formazan production without causing cytotoxicity from the MTT reagent itself.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Calculation of IC₅₀ and Selectivity Index (SI)
Data Analysis:
-
Normalize Data: Convert the raw absorbance readings into percentage cell viability.
-
Formula: % Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
The vehicle control represents 100% viability.
-
-
Determine IC₅₀:
-
Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression curve (sigmoidal dose-response curve).[18]
-
The software will calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.[18]
-
-
Calculate Selectivity Index (SI):
-
Perform the entire MTT assay and IC₅₀ determination in parallel for both your chosen cancer cell line and your normal (non-tumorigenic) cell line.
-
Apply the formula: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells) .
-
Interpretation: A higher SI value signifies a greater therapeutic window for the compound, indicating it is more toxic to cancer cells than to normal cells.[10]
-
Conclusion and Future Directions
The isatin scaffold is a remarkably fertile ground for the development of novel anti-cancer agents. The evidence clearly demonstrates that strategic chemical modifications can produce derivatives with high potency and, crucially, a high degree of selectivity for cancer cells. Spirooxindoles and various isatin-hybrids have shown particular promise, with some compounds exhibiting selectivity indices well into the double digits.[13][14][15]
The path forward requires a continued focus on rational drug design. Hybridization strategies, which combine the isatin core with other known anti-cancer pharmacophores, offer a powerful approach to enhance target specificity and overcome drug resistance.[1][4][8] Furthermore, the exploration of advanced drug delivery systems, such as nano-formulations, could improve the bioavailability and targeted delivery of these potent compounds, further widening the therapeutic window and paving the way for next-generation selective cancer therapies.[1]
References
- Al-Ostath, A., Abulfadl, A., El-Sayed, M., & Nafie, M. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. [Link]
- Ding, Q., Zang, J., Gao, Q., Liang, X., Li, X., Xu, W., Chou, C. J., & Zhang, Y. (2020). Recent advances in isatin hybrids as potential anticancer agents. Archiv der Pharmazie. [Link]
- Al-Ostath, A., Abulfadl, A., El-Sayed, M., & Nafie, M. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PubMed Central. [Link]
- Ferraz de Paiva, M., Vieira, G., Rodrigues da Silva, G., Wegermann, C., & Costa Ferreira, A. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences. [Link]
- Khan, I., Ibrar, A., & Abbas, N. (2022). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Molecules. [Link]
- Ferraz de Paiva, M., Vieira, G., Rodrigues da Silva, G., Wegermann, C., & Costa Ferreira, A. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PubMed Central. [Link]
- Ferraz de Paiva, M., Vieira, G., Rodrigues da Silva, G., Wegermann, C., & Costa Ferreira, A. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Semantic Scholar. [Link]
- Al-Ostath, A., Abulfadl, A., El-Sayed, M., & Nafie, M. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. [Link]
- Barakat, A., Al-Majid, A. M., Islam, M. S., Al-Othman, Z. A., & Al-Aizari, A. A. (2018). Substituted spirooxindole derivatives as potent anticancer agents through inhibition of phosphodiesterase 1. PubMed Central. [Link]
- Barakat, A., Al-Majid, A. M., & Islam, M. S. (2024). Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019–2025). International Journal of Scientific Development and Research. [Link]
- van der Meer, P., Lodder, K., Setyono, W., Peters, G. J., & van der Vliet, J. A. (2024). Early pharmacological profiling of isatin derivatives as potent and selective cytotoxic agents. Bioorganic & Medicinal Chemistry. [Link]
- Abu-Hashem, A. A., & Al-Hussain, S. A. (2012). Schiff bases of indoline-2,3-dione (isatin) with potential antiproliferative activity. Chemistry Central Journal. [Link]
- Request PDF on ResearchGate. (n.d.). Anticancer potential of spirooxindole derivatives.
- Martínez-García, M., Rivas-Estilla, A. M., & Garza-González, E. (2022).
- Eldehna, W. M., & Abou-Seri, S. M. (2022).
- Ferraz de Paiva, M., Vieira, G., Rodrigues da Silva, G., Wegermann, C., & Costa Ferreira, A. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PubMed. [Link]
- Al-Warhi, T., Rizk, O. H., & El-Faham, A. (2021). Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity. Scientific Reports. [Link]
- Request PDF on ResearchGate. (n.d.).
- Request PDF on ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell...
- Request PDF on ResearchGate. (n.d.). (PDF) Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency.
- Dr. Vineethchandy, Dr. Visagaperumal, Abdulkarimrabiubala, & Sangeetha, K. (2022). A Review on Isatin Derivatives with Anti-Cancer Activity.
- El-Naggar, M., Abdu-Allah, H. H. M., & El-Shorbagi, A.-N. A. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Request PDF on ResearchGate. (n.d.). Selectivity index (IC 50 of normal vs. cancer cells). SI > 1.0...
- Request PDF on ResearchGate. (n.d.). The selectivity index (SI) which represents IC 50 for normal cell...
- Tran, P. H., Nguyen, V. T., & Le, T. H. (2020). Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids. RSC Advances. [Link]
- Nexcelom Bioscience. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Nexcelom Bioscience. [Link]
- Prayoga, E., & Arrahmani, B. (2022). In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. National Journal of Physiology, Pharmacy and Pharmacology. [Link]
Sources
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in isatin hybrids as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 7. Schiff bases of indoline-2,3-dione (isatin) with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 9. ijsdr.org [ijsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. clyte.tech [clyte.tech]
A Comparative Guide to the Biological Activity of 5-Bromo- vs. 5-Chloro-Substituted Indole Diones
Introduction: The Strategic Role of Halogenation in Indole Dione Scaffolds
Indole-2,3-diones, commonly known as isatins, represent a "privileged scaffold" in medicinal chemistry. This versatile heterocyclic core is found in numerous natural products and synthetic compounds, demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2] The synthetic accessibility of the isatin core allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.[3]
A cornerstone strategy in the medicinal chemist's toolkit is halogenation. The introduction of a halogen atom at the C-5 position of the isatin ring is a particularly effective method for modulating the molecule's electronic properties, lipophilicity, and binding interactions with biological targets.[4] This guide provides a detailed comparison of two of the most common halogen substitutions, 5-bromo and 5-chloro, offering researchers a data-driven analysis to inform rational drug design and development. We will explore how these seemingly subtle atomic changes can lead to significant differences in biological outcomes.
Part 1: Physicochemical Properties – The Foundation of Biological Action
The choice between bromine and chlorine at the 5-position directly influences the molecule's physical and chemical characteristics, which in turn dictates its interaction with complex biological systems. Bromine is larger, more polarizable, and generally more lipophilic than chlorine, leading to distinct differences in intermolecular forces and membrane permeability.
| Property | 5-Chloro-Indole-2,3-dione (5-Chloroisatin) | 5-Bromo-Indole-2,3-dione (5-Bromoisatin) | Rationale for Difference |
| Molecular Formula | C₈H₄ClNO₂ | C₈H₄BrNO₂ | Different halogen atom. |
| Molecular Weight | 181.58 g/mol | 226.03 g/mol [5] | Bromine has a higher atomic mass than chlorine. |
| Calculated logP | ~2.0-2.2 | ~2.2-2.4 | Bromine is generally more lipophilic than chlorine, which can enhance membrane permeability and protein binding. |
| Electronic Effect | Electron-withdrawing (inductive) | Electron-withdrawing (inductive) | Both halogens withdraw electron density, but the larger size and greater polarizability of bromine can lead to stronger halogen bonding interactions within a protein's active site. |
Data compiled from various chemical databases and literature sources.
These fundamental differences are not trivial. Increased lipophilicity (higher logP) in 5-bromo derivatives can enhance passage through cellular membranes, potentially leading to higher intracellular concentrations. Conversely, the smaller size of chlorine might be optimal for fitting into sterically constrained binding pockets. The greater polarizability of bromine can facilitate stronger "halogen bonding," a specific non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site, which can significantly increase binding affinity and inhibitory potency.
Part 2: Comparative Biological Activity – A Tale of Two Halogens
The true test of these substitutions lies in their differential impact on biological function. While both 5-chloro and 5-bromo substitutions often enhance activity compared to the unsubstituted isatin parent molecule, one is frequently superior to the other depending on the specific biological target.[3]
Isatin derivatives are widely investigated as anticancer agents, primarily due to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3][6]
Kinase Inhibition (e.g., EGFR, VEGFR): The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and 5-substituted indole diones have shown promise as inhibitors.[6][7]
-
5-Chloro Derivatives: Studies have reported potent antiproliferative activity from 5-chloro-indole derivatives against various cancer cell lines. For instance, certain 5-chloro-3-(vinyl)-indole-2-carboxamides demonstrated potent inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M), with IC₅₀ values as low as 9.5 nM, comparable to the approved drug osimertinib.[8]
-
5-Bromo Derivatives: The introduction of bromine at the 5-position has also been shown to increase anticancer activity.[9] In some series of compounds, the 5-bromo substitution provides a balance of lipophilicity and electronic properties that leads to potent inhibition of kinases involved in angiogenesis, such as VEGFR.[10]
Comparative Data on Anticancer Activity:
| Compound Series | Target/Cell Line | 5-Chloro Derivative IC₅₀/EC₅₀ | 5-Bromo Derivative IC₅₀/EC₅₀ | Key Finding |
| Isatin-capped Hydroxamic Acids | HDAC (HeLa cells) | 0.97 µM | 1.89 µM | The 5-chloro derivative was found to be the most potent HDAC inhibitor in this series. |
| Isatin-Dihydropyrazole Hybrids | A549 (Lung Cancer) | 0.22 µM | >10 µM | In this specific hybrid scaffold, the 5-chloro substitution was significantly more beneficial for antitumor activity.[3] |
| Indole-based Bcl-2 Inhibitors | MCF-7 (Breast Cancer) | Not specified | Not specified | While not a direct comparison, this study highlights the general potential of indole derivatives as potent anticancer agents with sub-micromolar IC₅₀ values.[11] |
IC₅₀/EC₅₀ values are highly dependent on the rest of the molecular scaffold. The data presented is illustrative of trends seen in specific studies.
Mechanism Visualization: EGFR Signaling Pathway Inhibition
The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention for 5-halo-indole dione derivatives. These inhibitors typically act as ATP-competitive binders in the kinase domain, preventing autophosphorylation and the subsequent activation of downstream pro-survival pathways like RAS/MAPK and PI3K/AKT.
Caption: EGFR signaling pathway and the inhibitory action of 5-halo-indole diones.
Halogenated isatins have also demonstrated significant potential as antimicrobial agents. The introduction of a halogen at the C-5 position generally increases activity against a range of bacteria and fungi compared to the unsubstituted parent compound.
-
In a study of N-Mannich bases of isatin, chlorinated derivatives showed considerable growth inhibition against some gram-negative bacteria. The most biologically active compound identified was the diisopropylamino-N-Mannich base of 5-chloroisatin .[3]
-
Other studies have synthesized and evaluated various derivatives of 5-bromoisatin against pathogenic bacteria, demonstrating that the 5-bromo scaffold is a viable starting point for developing new antimicrobial agents.[12]
The choice between chlorine and bromine can be critical. For certain bacterial targets, the specific electronic and steric profile of the 5-chloro substituent may provide the optimal interaction for disrupting essential cellular processes, leading to superior antibacterial efficacy.
Part 3: Experimental Protocols – A Self-Validating System
To ensure the trustworthiness and reproducibility of biological data, standardized and well-controlled experimental protocols are essential. Below is a detailed methodology for a common assay used to evaluate the anticancer activity of compounds like 5-halo-indole diones.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[14][15]
Causality Behind Experimental Choices:
-
Cell Seeding Density: Using an optimal number of cells ensures they are in the exponential growth phase and that the absorbance reading falls within the linear range of the spectrophotometer.[12]
-
Serum-Free Incubation: Serum components can interfere with the MTT reduction process, so it is often removed during the final incubation step to improve accuracy.[13]
-
Solvent Control: A vehicle control (e.g., DMSO) is crucial to ensure that the solvent used to dissolve the test compounds does not have its own cytotoxic effects.
Step-by-Step Methodology:
-
Cell Seeding: a. Harvest cancer cells (e.g., A549 lung cancer cells) during their exponential growth phase. b. Perform a cell count and dilute the cell suspension to an optimal concentration (e.g., 5 x 10⁴ cells/mL). c. Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate. Include wells for untreated controls, vehicle controls, and cell-free blanks. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of the 5-bromo- and 5-chloro-indole dione derivatives in DMSO. b. Create a series of serial dilutions of each compound in a complete culture medium to achieve the desired final concentrations. c. After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. d. Incubate the plate for another 48-72 hours.
-
MTT Incubation: a. Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[13] b. After the treatment period, remove the compound-containing medium and add 100 µL of fresh serum-free medium and 10 µL of the MTT solution to each well.[12] c. Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will metabolize the MTT, forming visible purple formazan crystals.[12]
-
Solubilization and Absorbance Reading: a. Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals. b. Add 100-200 µL of a solubilization solution (e.g., isopropanol or DMSO) to each well to dissolve the formazan.[14] c. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] d. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[13]
-
Data Analysis: a. Subtract the average absorbance of the cell-free blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. c. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Workflow Visualization: IC₅₀ Determination
Caption: General experimental workflow for determining IC₅₀ values using the MTT assay.
Conclusion and Future Outlook
The substitution of a halogen at the 5-position of the indole dione ring is a proven strategy for enhancing biological activity. This guide highlights that the choice between bromine and chlorine is not arbitrary and can lead to significant differences in potency and efficacy.
-
Key Differences Summarized:
-
Physicochemical: 5-bromo derivatives are more lipophilic and polarizable, which can enhance membrane permeability and facilitate stronger halogen bonding.
-
Biological Activity: The superior halogen is target-dependent. In some anticancer contexts, such as certain HDAC or hybrid scaffolds, 5-chloro derivatives have demonstrated superior potency.[3] In others, the properties of bromine may be more advantageous.
-
For researchers in drug development, these findings underscore the importance of synthesizing and evaluating both 5-bromo and 5-chloro analogs in early-stage discovery. The selection should be guided by the specific structural requirements of the biological target's binding site. Future research should continue to focus on direct, head-to-head comparisons within the same molecular scaffold to build a more comprehensive understanding of these structure-activity relationships and accelerate the development of next-generation indole dione-based therapeutics.
References
- Maysinger, D., Movrin, M., & Sarić, M. M. (1980). Structural analogues of isatin and their antimicrobial activity. Pharmazie, 35(1), 14–16.
- Vine, K. L., Locke, J. M., Ranson, M., & Bremner, J. B. (2009). A summary of the cytotoxic structure-activity relationship of isatin derivatives. Medicinal Chemistry, 5(5), 412-429.
- Kfir, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50830.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. In Cancer Cell Culture (pp. 237-245). Humana Press.
- Sá, C., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Pharmaceuticals, 14(2), 148.
- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
- Gupta, A., et al. (2021). Proposed structure–activity relationship of isatin as microtubule-destabilizing agent. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4361.
- Vine, K. L., et al. (2011). Quantitative Structure–Activity Relationship Studies of Anticancer Activity for Isatin (1H-indole-2,3-dione) Derivatives Based on Density Functional Theory.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6889, 5-Bromoisatin.
- SignalChem. (n.d.). EGFR Enzyme Kinase System Datasheet.
- Lim, S. M., et al. (2011). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 83(21), 8196–8203.
- Al-Hourani, B. J., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. International Journal of Molecular Sciences, 24(19), 14656.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 5-Bromoisatin: An Essential Intermediate for Complex Synthesis.
- Al-Adhami, H. J. A., & Al-Majidi, S. M. H. (2018). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Oriental Journal of Chemistry, 34(2), 996-1007.
- Hosseinzadeh, R., et al. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry, 1, 67-71.
- Alam, M. A., et al. (2013). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Journal of Scientific Research, 5(2), 335-344.
- Fadda, A. A., et al. (2023).
- Fadda, A. A., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromoisatin | C8H4BrNO2 | CID 6889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides an in-depth, procedural framework for the proper disposal of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione, a halogenated indole-2,3-dione (isatin) derivative. Adherence to these protocols is essential not only for regulatory compliance but also for the protection of personnel and the environment. This document moves beyond a simple checklist, offering a causal understanding of the necessary precautions and actions.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This compound, belonging to the isatin chemical class, is a halogenated organic molecule.[1]
Primary Hazards:
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1]
-
Serious Eye Irritation: Can cause significant irritation to the eyes.[1]
Given the biological activity of many isatin derivatives, it is prudent to handle this compound with the care afforded to potentially cytotoxic substances.[2][3][4] This proactive approach ensures a higher margin of safety.
| Hazard Classification | Description | GHS Precautionary Codes |
| Skin Sensitization, Category 1 | May cause an allergic skin reaction. | P261, P272, P280, P302+P352, P333+P317 |
| Serious Eye Irritation, Category 2 | Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P317 |
Table 1: GHS Hazard Summary for this compound. Data sourced from PubChem.[1]
Personal Protective Equipment (PPE): The First Line of Defense
A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment. The selection of PPE should be based on a risk assessment of the procedures being performed. For handling this compound in solid form or in solution, the following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against dust particles and splashes.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves). It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat is required. For procedures with a higher risk of contamination, consider a disposable gown.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or if there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.
Waste Management and Disposal Workflow
The disposal of this compound must follow institutional and regulatory guidelines for hazardous chemical waste. As a chlorinated organic compound, it falls under specific waste categories that prohibit land disposal without prior treatment.
Below is a logical workflow for the proper management and disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Waste Characterization: All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., weigh boats, gloves, paper towels), must be treated as hazardous waste.
-
Segregation: This waste must be segregated as halogenated organic waste . Do not mix with non-halogenated organic waste, as this can lead to more complex and costly disposal procedures.
-
Containerization:
-
Use a designated hazardous waste container that is compatible with the chemical. For solid waste, a securely sealed plastic container is appropriate. For liquid waste, use a labeled, leak-proof container with a screw cap.
-
The container must be kept closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
List all chemical constituents by their full name, including "this compound," and their approximate concentrations.
-
Affix the appropriate hazard pictograms (e.g., irritant).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from incompatible materials.
-
Ensure secondary containment is used for liquid waste containers to prevent the spread of potential spills.
-
-
Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for a hazardous waste pickup through your Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in regular trash.
-
Spill and Decontamination Procedures
Accidental spills should be handled promptly and safely by trained personnel. A spill kit specifically for solid cytotoxic or hazardous compounds should be readily available.
Small Spills (less than 1 gram):
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: At a minimum, wear a lab coat, double gloves (chemically resistant), and safety goggles. A respirator may be necessary depending on the potential for airborne dust.
-
Containment: Gently cover the spill with damp paper towels or absorbent pads to avoid raising dust.[1]
-
Cleanup:
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials into a designated hazardous waste bag or container.
-
-
Decontamination:
-
Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[1]
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Post-Cleanup: Remove PPE and wash hands thoroughly with soap and water.
Large Spills (more than 1 gram):
-
Evacuate Immediately: Evacuate the laboratory and close the doors.
-
Alert Authorities: Notify your institution's EHS or emergency response team immediately.
-
Do Not Attempt to Clean: Large spills of potentially hazardous solids should only be handled by trained emergency responders.
Conclusion: A Culture of Safety
The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal workflow, researchers can mitigate risks and ensure a safe working environment. This commitment to safety not only protects individuals and the environment but also upholds the integrity of the scientific endeavor.
References
- PubChem. This compound.
- Global Substance Registration System (GSRS). 1-(4-CHLOROBENZYL)INDOLINE-2,3-DIONE. [Link]
- ACS Publications. Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. [Link]
- EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]
- OC-Praktikum.
- Reed College.
- OUCI.
- PubMed. synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors. [Link]
- PubMed. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. [Link]
- ResearchGate.
- MDPI. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. [Link]
- PubMed. Isatin derivatives and their anti-bacterial activities. [Link]
- PubMed Central.
- ResearchGate. Synthesis of isatin and its derivatives having antibacterial, antifungal and cytotoxic activities. [Link]
- PubMed. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. [Link]
- ScholarWorks. Synthesis of Substituted Isatins As Potential Antibacterial Agents. [Link]
Sources
- 1. dvm360.com [dvm360.com]
- 2. Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 3. scispace.com [scispace.com]
- 4. echemi.com [echemi.com]
Comprehensive Guide to Personal Protective Equipment for Handling 1-(4-Chlorobenzyl)-1H-indole-2,3-dione
This guide provides essential, in-depth technical instruction on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 1-(4-Chlorobenzyl)-1H-indole-2,3-dione (also known as 1-(4-chlorobenzyl)isatin)[1]. As a member of the isatin chemical class, this compound and its derivatives are of significant interest in drug development for their potential biological activities[2][3]. Adherence to rigorous safety protocols is paramount to mitigate risks and ensure the well-being of all laboratory personnel. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Core Hazard Analysis: Understanding the Risks
Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents two primary hazards[1]:
-
H317 - May cause an allergic skin reaction: This indicates the compound is a skin sensitizer. Initial contact may not cause a reaction, but repeated or prolonged exposure can lead to an allergic response (contact dermatitis) upon subsequent exposures, even at very low concentrations. The causality here is an immune system response, making prevention of initial contact the primary goal.
-
H319 - Causes serious eye irritation: Direct contact with the eyes can cause significant irritation, pain, and potential damage[1][4]. The dione functional groups can be reactive, leading to inflammation and injury to the delicate tissues of the eye.
Given these hazards, the cornerstone of our safety strategy is the creation of a robust barrier between the researcher and the chemical.
The Last Line of Defense: A Multi-Layered PPE Strategy
Engineering controls, such as fume hoods, are the first and most important line of defense[5]. However, PPE serves as the essential final barrier to prevent exposure. The following recommendations are based on a risk assessment of typical laboratory procedures involving this compound.
Hand Protection: Preventing Dermal Absorption and Sensitization
Due to the H317 warning, all dermal contact must be avoided[4].
-
Glove Selection: Nitrile gloves are the standard recommendation for handling this type of solid organic compound. They offer good chemical resistance and dexterity. Avoid latex gloves, as they can introduce a separate allergy risk. For procedures with a high risk of splashes or prolonged handling, consider double-gloving.
-
Best Practices:
-
Always inspect gloves for tears or punctures before use[6].
-
Wear gloves with long cuffs that can be tucked under the sleeves of your lab coat to protect the wrist area[7].
-
Dispose of contaminated gloves immediately in the appropriate chemical waste container. Do not reuse disposable gloves[8].
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[9].
-
Eye and Face Protection: Shielding from Serious Irritation
To comply with the H319 warning, robust eye protection is mandatory at all times.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are required whenever handling the compound in any form (solid or solution). Standard safety glasses with side shields do not offer adequate protection from splashes[10].
-
Enhanced Protection: When there is a significant risk of splashing—for example, during solution transfers, heating, or purification—a full-face shield should be worn in addition to chemical splash goggles[10][11]. This provides a secondary layer of protection for the entire face.
Body Protection: Guarding Against Incidental Contact
A clean, flame-resistant lab coat is the minimum requirement for body protection[5].
-
Lab Coats: The lab coat must be long-sleeved and fully buttoned or snapped closed to provide maximum coverage.
-
Aprons: For procedures involving larger quantities or a high risk of spills and splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Apparel: Always wear long pants and closed-toe shoes in the laboratory; sandals and perforated shoes are not permitted[6].
Respiratory Protection: When to Consider Inhalation Hazards
While the compound is a solid with low volatility at room temperature, certain procedures can generate airborne particles.
-
When is it necessary? Respiratory protection should be used when engineering controls (like a fume hood) are not feasible or during procedures that can generate dust or aerosols, such as:
-
Weighing or transferring the solid compound outside of a containment hood.
-
Scraping or grinding the material.
-
Cleaning up spills of the solid powder.
-
-
Respirator Type: A NIOSH-approved N95 respirator is sufficient for protecting against solid particulates. If handling solutions in a manner that creates an aerosol and ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary[10]. All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
Operational and Disposal Plans
A safe protocol extends from preparation to cleanup. The choice of PPE is directly linked to the specific operation being performed.
PPE Selection Workflow
The following diagram outlines a decision-making process for selecting the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow based on procedural risks.
Summary of PPE by Task
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | N95 Respirator (if not in a hood) |
| Preparing Solutions | Nitrile Gloves | Goggles & Face Shield | Lab Coat | Not required in a fume hood |
| Running Reaction | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not required in a fume hood |
| Work-up/Extraction | Nitrile Gloves (Double) | Goggles & Face Shield | Lab Coat, Chem-apron | Not required in a fume hood |
| Spill Cleanup (Solid) | Nitrile Gloves (Heavy) | Goggles & Face Shield | Lab Coat | N95 Respirator |
Disposal Plan
Proper disposal of contaminated PPE is a critical step in preventing secondary exposure.
-
Gloves and Disposable Items: All disposable items that have come into contact with the compound (gloves, weigh paper, pipette tips, paper towels) must be disposed of in a dedicated, sealed, and clearly labeled hazardous chemical waste container.
-
Removing PPE (Doffing): Remove PPE in an order that minimizes cross-contamination. A common procedure is:
-
Remove shoe covers (if used).
-
Remove outer gloves (if double-gloved).
-
Remove face shield and goggles.
-
Remove lab coat, turning it inside out as you remove it.
-
Remove inner gloves, peeling them off without touching the outer surface.
-
Wash hands immediately and thoroughly.
-
Emergency Response: In Case of Exposure
Despite the best precautions, accidents can happen. Immediate and correct action is vital.
-
Skin Contact: Immediately remove any contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes[12]. Seek medical attention, informing the physician of the chemical identity and its skin-sensitizing properties.
-
Eye Contact: Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open[4][12]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation (of dust): Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[4].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[12].
By understanding the specific hazards of this compound and rigorously applying the multi-layered PPE and operational plans outlined in this guide, researchers can handle this valuable compound with confidence and safety.
References
- PubChem. This compound.
- SynZeal.
- Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Environmental Health & Safety Office. [Link]
- FDA Global Substance Registration System. 1-(4-CHLOROBENZYL)INDOLINE-2,3-DIONE. [Link]
- U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
- Pro-Lab Diagnostics.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]
- Fishel, F. M. (2019). Personal Protective Equipment for Handling Pesticides. University of Florida, Institute of Food and Agricultural Sciences. [Link]
- SKAN AG. Personal Protective Equipment (PPE)
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
- The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
- Silvestrini, B., et al. (1975). Antispermatogenic activity of 1-p-chlorobenzyl-1H-indazol-3-carboxylic acid (AF 1312/TS) in rats.
- ResearchGate. Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. [Link]
- MDPI. Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. [Link]
Sources
- 1. This compound | C15H10ClNO2 | CID 277990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. synzeal.com [synzeal.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. pppmag.com [pppmag.com]
- 8. edvotek.com [edvotek.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
